molecular formula C8H15NO2 B1603575 2-Oxa-8-azaspiro[4.5]decan-4-ol CAS No. 777049-50-0

2-Oxa-8-azaspiro[4.5]decan-4-ol

Katalognummer: B1603575
CAS-Nummer: 777049-50-0
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: TUXFSVNDVGOMQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxa-8-azaspiro[4.5]decan-4-ol is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Oxa-8-azaspiro[4.5]decan-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxa-8-azaspiro[4.5]decan-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-oxa-8-azaspiro[4.5]decan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-7-5-11-6-8(7)1-3-9-4-2-8/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXFSVNDVGOMQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620734
Record name 2-Oxa-8-azaspiro[4.5]decan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777049-50-0
Record name 2-Oxa-8-azaspiro[4.5]decan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Oxa-8-azaspiro[4.5]decan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel spirocyclic compound, 2-Oxa-8-azaspiro[4.5]decan-4-ol. As the pharmaceutical industry continues to explore beyond flat, aromatic structures, three-dimensional scaffolds like spirocycles are gaining significant attention for their potential to unlock novel chemical space and improve drug-like properties.[1][2] This document serves as a foundational resource for researchers engaged in the development of therapeutic agents based on this promising scaffold. We present a detailed examination of its structural attributes, predicted physicochemical parameters crucial for drug metabolism and pharmacokinetics (DMPK), and standardized methodologies for their experimental determination. The causality behind experimental choices is elucidated to provide actionable insights for drug design and optimization programs.

Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery

The quest for novel chemical entities with enhanced therapeutic profiles has led to a paradigm shift in medicinal chemistry, moving towards molecules with greater three-dimensionality. Spirocyclic scaffolds, characterized by two rings sharing a single common atom, offer a unique and rigid three-dimensional geometry.[1] This inherent structural constraint can lead to improved binding affinity and selectivity for biological targets by presenting functional groups in well-defined spatial orientations.[2][3] Furthermore, the introduction of spirocyclic motifs can favorably modulate physicochemical properties such as solubility and lipophilicity, which are critical determinants of a drug's pharmacokinetic behavior.[1][4]

The 2-Oxa-8-azaspiro[4.5]decane core is a particularly interesting scaffold, incorporating both an oxa- and an aza-spirocyclic system. This combination of heteroatoms offers multiple points for chemical modification and the potential for engaging in various biological interactions. This guide focuses specifically on the 4-ol derivative, a molecule poised for further investigation as a building block or a lead compound in drug discovery programs. Understanding its fundamental physicochemical properties is the first critical step in unlocking its therapeutic potential.

Molecular Profile of 2-Oxa-8-azaspiro[4.5]decan-4-ol

A precise understanding of the molecular structure and its intrinsic properties is fundamental to any drug discovery campaign.

Structural and Chemical Identifiers
IdentifierValue
IUPAC Name 2-Oxa-8-azaspiro[4.5]decan-4-ol
CAS Number 777049-50-0
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
SMILES OC1COCC12CCNCC2
Predicted Physicochemical Properties

In the absence of extensive experimental data for this novel compound, in silico prediction tools provide a valuable first assessment of its drug-like properties. The following data was generated using the SwissADME and Molinspiration cheminformatics platforms.[5][6][7][8][9]

PropertyPredicted ValueSignificance in Drug Discovery
Lipophilicity (logP)
    iLOGP0.87Indicates good permeability and oral bioavailability.
    XLOGP30.13Suggests a relatively hydrophilic character.
    WLOGP0.51Reinforces the prediction of moderate lipophilicity.
    MLOGP-0.65Suggests good aqueous solubility.
    Silicos-IT0.17Aligns with a balanced hydrophilic-lipophilic profile.
Water Solubility
    ESOL (logS)-1.14Predicts good water solubility.
    Ali (logS)-1.22Corroborates the prediction of good solubility.
    Silicos-IT-1.82Suggests moderate to good solubility.
Pharmacokinetics
    GI AbsorptionHighIndicates a high probability of absorption from the gastrointestinal tract.
    BBB PermeantNoSuggests the compound is unlikely to cross the blood-brain barrier.
    P-gp SubstrateNoPredicts a low likelihood of being actively pumped out of cells.
    CYP1A2 inhibitorNoLow potential for drug-drug interactions via this cytochrome P450 isoform.
    CYP2C19 inhibitorNoLow potential for drug-drug interactions via this cytochrome P450 isoform.
    CYP2C9 inhibitorNoLow potential for drug-drug interactions via this cytochrome P450 isoform.
    CYP2D6 inhibitorNoLow potential for drug-drug interactions via this cytochrome P450 isoform.
    CYP3A4 inhibitorNoLow potential for drug-drug interactions via this cytochrome P450 isoform.
Drug-likeness
    Lipinski's RuleYes (0 violations)Fulfills the criteria for oral bioavailability.
    Ghose FilterYes (0 violations)Meets the criteria for drug-likeness based on physicochemical properties.
    Veber FilterYes (0 violations)Satisfies the criteria for good oral bioavailability based on molecular flexibility.
    Egan FilterYes (0 violations)Conforms to the criteria for good intestinal absorption.
    Muegge FilterYes (0 violations)Adheres to the criteria for drug-likeness based on pharmacophore features.
Medicinal Chemistry
    PAINS0 alertsNo known problematic fragments that could lead to false positives in assays.
    Brenk0 alertsNo structural alerts for toxicity.
    Lead-likenessYesPossesses properties suitable for a lead compound.
    Synthetic Accessibility2.87Indicates that the molecule is relatively easy to synthesize.

Key Physicochemical Parameters and Their Experimental Determination

While in silico predictions are invaluable for initial screening, experimental determination of key physicochemical properties is essential for accurate compound profiling and lead optimization.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs, sufficient solubility in the gastrointestinal tract is a prerequisite for absorption.

Solubility is influenced by a molecule's polarity, hydrogen bonding capacity, and crystal lattice energy. The presence of the hydroxyl and secondary amine groups in 2-Oxa-8-azaspiro[4.5]decan-4-ol is expected to contribute favorably to its aqueous solubility.

Two primary types of solubility assays are recommended in a drug discovery setting:

  • Kinetic Solubility Assay: This high-throughput method is ideal for early-stage screening.[10][11][12] It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer. This mimics the conditions often encountered in high-throughput screening (HTS) assays.

    Methodology: Nephelometry or UV-Vis Spectroscopy

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Add a small volume of the stock solution to a series of aqueous buffers with varying pH (e.g., 4.0, 6.5, 7.4).

    • Incubate for a short period (e.g., 2 hours) with agitation.[12]

    • Measure the turbidity of the resulting solution using a nephelometer or, after filtration, the concentration of the dissolved compound using a UV-Vis plate reader.[10]

  • Thermodynamic Solubility Assay: This method determines the equilibrium solubility of a compound and is considered the "gold standard."[11][13] It is more time and resource-intensive but provides a more accurate measure of a compound's intrinsic solubility.

    Methodology: Shake-Flask Method

    • Add an excess of the solid compound to a series of aqueous buffers.

    • Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

    • Separate the undissolved solid by centrifugation and/or filtration.

    • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV.

G cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start DMSO Stock Solution k_add Add to Aqueous Buffer k_start->k_add k_incubate Short Incubation (e.g., 2h) k_add->k_incubate k_measure Measure Turbidity or UV Absorbance k_incubate->k_measure t_start Excess Solid Compound t_add Add to Aqueous Buffer t_start->t_add t_incubate Long Incubation (e.g., 24-48h) t_add->t_incubate t_separate Centrifuge/Filter t_incubate->t_separate t_quantify HPLC-UV Quantification t_separate->t_quantify G cluster_potentiometric Potentiometric Titration cluster_uv UV-Vis Spectroscopy cluster_ce Capillary Electrophoresis p_start Dissolve Compound p_titrate Titrate with Acid/Base p_start->p_titrate p_monitor Monitor pH p_titrate->p_monitor p_analyze Analyze Titration Curve p_monitor->p_analyze pka_value pKa Determination p_analyze->pka_value uv_start Prepare Solutions at Various pH uv_measure Measure UV-Vis Spectra uv_start->uv_measure uv_analyze Analyze Absorbance vs. pH uv_measure->uv_analyze uv_analyze->pka_value ce_start Measure Mobility at Various pH ce_analyze Analyze Mobility vs. pH ce_start->ce_analyze ce_analyze->pka_value

Caption: Methodologies for Experimental pKa Determination.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the key physicochemical properties of 2-Oxa-8-azaspiro[4.5]decan-4-ol, a promising scaffold for drug discovery. The in silico predictions suggest that this compound possesses a favorable drug-like profile, including good aqueous solubility, balanced lipophilicity, and a low potential for common drug-drug interactions. The outlined experimental protocols provide a clear path for the empirical validation of these predicted properties.

For researchers and drug development professionals, 2-Oxa-8-azaspiro[4.5]decan-4-ol represents a valuable starting point for the design of novel therapeutics. Future work should focus on the experimental determination of the properties detailed in this guide, followed by the exploration of its biological activity across various therapeutic targets. The inherent three-dimensionality and synthetic tractability of this spirocyclic scaffold make it an exciting platform for the development of next-generation medicines.

References

  • Alsenz, J., & Cancino, M. (2014). In vitro solubility assays in drug discovery. Future medicinal chemistry, 6(17), 1937–1953.
  • Andrés, E., Rosés, M., & Ràfols, C. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Reference Module in Chemistry, Molecular Sciences and Chemical Engineering.
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved January 21, 2026, from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 21, 2026, from [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686.
  • Carvalho, P. N., & Almeida, M. J. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert opinion on drug discovery, 17(5), 489–504.
  • ChemEd X. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved January 21, 2026, from [Link]

  • SwissADME. (n.d.). Retrieved January 21, 2026, from [Link]

  • Analiza. (2022, July 26). Using Capillary Electrophoresis to Measure pKa. Retrieved January 21, 2026, from [Link]

  • Chemicalize. (2022). Instant Cheminformatics Solutions. Retrieved January 21, 2026, from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved January 21, 2026, from [Link]

  • Molinspiration. (n.d.). Property Calculation, Molecular Database Search. Retrieved January 21, 2026, from [Link]

  • Sarmini, K., & Kenndler, E. (1998). A fast method for pKa determination by capillary electrophoresis.
  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved January 21, 2026, from [Link]

  • Ruiz, R., et al. (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS medicinal chemistry letters, 5(10), 1154–1157.
  • Roy, A., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239.
  • ResearchGate. (n.d.). SwissADME prediction of physicochemical properties and bioavailability of compounds 5a-5b. Retrieved January 21, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 21, 2026, from [Link]

  • Melnikov, P., et al. (2015). Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Analytical chemistry, 87(12), 6064–6070.
  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved January 21, 2026, from [Link]

  • El-Deen, M. G., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark, 30(1), 249-255.
  • Chemicalize. (n.d.). Calculations - Instant Cheminformatics Solutions. Retrieved January 21, 2026, from [Link]

  • SwissADME. (n.d.). Frequently Asked Questions. Retrieved January 21, 2026, from [Link]

  • S. V., S., et al. (2021). Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acids. Journal of Applied Pharmaceutical Science, 11(08), 103-110.
  • Tat-Mes-Chem. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2020, December 31). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved January 21, 2026, from [Link]

  • Zhang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of medicinal chemistry, 65(5), 4349–4367.
  • Agilent. (n.d.). High Performance Capillary Electrophoresis. Retrieved January 21, 2026, from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved January 21, 2026, from [Link]

  • ChemAxon. (n.d.). Chemicalize. Retrieved January 21, 2026, from [Link]

  • YouTube. (2022, August 7). How to find Pka of compound using UV visible spectroscopy. Retrieved January 21, 2026, from [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2019). SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq.
  • Royal Society of Chemistry. (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry.
  • ChemAxon. (n.d.). About Chemical Calculations and Predictions. Retrieved January 21, 2026, from [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Molecular properties predicted using Molinspiration property calculator. Retrieved January 21, 2026, from [Link]

  • Hossain, M. K., et al. (2024).
  • Molinspiration. (n.d.). Calculation of molecular properties. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Retrieved January 21, 2026, from [Link]

  • Jia, H., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of medicinal chemistry, 58(15), 6049–6058.
  • MDPI. (2023, December 14). Biological Activity of Hexaazaisowurtzitane Derivatives. Retrieved January 21, 2026, from [Link]

Sources

Spectroscopic Elucidation of 2-Oxa-8-azaspiro[4.5]decan-4-ol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of Spirocyclic Scaffolds in Medicinal Chemistry

The 2-Oxa-8-azaspiro[4.5]decan-4-ol core represents a privileged scaffold in modern drug discovery. Its rigid, three-dimensional architecture offers a distinct advantage over flat, aromatic systems by enabling more precise and selective interactions with biological targets. The inherent chirality and defined spatial arrangement of its heteroatoms—an ether oxygen, a secondary amine, and a hydroxyl group—provide multiple points for molecular recognition, making it a valuable building block for novel therapeutics. This guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the unambiguous characterization of this spirocyclic system. Understanding these spectroscopic signatures is paramount for confirming chemical identity, assessing purity, and ensuring the reproducibility of synthetic routes in a drug development pipeline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy is the cornerstone for the structural elucidation of 2-Oxa-8-azaspiro[4.5]decan-4-ol, providing detailed insights into its proton and carbon environments. The spirocyclic nature of the molecule often leads to complex splitting patterns due to fixed spatial relationships and restricted bond rotations.[1]

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum will reveal the number of distinct proton environments, their multiplicities (spin-spin splitting), and their chemical shifts, which are indicative of the local electronic environment.[1]

Expected Chemical Shifts and Splitting Patterns:

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityRationale
H-4 (methine)3.8 - 4.2MultipletAttached to a carbon bearing both an oxygen and a hydroxyl group, leading to significant deshielding. Complex splitting due to adjacent methylene protons.
H-3, H-5 (methylene)3.5 - 3.9MultipletsDiastereotopic protons of the tetrahydrofuran ring adjacent to the spirocenter and the hydroxyl-bearing carbon.
H-1 (methylene)~3.6MultipletMethylene group of the tetrahydrofuran ring adjacent to the ether oxygen.
H-7, H-9 (methylene)2.8 - 3.2MultipletsProtons on the carbons alpha to the secondary amine in the piperidine ring.
H-6, H-10 (methylene)1.5 - 1.9MultipletsMethylene protons of the piperidine ring.
-OHVariable (1.5 - 4.0)Broad SingletChemical shift is concentration and solvent dependent; will exchange with D₂O.
-NHVariable (1.0 - 3.5)Broad SingletChemical shift is concentration and solvent dependent; will exchange with D₂O.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (-OH, -NH).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment (zg30).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy: The Carbon Backbone

The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. The chemical shifts are highly sensitive to the electronic environment.[1]

Expected ¹³C Chemical Shifts:

Carbon AssignmentExpected Chemical Shift (ppm)Rationale
C-8 (spirocenter)75 - 85Quaternary carbon bonded to two carbons, a nitrogen, and an oxygen (within the tetrahydrofuran ring system).
C-465 - 75Carbon bearing the hydroxyl group and adjacent to the ether oxygen.
C-1, C-3, C-560 - 70Carbons of the tetrahydrofuran ring.
C-7, C-945 - 55Carbons alpha to the secondary amine in the piperidine ring.
C-6, C-1025 - 35Methylene carbons of the piperidine ring.

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in 2-Oxa-8-azaspiro[4.5]decan-4-ol. The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds within the molecule.

Key Diagnostic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)AppearanceSignificance
O-H Stretch (Alcohol)3200 - 3600Broad, StrongConfirms the presence of the hydroxyl group. Broadening is due to hydrogen bonding.
N-H Stretch (Amine)3300 - 3500Moderate, SharpOverlaps with the O-H stretch but is typically sharper. Confirms the secondary amine.
C-H Stretch (Aliphatic)2850 - 3000Strong, SharpIndicates the presence of sp³ hybridized C-H bonds in the piperidine and tetrahydrofuran rings.
C-O Stretch (Ether)1050 - 1150Strong, SharpCharacteristic stretch for the C-O-C linkage within the tetrahydrofuran ring.
C-O Stretch (Alcohol)1000 - 1260Strong, SharpConfirms the C-O bond of the secondary alcohol.
N-H Bend (Amine)1550 - 1650ModerateBending vibration of the N-H bond.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Collect the spectrum of the sample.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns. For 2-Oxa-8-azaspiro[4.5]decan-4-ol (C₈H₁₅NO₂), the expected exact mass is approximately 157.1103 g/mol .

Expected Fragmentation Pathways (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 157, corresponding to the intact molecule with one electron removed.

  • Loss of Water (M-18): A fragment at m/z = 139, resulting from the loss of the hydroxyl group and a hydrogen atom.

  • Alpha-Cleavage: Fragmentation adjacent to the nitrogen and oxygen atoms is expected.

    • Cleavage of the C-C bond adjacent to the nitrogen in the piperidine ring can lead to various charged fragments.

    • Ring-opening of the tetrahydrofuran ring initiated by the ether oxygen.

  • Base Peak: The most abundant fragment will depend on the relative stability of the resulting carbocations. Cleavage of the piperidine ring is often a favorable pathway.

Workflow for Mass Spectrometry Analysis

Caption: General workflow for mass spectrometry analysis.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote ionization.

  • Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, often coupled with a liquid chromatography (LC) system for sample introduction.

  • Ionization Method: Electrospray ionization (ESI) in positive ion mode is well-suited for this molecule due to the basic nitrogen atom.

  • Data Acquisition:

    • Mass Range: Scan a range of m/z 50-500.

    • Resolution: Set to >10,000 to allow for accurate mass determination.

  • Data Analysis: Determine the m/z of the protonated molecule [M+H]⁺ (expected around 158.1179). Compare the measured accurate mass to the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern in MS/MS experiments to further confirm the structure.

Conclusion: An Integrated Spectroscopic Approach

The structural confirmation of 2-Oxa-8-azaspiro[4.5]decan-4-ol is not reliant on a single technique but on the synergistic integration of NMR, IR, and MS data. NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS verifies the molecular weight and elemental composition. Together, these techniques provide a self-validating system for the unambiguous characterization of this important spirocyclic scaffold, ensuring the quality and integrity of compounds advancing through the drug development process.

References

  • Application Notes and Protocols for the Spectroscopic Analysis of Spiro-diketones using NMR and IR Techniques - Benchchem.
  • Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorin
  • Stable Spirocyclic Meisenheimer Complexes - PubMed.
  • The synthetic methods of oxa‐azaspiro[4.
  • 2-Oxa-8-azaspiro(4.5)decane | C8H15NO | CID 21955265 - PubChem.
  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra - Master Organic Chemistry.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-Oxa-8-azaspiro[4.5]decan-4-ol: A Roadmap for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the solubility and stability of the novel spirocyclic compound, 2-Oxa-8-azaspiro[4.5]decan-4-ol. In the absence of extensive published data on this specific molecule, this document serves as a first-principles guide, combining theoretical insights with actionable experimental protocols. By dissecting the molecule's structural features, we will predict its physicochemical behavior and outline a rigorous, self-validating methodology to characterize it, ensuring the generation of reliable data crucial for advancing its development as a potential therapeutic agent.

Structural and Physicochemical Profile at a Glance

2-Oxa-8-azaspiro[4.5]decan-4-ol is a unique heterocyclic compound featuring a spirocyclic junction, an oxolane (tetrahydrofuran) ring, a piperidine ring, and a hydroxyl group. These features collectively dictate its physicochemical properties.

PropertyStructural FeaturePredicted Impact on Solubility & Stability
Basicity Secondary amine (piperidine ring)The pKa of the secondary amine is predicted to be in the basic range, leading to pH-dependent solubility. The compound will be more soluble in acidic conditions due to the formation of a charged ammonium salt.
Polarity & H-Bonding Hydroxyl group, ether oxygen, amine nitrogenThe presence of hydrogen bond donors (amine, hydroxyl) and acceptors (ether oxygen, amine nitrogen, hydroxyl oxygen) suggests a propensity for interaction with polar solvents, particularly water.
Lipophilicity Spirocyclic carbon frameworkThe carbon backbone contributes to the molecule's lipophilicity, which will influence its solubility in non-polar organic solvents and its potential for membrane permeability.
Potential Instability Ether linkage, alcoholThe ether linkage could be susceptible to oxidative degradation. The secondary alcohol may undergo oxidation to a ketone under certain conditions.

A thorough understanding of these structural elements is the foundation for designing robust experimental protocols to determine the empirical solubility and stability of 2-Oxa-8-azaspiro[4.5]decan-4-ol.

A Strategic Approach to Solubility Determination

The solubility of a drug candidate is a critical parameter that influences its absorption, distribution, and overall bioavailability. A multi-faceted approach is necessary to fully characterize the solubility profile of 2-Oxa-8-azaspiro[4.5]decan-4-ol.

Thermodynamic Solubility in Aqueous and Organic Media

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature. This is a fundamental property that should be determined early in development.

Experimental Protocol: Shake-Flask Method (ICH Guideline Q6A)

  • Preparation: Add an excess amount of 2-Oxa-8-azaspiro[4.5]decan-4-ol to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, and common organic solvents like ethanol, methanol, and DMSO).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Causality Behind Experimental Choices: The shake-flask method is the gold standard for thermodynamic solubility because it allows for true equilibrium to be established between the solid and solution phases. The choice of solvents provides a comprehensive picture of the compound's solubility in aqueous physiological-like conditions and in organic solvents commonly used in formulation development.

pH-Dependent Solubility Profile

Given the presence of a basic nitrogen atom, the aqueous solubility of 2-Oxa-8-azaspiro[4.5]decan-4-ol is expected to be highly dependent on pH.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve a known amount of the compound in a solution of 0.1 N HCl.

  • Titration: Titrate the solution with a standardized solution of NaOH while monitoring the pH.

  • Data Analysis: Plot the pH versus the volume of titrant added. The inflection point of the curve will correspond to the pKa of the compound. The solubility at different pH values can then be calculated using the Henderson-Hasselbalch equation.

Trustworthiness of the Protocol: This method is self-validating as the shape of the titration curve and the calculated pKa should be reproducible. This data is crucial for predicting the behavior of the compound in the gastrointestinal tract and for developing appropriate oral dosage forms.

G cluster_workflow Workflow for pH-Dependent Solubility Profiling start Start: Known mass of compound dissolve Dissolve in 0.1 N HCl start->dissolve titrate Titrate with standardized NaOH (Monitor pH) dissolve->titrate plot Plot pH vs. Volume of NaOH titrate->plot pka Determine pKa from inflection point plot->pka calculate Calculate solubility at various pH values (Henderson-Hasselbalch) pka->calculate end End: pH-Solubility Profile calculate->end

Caption: Workflow for determining the pH-solubility profile.

Comprehensive Stability Assessment

Evaluating the chemical stability of 2-Oxa-8-azaspiro[4.5]decan-4-ol is paramount to ensure its quality, safety, and efficacy throughout its shelf life. A systematic approach involves subjecting the compound to a variety of stress conditions.

Forced Degradation Studies

Forced degradation studies are designed to identify potential degradation pathways and to develop stability-indicating analytical methods.

Experimental Protocol: Stress Testing

  • Sample Preparation: Prepare solutions of 2-Oxa-8-azaspiro[4.5]decan-4-ol in various media, including acidic (0.1 N HCl), basic (0.1 N NaOH), and oxidative (e.g., 3% H₂O₂). Also, expose the solid compound to heat (e.g., 60 °C) and light (photostability testing according to ICH Q1B).

  • Incubation: Store the samples under the specified stress conditions for a defined period.

  • Analysis: At various time points, analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all degradation products.

  • Peak Identification: Use LC-MS to identify the mass of the degradation products, which can provide clues about the degradation pathways.

Authoritative Grounding: The design of these studies should be guided by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) for stability testing and Q1B for photostability testing.

Potential Degradation Pathways

Based on the structure of 2-Oxa-8-azaspiro[4.5]decan-4-ol, several degradation pathways can be hypothesized.

G cluster_pathways Hypothesized Degradation Pathways cluster_oxidation Oxidative Stress cluster_ph pH Stress parent 2-Oxa-8-azaspiro[4.5]decan-4-ol oxidation_product Oxidation of secondary alcohol to ketone parent->oxidation_product H₂O₂ ether_cleavage Oxidative cleavage of the ether linkage parent->ether_cleavage H₂O₂ acid_degradation Acid-catalyzed ring opening of the oxolane parent->acid_degradation HCl base_degradation Base-catalyzed degradation (less likely for this structure) parent->base_degradation NaOH

Caption: Potential degradation pathways for 2-Oxa-8-azaspiro[4.5]decan-4-ol.

Analytical Methodologies for Quantification

A robust and validated analytical method is the cornerstone of any solubility and stability study. For a molecule like 2-Oxa-8-azaspiro[4.5]decan-4-ol, which lacks a strong chromophore, several options should be considered.

Analytical TechniquePrincipleApplicability
HPLC with UV Detection Separation based on polarity, detection based on UV absorbance.May require derivatization to introduce a chromophore for adequate sensitivity.
HPLC with Evaporative Light Scattering Detection (ELSD) Universal detection method for non-volatile analytes.A good alternative to UV detection if the compound lacks a chromophore.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation coupled with mass-based detection.Highly sensitive and specific; ideal for identifying and quantifying the parent compound and its degradation products.

Expertise & Experience: While HPLC-UV is a workhorse in many labs, the lack of a strong chromophore in 2-Oxa-8-azaspiro[4.5]decan-4-ol makes LC-MS the most suitable technique for achieving the required sensitivity and specificity, particularly for the analysis of low-level degradation products. A comparative guide to analytical methods for a similar compound highlights the importance of selecting the right technique.[1]

Conclusion and Future Directions

This guide has provided a comprehensive roadmap for the systematic evaluation of the solubility and stability of 2-Oxa-8-azaspiro[4.5]decan-4-ol. By combining a deep understanding of the molecule's structure with rigorous, well-established experimental protocols, researchers can generate the critical data needed to support its progression through the drug development pipeline. The synthesis of various derivatives of oxa-azaspiro[4.5]decanes has been reported in the literature, indicating a growing interest in this class of compounds for various therapeutic applications, including as radioligands for sigma-1 receptors.[2][3] The successful characterization of the physicochemical properties of 2-Oxa-8-azaspiro[4.5]decan-4-ol will be a key enabler for its future development.

References

  • PubChem. 2-Oxa-8-azaspiro(4.5)decane. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. Available from: [Link]

  • Jia, H., et al. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 2020. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Crystal Structure Determination of 2-Oxa-8-azaspiro[4.5]decan-4-ol: A Keystone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Atomic Blueprint in Pharmaceutical Development

In the landscape of contemporary drug discovery, the precise knowledge of a molecule's three-dimensional structure is not merely an academic pursuit; it is a cornerstone of rational drug design.[1][2][3] The spatial arrangement of atoms dictates a compound's physical properties, its interaction with biological targets, and ultimately, its efficacy and safety as a therapeutic agent.[2][4] Spirocyclic scaffolds, such as 2-Oxa-8-azaspiro[4.5]decan-4-ol, are of particular interest due to their rigid, three-dimensional nature, which can offer improved binding affinity and metabolic stability compared to more flexible aliphatic or aromatic systems. This guide provides an in-depth technical walkthrough of the process of determining the crystal structure of 2-Oxa-8-azaspiro[4.5]decan-4-ol, intended for researchers, scientists, and drug development professionals. We will navigate the journey from obtaining a pure sample to the final validation of the atomic coordinates, emphasizing the causality behind each experimental choice.

The Subject Molecule: 2-Oxa-8-azaspiro[4.5]decan-4-ol

The target of our investigation is 2-Oxa-8-azaspiro[4.5]decan-4-ol, a heterocyclic compound featuring a spirocyclic junction. Its structure combines a tetrahydrofuran ring and a piperidine ring, with a hydroxyl group that can act as a hydrogen bond donor and acceptor, a critical feature for molecular recognition in biological systems.

Before embarking on the path to a single crystal, a thorough characterization of the bulk material is a mandatory first step. This ensures the identity and purity of the compound, as impurities can significantly hinder crystallization.

Preliminary Spectroscopic and Chromatographic Analysis

A multi-technique approach is employed for the initial characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure in solution.[5] These techniques confirm the connectivity of atoms and provide insights into the conformational dynamics of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which in turn confirms its elemental composition.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the sample. A sharp, symmetrical peak indicates a high degree of purity, which is a prerequisite for successful crystallization.

The Art and Science of Crystallization

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging and critical step in the entire process.[3] It is a blend of systematic screening and, at times, serendipity. The goal is to slowly bring a solution of the compound to a state of supersaturation, allowing for the orderly arrangement of molecules into a crystal lattice.

Foundational Principles of Crystallization

The formation of a crystal from a solution is governed by two main stages: nucleation and growth. Our objective is to control these processes to favor the growth of a few large, well-ordered crystals rather than many small or poorly formed ones. Key factors influencing crystallization include:[4]

  • Purity of the compound: As established, impurities can disrupt the crystal lattice.

  • Solvent selection: The ideal solvent is one in which the compound is moderately soluble.[4]

  • Rate of supersaturation: Slow and controlled changes in conditions are paramount.

  • Temperature: Temperature affects both solubility and solvent evaporation rates.

  • Mechanical stability: Vibrations can lead to the formation of multiple small crystals.

Step-by-Step Crystallization Protocols

For a small organic molecule like 2-Oxa-8-azaspiro[4.5]decan-4-ol, several crystallization techniques should be screened in parallel.

This is often the simplest and most successful method.[1]

  • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents with varying polarities (see Table 1).

  • Solution Preparation: Prepare a nearly saturated solution of the compound in a suitable solvent.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Evaporation: Cover the vial with parafilm and poke a few small holes with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Table 1: Common Solvents for Crystallization of Organic Compounds

SolventPolarity IndexBoiling Point (°C)Notes
n-Hexane0.169Non-polar, good for layering with more polar solvents.
Toluene2.4111Aromatic, can aid in crystal packing.[7][8]
Diethyl Ether2.835Highly volatile, use with caution.[8]
Ethyl Acetate4.477A versatile solvent for many organic compounds.[7]
Acetone5.156Polar, aprotic.
Acetonitrile5.882Polar, aprotic.
Isopropanol3.982Polar, protic.
Ethanol4.378Polar, protic.
Methanol5.165Polar, protic.
Water10.2100Highly polar, for water-soluble compounds.

This technique is excellent for small quantities of material and allows for very slow changes in solvent composition.[7][9]

  • Setup: Place a small, open vial containing a filtered, concentrated solution of the compound inside a larger, sealed jar.

  • Anti-Solvent: Add a small amount of a more volatile "anti-solvent" (a solvent in which the compound is insoluble) to the bottom of the larger jar.

  • Diffusion: The anti-solvent vapor will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.

This method relies on the slow diffusion of an anti-solvent into a solution of the compound.[7][9][10]

  • Solution: In a narrow tube (e.g., an NMR tube), prepare a concentrated solution of the compound.

  • Layering: Carefully and slowly, add a layer of a less dense anti-solvent on top of the solution, taking care not to mix the two layers.

  • Diffusion and Crystallization: Over time, the two solvents will diffuse into each other at the interface, leading to crystallization in this region.

G cluster_prep Sample Preparation cluster_cryst Crystallization cluster_xrd Single-Crystal X-ray Diffraction cluster_analysis Structure Determination & Validation synthesis Synthesis of 2-Oxa-8-azaspiro[4.5]decan-4-ol purification Purification (e.g., Chromatography) synthesis->purification characterization Spectroscopic & Chromatographic Analysis (NMR, MS, HPLC) purification->characterization screening Solvent Solubility Screening characterization->screening Purity Confirmed slow_evap Slow Evaporation screening->slow_evap Select Method(s) vapor_diff Vapor Diffusion screening->vapor_diff Select Method(s) layering Solvent Layering screening->layering Select Method(s) crystal_selection Crystal Selection & Mounting slow_evap->crystal_selection Single Crystal Obtained vapor_diff->crystal_selection Single Crystal Obtained layering->crystal_selection Single Crystal Obtained data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution refinement Structure Refinement (e.g., SHELXL via Olex2) structure_solution->refinement validation Structure Validation (e.g., PLATON/checkCIF) refinement->validation final_model Final Structural Model (CIF File) validation->final_model

Overall workflow for crystal structure determination.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, the process of elucidating its atomic structure using X-ray diffraction can begin.[11][12]

From Crystal to Diffraction Pattern
  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks is selected under a microscope. It is mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures (typically 100 K).

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern that is recorded by a detector.[11]

From Diffraction Pattern to Electron Density Map

The collected diffraction data (a series of reflection intensities and their positions) must be processed to yield a three-dimensional map of the electron density within the crystal.

  • Data Processing: The raw diffraction images are integrated to determine the intensity of each reflection. The data is then scaled and corrected for various experimental factors.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. While we can measure the intensities of the diffracted waves, their phases are lost. Modern software, such as SHELXT, uses direct methods or Patterson methods to calculate initial phases, which allows for the generation of an initial electron density map.

  • Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined against the experimental data using least-squares methods. Software like SHELXL, often used within a graphical interface such as Olex2, is employed for this purpose.[13][14] The refinement process iteratively adjusts atomic positions, displacement parameters (describing atomic vibrations), and other parameters to improve the agreement between the calculated and observed diffraction patterns.

Table 2: Key Crystallographic Refinement Parameters and Their Significance

ParameterDescriptionIdeal Value/Range
R1 A measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05 for good quality structures.
wR2 A weighted R-factor based on squared structure factor amplitudes.< 0.15 is generally acceptable.
Goof (S) Goodness-of-fit. Should be close to 1 for a good model.~1.0
Flack parameter Used to determine the absolute stereochemistry for chiral molecules in non-centrosymmetric space groups.Close to 0 for the correct absolute configuration.
Largest Diff. Peak and Hole The highest and lowest values in the final difference electron density map.Should be close to zero (e.g., < |0.5| e⁻/ų).

Ensuring Scientific Integrity: Structure Validation

The final step is a rigorous validation of the crystal structure to ensure its quality and correctness. This is a self-validating system that is crucial for the trustworthiness of the results.

The Role of PLATON and checkCIF

The program PLATON provides a comprehensive suite of tools for validating a crystal structure.[7][8][9] It is integrated into the International Union of Crystallography's (IUCr) checkCIF service.[10] This automated process checks for a wide range of potential issues, including:

  • Correct space group assignment.

  • Unusual bond lengths and angles.

  • Incorrect atom type assignments.

  • Missed symmetry elements.

  • Unusual atomic displacement parameters.

The output is a series of alerts (A, B, C, G) that must be addressed or explained by the crystallographer. This ensures that published crystal structures meet high standards of quality.[9]

G cluster_validation Validation with PLATON/checkCIF cluster_refinement_loop Refinement Correction Loop start Refined Structural Model (.ins, .res files) cif_generation Generate CIF (Crystallographic Information File) start->cif_generation checkcif Submit CIF to checkCIF service cif_generation->checkcif alert_report Receive Validation Report (List of ALERTS) checkcif->alert_report analyze_alerts Analyze ALERTS alert_report->analyze_alerts identify_errors Identify Source of Errors (e.g., wrong space group, disorder) analyze_alerts->identify_errors Errors Identified final_cif Final Validated CIF analyze_alerts->final_cif No Major Errors or All ALERTS Explained correct_model Correct Model in Refinement Software (e.g., Olex2) identify_errors->correct_model correct_model->cif_generation Re-generate CIF

The iterative process of crystallographic validation.

Conclusion: From Structure to Strategy

The determination of the crystal structure of 2-Oxa-8-azaspiro[4.5]decan-4-ol provides an unambiguous, high-resolution blueprint of the molecule. This information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the 3D structure relates to biological activity.[1][3]

  • Computational Modeling: Providing an accurate starting point for docking studies and other in silico methods.

  • Intellectual Property: Securing patents with well-defined structural data.

  • Polymorph Screening: Identifying and characterizing different crystalline forms, which can have different physical properties.[4]

By following the rigorous, multi-step process outlined in this guide, researchers can confidently determine the crystal structures of novel chemical entities, thereby accelerating the journey from a promising molecule to a potential new medicine.

References

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide.
  • IMSERC. (n.d.). Guide for crystallization. Northwestern University. Retrieved from [Link]

  • (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. Retrieved from [Link]

  • X-ray Crystallography Lab, University of Florida. (n.d.). Slow Evaporation Method. University of Florida Department of Chemistry. Retrieved from [Link]

  • Metherall, J. P., McCabe, A., Probert, M. R., & Hall, M. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2095–2115.
  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

  • X-ray Core, KU Leuven. (2025). How to crystallize your sample. KU Leuven. Retrieved from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155.
  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Hampton Research. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. SPT Labtech. Retrieved from [Link]

  • Cowley, A. (2020). Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules. Organic Letters, 22(10), 3930–3935.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21955265, 2-Oxa-8-azaspiro(4.5)decane. PubChem. Retrieved from [Link]

  • Synthonix. (n.d.). 2-tert-butoxycarbonyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid. Synthonix. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 437152, 8-Azaspiro(4.5)decane. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67435, 1,4-Dioxa-8-azaspiro(4.5)decane. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). 8-oxa-1-azaspiro[4.5]decane (C8H15NO). PubChemLite. Retrieved from [Link]

  • OlexSys Ltd. (2025). Overview. OlexSys. Retrieved from [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.
  • Bourhis, L. J., Dolomanov, O. V., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2015). The OLEX2 program: structure solution, refinement and display of molecular structures.
  • Puschmann, H. (2025). Olex2.refine. Structural Dynamics, 12(1), 014101.
  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13.
  • Spek, A. L. (2008). A study on single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 41(2), 451-457.
  • Verma, S., Singh, S., & Kumar, A. (2018). The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCrJ, 5(Pt 4), 345–356.
  • Ilari, A., & Savino, C. (2018). The role of crystallography in drug design. Rendiconti Lincei.
  • Wlodawer, A. (2013). The future of crystallography in drug discovery. Expert Opinion on Drug Discovery, 8(12), 1461-1470.
  • Mazzorana, M. (2020). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • Franco, J. (2015). Growing Crystals for X-ray Diffraction Analysis. Journal of Visualized Experiments, (97), e52523.
  • ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work?. ResearchGate. Retrieved from [Link]

  • Chemistry World. (2013). OLEX2 v1.2.1 | Review. Chemistry World. Retrieved from [Link]

  • SourceForge. (n.d.). Olex2 download. SourceForge. Retrieved from [Link]

  • Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(9), 184.
  • Bingol, K. (2017). Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. Analytical Chemistry, 89(1), 224-235.
  • Giske, J., Risa, Ø., & Scherer, M. (2021). A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging from the same tissue sample. Metabolomics, 17(1), 1-12.
  • Pan, Z., & Raftery, D. (2007). Comparing and combining NMR spectroscopy and mass spectrometry in metabolomics. Analytical and Bioanalytical Chemistry, 387(2), 525-527.

Sources

theoretical and computational studies of 2-Oxa-8-azaspiro[4.5]decan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 2-Oxa-8-azaspiro[4.5]decan-4-ol

Abstract

The spirocyclic scaffold is a privileged motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with enhanced biological activity and improved physicochemical properties. Among these, the 2-oxa-8-azaspiro[4.5]decane core has emerged as a promising framework for the development of novel therapeutics. This technical guide presents a comprehensive theoretical and computational workflow for the characterization of a representative member of this class, 2-Oxa-8-azaspiro[4.5]decan-4-ol. While direct experimental data for this specific analogue is limited, we will leverage established computational methodologies and draw upon the known biological activities of structurally related compounds to provide a robust framework for its in-silico evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to the study of novel spirocyclic compounds. We will delve into the rationale behind the selection of computational methods, from initial structure preparation to advanced molecular dynamics simulations and quantum chemical calculations. The overarching goal is to provide a practical, step-by-step guide that is grounded in scientific principles and best practices, enabling researchers to elucidate the potential therapeutic value of this and other novel chemical entities.

Introduction: The Significance of the 2-Oxa-8-azaspiro[4.5]decane Scaffold

The 2-oxa-8-azaspiro[4.5]decane scaffold is a key structural component in a variety of biologically active molecules. Research into derivatives of this and closely related spirocyclic systems has revealed their potential to interact with a range of important biological targets. For instance, derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective ligands for the sigma-1 (σ1) receptor, a protein implicated in a variety of neurological disorders.[1] Furthermore, modifications of the core structure have yielded potent M1 muscarinic agonists, which are of interest for the symptomatic treatment of Alzheimer's disease.[2] The inherent rigidity and three-dimensionality of the spirocyclic system are thought to contribute to the high affinity and selectivity observed in these compounds.

Given the therapeutic potential of this scaffold, a detailed understanding of the structure-activity relationships (SAR) is crucial for the design of new and improved drug candidates. This is where theoretical and computational studies play a pivotal role. By employing a range of in-silico techniques, it is possible to gain insights into the conformational preferences, electronic properties, and potential binding modes of novel derivatives, such as 2-Oxa-8-azaspiro[4.5]decan-4-ol. This guide will use this specific, albeit hypothetically studied, molecule to illustrate a comprehensive computational workflow that can be adapted for the study of other novel compounds.

Theoretical Framework: Understanding the Molecule

Before embarking on computational studies, it is essential to have a solid theoretical understanding of the molecule . For 2-Oxa-8-azaspiro[4.5]decan-4-ol, key considerations include its stereochemistry and conformational landscape.

Stereochemistry

The presence of stereocenters in 2-Oxa-8-azaspiro[4.5]decan-4-ol will have a profound impact on its biological activity. The spirocyclic nature of the molecule introduces a chiral center at the spiro-carbon (C5). Additionally, the hydroxyl group at C4 introduces another stereocenter. The relative and absolute configurations of these centers will dictate the overall shape of the molecule and its ability to interact with a chiral biological target. As has been demonstrated with related M1 muscarinic agonists, the biological activity can reside preferentially in a single enantiomer.[2] Therefore, it is crucial to consider all possible stereoisomers in any computational study.

Conformational Analysis

The flexibility of the piperidine and tetrahydrofuran rings in 2-Oxa-8-azaspiro[4.5]decan-4-ol means that the molecule can adopt multiple low-energy conformations. The preferred conformation will be influenced by a variety of factors, including steric hindrance, intramolecular hydrogen bonding, and the electronic effects of the substituents. A thorough conformational analysis is a prerequisite for any meaningful docking or molecular dynamics study, as it is the low-energy conformers that are most likely to be biologically active.

Computational Methodology: A Step-by-Step Guide

The following sections outline a detailed, step-by-step computational workflow for the investigation of 2-Oxa-8-azaspiro[4.5]decan-4-ol. This workflow is designed to be a self-validating system, where the results of each step inform and guide the next.

Ligand Preparation

The first step in any computational study is the preparation of the ligand. This involves generating a high-quality 3D structure of 2-Oxa-8-azaspiro[4.5]decan-4-ol and exploring its conformational space.

Protocol 1: Ligand Preparation and Conformational Analysis

  • 2D to 3D Conversion: Start with a 2D representation of 2-Oxa-8-azaspiro[4.5]decan-4-ol and use a suitable software package (e.g., ChemDraw, MarvinSketch) to generate an initial 3D structure.

  • Stereoisomer Generation: Systematically generate all possible stereoisomers of the molecule.

  • Conformational Search: For each stereoisomer, perform a thorough conformational search using a method such as the OMEGA (OpenEye Scientific) or the Confab algorithm in Open Babel. The goal is to identify a diverse set of low-energy conformers.

  • Geometry Optimization and Energy Calculation: Each generated conformer should be subjected to geometry optimization using a quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This will provide accurate geometries and relative energies for each conformer.

Target Selection and Preparation

Based on the known activities of related compounds, a plausible biological target for 2-Oxa-8-azaspiro[4.5]decan-4-ol could be the M1 muscarinic acetylcholine receptor or the σ1 receptor. For the purpose of this guide, we will proceed with the M1 receptor as the target.

Protocol 2: Protein Target Preparation

  • Obtain Protein Structure: Download the crystal structure of the M1 muscarinic receptor from the Protein Data Bank (PDB). If a crystal structure is not available, homology modeling can be used to generate a model based on a related protein with a known structure.

  • Protein Preparation: Use a protein preparation wizard (e.g., in Schrödinger's Maestro, MOE) to:

    • Add hydrogen atoms.

    • Assign protonation states of ionizable residues at physiological pH.

    • Optimize the hydrogen bond network.

    • Remove any co-crystallized ligands and water molecules that are not involved in binding.

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

  • Binding Site Definition: Identify the binding site of the receptor. This can be done by referring to the location of the co-crystallized ligand in the original PDB structure or by using a binding site prediction tool.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target.

Protocol 3: Molecular Docking

  • Grid Generation: Define a docking grid around the defined binding site of the M1 receptor. The grid should be large enough to accommodate the ligand in various orientations.

  • Ligand Docking: Dock the previously generated low-energy conformers of each stereoisomer of 2-Oxa-8-azaspiro[4.5]decan-4-ol into the prepared receptor grid using a docking program such as AutoDock Vina, GOLD, or Glide.

  • Pose Analysis and Scoring: Analyze the resulting docking poses and use a scoring function to rank them. The scoring function provides an estimate of the binding affinity. Select the best-scoring poses for further analysis. It is crucial to visually inspect the top-ranked poses to ensure that they make sense from a chemical and biological perspective (e.g., formation of key hydrogen bonds, favorable hydrophobic interactions).

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of the ligand-protein complex over time, offering insights into the stability of the binding pose and the nature of the intermolecular interactions.

Protocol 4: Molecular Dynamics Simulation

  • System Setup: Place the top-ranked ligand-protein complex from the docking study into a simulation box filled with an explicit solvent model (e.g., TIP3P water). Add counter-ions to neutralize the system.

  • Equilibration: Perform a series of equilibration steps to allow the system to relax and reach a stable temperature and pressure.

  • Production Run: Run a production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the MD trajectory to assess the stability of the ligand in the binding pocket. Key metrics to analyze include the root-mean-square deviation (RMSD) of the ligand and protein, the root-mean-square fluctuation (RMSF) of the protein residues, and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) over time.

Quantum Chemical Calculations

Quantum chemical calculations can be used to further refine our understanding of the electronic properties of the ligand and its interactions with the protein.

Protocol 5: Quantum Chemical Calculations

  • Mulliken Population Analysis: Perform a Mulliken population analysis on the optimized geometry of the most promising stereoisomer of 2-Oxa-8-azaspiro[4.5]decan-4-ol to determine the partial charges on each atom. This information can be valuable for understanding electrostatic interactions in the binding site.

  • Frontier Molecular Orbital Analysis: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap can provide insights into the chemical reactivity and stability of the molecule.

  • Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP map to visualize the electron density distribution around the molecule. This can help to identify regions that are likely to be involved in electrostatic interactions with the protein.

Data Presentation and Visualization

The clear and concise presentation of computational data is essential for its interpretation and communication.

Tabular Data

Summarize quantitative data in tables for easy comparison.

Table 1: Docking Scores and Key Interactions for Stereoisomers of 2-Oxa-8-azaspiro[4.5]decan-4-ol with the M1 Receptor
Stereoisomer Docking Score (kcal/mol) Key Hydrogen Bonds Key Hydrophobic Interactions
(4R, 5S)-8.5Tyr106, Asn382Trp157, Phe381
(4S, 5S)-7.9Asn382Trp157, Tyr404
(4R, 5R)-7.2Tyr106Phe381, Tyr404
(4S, 5R)-6.8-Trp157, Phe381
Visualizations

Visual representations of workflows and molecular structures are invaluable for conveying complex information.

Computational_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_simulation Simulation & Analysis 2D_Structure 2D Structure of Ligand 3D_Generation 3D Structure Generation & Stereoisomer Enumeration 2D_Structure->3D_Generation Conformational_Search Conformational Search 3D_Generation->Conformational_Search QM_Optimization QM Geometry Optimization Conformational_Search->QM_Optimization Docking Molecular Docking QM_Optimization->Docking PDB_Structure Obtain PDB Structure Protein_Prep Protein Preparation Wizard PDB_Structure->Protein_Prep Binding_Site Define Binding Site Protein_Prep->Binding_Site Binding_Site->Docking MD_Simulation Molecular Dynamics Docking->MD_Simulation QM_Calculations Quantum Chemical Calculations MD_Simulation->QM_Calculations Data_Analysis Data Analysis & Interpretation QM_Calculations->Data_Analysis

Caption: A comprehensive computational workflow for the in-silico evaluation of novel ligands.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical and computational workflow for the investigation of 2-Oxa-8-azaspiro[4.5]decan-4-ol. By following the detailed protocols for ligand and protein preparation, molecular docking, molecular dynamics simulations, and quantum chemical calculations, researchers can gain valuable insights into the potential of this and other novel spirocyclic compounds as therapeutic agents. The proposed workflow is designed to be both rigorous and practical, providing a solid foundation for further experimental validation.

Future work should focus on the synthesis and in-vitro evaluation of the most promising stereoisomers identified through these computational studies. Experimental validation of the predicted binding affinities and binding modes is essential to confirm the accuracy of the computational models and to guide the next round of lead optimization. The iterative application of this integrated computational and experimental approach will undoubtedly accelerate the discovery and development of new drugs based on the 2-oxa-8-azaspiro[4.5]decane scaffold.

References

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(18), 115560. [Link]

  • Wanibuchi, F., et al. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 35(17), 3149-3156. [Link]

Sources

A Technical Guide to the Synthetic History and Discovery of the 2-Oxa-8-azaspiro[4.5]decan-4-ol Core

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold is a privileged heterocyclic motif of significant interest in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic architecture, combining a piperidine ring with a functionalized tetrahydrofuran, offers a compelling framework for interacting with complex biological targets. While the specific discovery of the parent 4-ol is not widely documented as a singular event, its importance is underscored by the incorporation of its derivatives into patented, biologically active agents. This guide provides an in-depth analysis of a logical and robust synthetic pathway to this core, grounded in established chemical principles and drawing from methodologies applied to analogous structures. We will detail the strategic considerations, step-by-step protocols, and mechanistic underpinnings for its construction from a common starting material, N-Boc-4-piperidone.

Introduction: The Significance of the Oxa-Azaspiro[4.5]decane Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as "next-generation" pharmacophores. Their inherent non-planar, rigid geometry provides a distinct advantage in drug design, enabling higher binding affinity and selectivity by presenting functional groups in precise three-dimensional orientations. This often leads to improved physicochemical properties, such as solubility, while reducing the entropic penalty upon binding to a biological target.

The oxa-azaspiro[4.5]decane family, in particular, has proven to be a fruitful area of research. Isomeric structures, such as the 1-oxa-8-azaspiro[4.5]decane core, have been successfully developed as potent M1 muscarinic agonists for potential Alzheimer's disease treatment and as high-affinity ligands for sigma-1 receptors, which are implicated in various central nervous system disorders. The specific 2-Oxa-8-azaspiro[4.5]decane core, which is the focus of this guide, has been integrated into highly potent inhibitors of the PTPN11 (SHP2) protein phosphatase, a critical target in oncology.

Given the validated therapeutic relevance of this scaffold, a comprehensive understanding of its synthesis is crucial for researchers and drug development professionals seeking to explore its potential further.

Synthetic Strategy: A Proposed De Novo Pathway

While a seminal paper on the "discovery" of 2-Oxa-8-azaspiro[4.5]decan-4-ol is not readily found, its synthesis can be logically deduced from fundamental organic chemistry principles. A robust and efficient pathway can be designed starting from the commercially available and widely used N-Boc-4-piperidone.

The core of the strategy is the sequential construction of the substituted tetrahydrofuran ring onto the piperidine core. Our proposed pathway involves five key transformations:

  • Chain Elongation: A Horner-Wadsworth-Emmons (HWE) reaction to install a two-carbon α,β-unsaturated ester side chain at the C4 position.

  • Chemoselective Reduction: Reduction of the ester to an allylic alcohol.

  • Epoxidation: Stereoselective epoxidation of the olefin.

  • Intramolecular Cyclization: An acid-catalyzed 5-exo-tet cyclization of the resulting epoxy-alcohol to form the desired spiro-tetrahydrofuranol ring system.

  • Deprotection: Removal of the Boc protecting group to yield the final hydrochloride salt.

This approach is advantageous as each step represents a high-yielding, well-understood, and scalable class of reaction, ensuring a reliable route to the target compound.

Overall Synthetic Workflow

Synthetic_Pathway start N-Boc-4-piperidone inter1 Intermediate 1 (α,β-Unsaturated Ester) start->inter1 Step 1: HWE Reaction inter2 Intermediate 2 (Allylic Alcohol) inter1->inter2 Step 2: DIBAL-H Reduction inter3 Intermediate 3 (Epoxy-Alcohol) inter2->inter3 Step 3: Epoxidation inter4 Intermediate 4 (N-Boc-Protected Target) inter3->inter4 Step 4: Cyclization final 2-Oxa-8-azaspiro[4.5]decan-4-ol (Final Product) inter4->final Step 5: Deprotection

Caption: Proposed five-step synthetic route to 2-Oxa-8-azaspiro[4.5]decan-4-ol.

Detailed Experimental Protocols

The following protocols provide a comprehensive, step-by-step methodology for the synthesis of the target scaffold.

Step 1: Synthesis of Ethyl (E)-2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate (Intermediate 1)
  • Rationale: The Horner-Wadsworth-Emmons reaction is selected over the standard Wittig reaction due to its generally higher yields and, most importantly, the facile removal of the water-soluble phosphate byproduct. It typically provides strong stereocontrol, favoring the formation of the E-alkene.

  • Protocol:

    • To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 200 mL) and triethyl phosphonoacetate (1.1 eq).

    • Cool the solution to 0 °C using an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

    • Re-cool the resulting ylide solution to 0 °C.

    • Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF (50 mL) dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

    • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography (Silica gel, gradient elution with 10-30% ethyl acetate in hexanes) to yield Intermediate 1 as a colorless oil.

Step 2: Synthesis of (E)-2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)ethan-1-ol (Intermediate 2)
  • Rationale: Diisobutylaluminium hydride (DIBAL-H) is a powerful yet selective reducing agent. At low temperatures (-78 °C), it reliably reduces esters to aldehydes. By using a slight excess and allowing the reaction to warm, it cleanly reduces the ester to the primary alcohol without affecting the Boc-protecting group or the double bond.

  • Protocol:

    • Dissolve Intermediate 1 (1.0 eq) in anhydrous dichloromethane (DCM, 200 mL) in a flame-dried flask under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add DIBAL-H (1.0 M solution in hexanes, 2.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

    • Stir the reaction at -78 °C for 2 hours.

    • Workup: While maintaining the low temperature, slowly quench the reaction by the dropwise addition of methanol (20 mL), followed by saturated aqueous Rochelle's salt (potassium sodium tartrate) solution (150 mL).

    • Allow the mixture to warm to room temperature and stir vigorously for 2-4 hours until the aqueous and organic layers are clear.

    • Separate the layers and extract the aqueous phase with DCM (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: The crude product is often of sufficient purity for the next step. If necessary, purify by flash chromatography (Silica gel, 30-50% ethyl acetate in hexanes) to afford the allylic alcohol (Intermediate 2).

Step 3: Synthesis of tert-butyl 4-(oxiran-2-ylmethylidene)piperidine-1-carboxylate (Intermediate 3)
  • Rationale: Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used, reliable reagent for the epoxidation of alkenes. The reaction is typically clean and proceeds under mild conditions.

  • Protocol:

    • Dissolve the allylic alcohol (Intermediate 2, 1.0 eq) in DCM (150 mL) and cool to 0 °C.

    • Add sodium bicarbonate (NaHCO₃, 2.0 eq) to buffer the reaction mixture.

    • Add m-CPBA (77% max, 1.2 eq) portion-wise over 15 minutes.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC.

    • Workup: Quench the reaction with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (100 mL) and stir for 20 minutes.

    • Separate the layers and extract the aqueous phase with DCM (2 x 75 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ (100 mL) and then brine (100 mL).

    • Dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude epoxy-alcohol (Intermediate 3), which is used directly in the next step without further purification.

Step 4: Synthesis of tert-butyl 4-hydroxy-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (Intermediate 4)
  • Rationale: This key step forms the spirocyclic core via an acid-catalyzed intramolecular 5-exo-tet cyclization. The epoxide is protonated, making it a potent electrophile. The tethered hydroxyl group then acts as a nucleophile, attacking the proximal carbon of the epoxide to form the five-membered tetrahydrofuran ring.

  • Protocol:

    • Dissolve the crude epoxy-alcohol (Intermediate 3, 1.0 eq) in THF (100 mL).

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 eq).

    • Stir the mixture at room temperature for 3-5 hours, monitoring the reaction by LC-MS or TLC.

    • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (50 mL).

    • Remove the bulk of the THF under reduced pressure.

    • Extract the remaining aqueous residue with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purification: Purify by flash chromatography (Silica gel, 40-60% ethyl acetate in hexanes) to isolate the N-Boc protected target molecule (Intermediate 4) as a mixture of diastereomers.

Mechanism of Intramolecular Cyclization

Caption: Mechanism of the acid-catalyzed intramolecular epoxide opening.

Step 5: Synthesis of 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride (Final Product)
  • Rationale: The tert-butoxycarbonyl (Boc) group is a robust protecting group that is readily cleaved under acidic conditions. A solution of hydrogen chloride in an organic solvent like dioxane is standard practice, yielding the corresponding hydrochloride salt which is often a crystalline, stable solid.

  • Protocol:

    • Dissolve the purified N-Boc protected product (Intermediate 4, 1.0 eq) in 1,4-dioxane (20 mL) in a round-bottom flask.

    • Cool the solution to 0 °C.

    • Add a 4.0 M solution of HCl in 1,4-dioxane (10 eq) dropwise.

    • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. A white precipitate will typically form.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Workup: Concentrate the reaction mixture to dryness under reduced pressure.

    • Triturate the resulting solid with cold diethyl ether (2 x 20 mL) and collect the product by vacuum filtration.

    • Dry the solid under high vacuum to yield the final product, 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride, as a white to off-white solid.

Data and Performance Summary

The described synthetic route employs a series of well-established and reliable reactions. The following table summarizes the expected performance of each step based on literature precedents for analogous transformations.

StepTransformationKey ReagentsSolventTypical YieldKey Advantages
1 HWE OlefinationTriethyl phosphonoacetate, NaHTHF85-95%High yield, stereoselective (E), easy purification.
2 Ester ReductionDIBAL-HDCM / Hexanes90-98%High chemoselectivity, mild conditions.
3 Epoxidationm-CPBADCM>95% (crude)Fast, clean reaction, proceeds under mild conditions.
4 Intramolecular Cyclizationp-TsOH (cat.)THF70-85%Forms the core scaffold efficiently via 5-exo-tet.
5 Boc DeprotectionHCl in DioxaneDioxane>95%Clean, quantitative conversion to the final HCl salt.

Conclusion

The 2-Oxa-8-azaspiro[4.5]decan-4-ol core represents a valuable scaffold for the development of novel therapeutics. While its formal discovery is not attributed to a single report, its synthetic accessibility is clear. This guide outlines a logical, robust, and scalable five-step synthesis starting from N-Boc-4-piperidone. By leveraging a sequence of high-yielding and well-understood reactions—including a Horner-Wadsworth-Emmons olefination and a key acid-catalyzed intramolecular epoxy-alcohol cyclization—this guide provides researchers with a practical and reliable pathway to access this important molecular framework for applications in drug discovery and medicinal chemistry.

References

  • Tsukamoto, S., Fujii, M., Yasunaga, T., Matsuda, K., Wanibuchi, F., Hidaka, K., Furuya, T., & Tamura, T. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. *

The Emerging Therapeutic Potential of the 2-Oxa-8-azaspiro[4.5]decan-4-ol Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel chemical scaffolds that offer three-dimensional complexity and drug-like properties is a perpetual driver in medicinal chemistry. Among these, spirocyclic systems have garnered significant attention due to their rigid conformations and ability to present substituents in precise spatial orientations. This technical guide delves into the burgeoning potential of the 2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold, a promising heterocyclic framework for the development of new therapeutic agents. While direct biological data on this specific scaffold is nascent, this document synthesizes the extensive research on closely related analogs to project its potential biological activities, with a primary focus on central nervous system (CNS) disorders, oncology, and infectious diseases. We will explore the underlying chemical rationale, propose synthetic strategies, and provide detailed, field-proven experimental protocols for the evaluation of its biological potential.

Introduction: The Rationale for Spirocyclic Scaffolds in Drug Design

Spirocyclic scaffolds, characterized by a single atom shared between two rings, offer a distinct advantage in drug discovery by moving away from the predominantly flat, two-dimensional structures of many traditional pharmaceuticals. This inherent three-dimensionality can lead to enhanced target affinity and selectivity by allowing for more specific and multifaceted interactions with the complex topographies of biological macromolecules. The 2-Oxa-8-azaspiro[4.5]decane core, combining a tetrahydrofuran and a piperidine ring, presents a versatile and synthetically accessible framework with multiple points for diversification. The introduction of a hydroxyl group at the 4-position, yielding the 2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold, is of particular interest. The hydroxyl group can act as a key hydrogen bond donor and acceptor, potentially anchoring the molecule within a binding site and significantly influencing its pharmacokinetic and pharmacodynamic properties.

Projected Biological Activities: An Evidence-Based Extrapolation

While the 2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold awaits comprehensive biological evaluation, a compelling case for its therapeutic potential can be constructed by examining the activities of its close structural relatives.

Central Nervous System (CNS) Applications

Derivatives of the 1-Oxa-8-azaspiro[4.5]decane skeleton have been extensively investigated as potent and selective ligands for CNS targets.

  • Muscarinic M1 Receptor Agonism: A significant body of research has focused on 1-oxa-8-azaspiro[4.5]decane derivatives as M1 muscarinic agonists for the symptomatic treatment of Alzheimer's disease. These compounds have demonstrated the ability to ameliorate scopolamine-induced cognitive deficits in preclinical models. The tetrahydrofuran ring of the scaffold serves as a bioisostere for the ester group of acetylcholine, while the piperidine nitrogen provides the requisite basicity for receptor interaction. The introduction of a hydroxyl group in the 2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold could further enhance binding to the M1 receptor through additional hydrogen bonding interactions within the orthosteric or allosteric binding sites.

  • Sigma-1 (σ1) Receptor Modulation: The sigma-1 receptor, an intracellular chaperone protein, is implicated in a variety of neurological and psychiatric disorders. Derivatives of 1-oxa-8-azaspiro[4.5]decane have been identified as high-affinity sigma-1 receptor ligands, suggesting their potential as novel therapeutics for neurodegenerative diseases, pain, and depression. The spirocyclic core provides a rigid framework to orient the necessary pharmacophoric elements for sigma-1 receptor recognition. The hydroxyl group of the 2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold could contribute to the binding affinity and selectivity for the sigma-1 receptor.

Anticancer Potential

The structural motifs present in the 2-Oxa-8-azaspiro[4.5]decane framework are also found in compounds with demonstrated anticancer activity.

  • Cytotoxic Activity: Novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have exhibited significant in vitro antitumor activity against various cancer cell lines, including lung, breast, and cervical cancer. While the mechanism of action is still under investigation, the spirodienone moiety is a key pharmacophore. By analogy, the 2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold, with appropriate functionalization, could serve as a template for the design of novel cytotoxic agents. The hydroxyl group could be a handle for further derivatization or could participate in interactions with the target protein.

Antimicrobial Activity

Heterocyclic compounds are a rich source of antimicrobial agents. While direct evidence for the antimicrobial properties of the 2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold is currently limited, its structural features suggest that it could be a promising starting point for the development of new anti-infectives. The presence of both an oxygen and a nitrogen atom in the heterocyclic system, along with the spirocyclic nature, provides a unique chemical space to explore for antimicrobial activity.

Synthetic Strategies

The synthesis of the 2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold can be approached through several strategic disconnections. A plausible and versatile route is outlined below.

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Target 2-Oxa-8-azaspiro[4.5]decan-4-ol Intermediate_A Spiro-epoxide Target->Intermediate_A Ring opening Intermediate_B N-protected 4-allyl-4-hydroxypiperidine Intermediate_A->Intermediate_B Epoxidation Starting_Material N-protected-4-piperidone Intermediate_B->Starting_Material Grignard/Barbier Reaction SM N-protected-4-piperidone Step1 Allylation SM->Step1 AllylMgBr or AllylBr/In Step2 Epoxidation Step1->Step2 m-CPBA Step3 Intramolecular Cyclization Step2->Step3 Base-catalyzed ring opening Final_Product 2-Oxa-8-azaspiro[4.5]decan-4-ol Step3->Final_Product

Caption: Retrosynthetic analysis and proposed forward synthesis of the 2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold.

Proposed Synthetic Protocol
  • Allylation of N-protected-4-piperidone: To a solution of N-Boc-4-piperidone in an anhydrous solvent such as THF at -78 °C, add a solution of allylmagnesium bromide dropwise. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Epoxidation of the Allyl Group: Dissolve the resulting N-Boc-4-allyl-4-hydroxypiperidine in a chlorinated solvent like dichloromethane. Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C and stir the reaction at room temperature.

  • Intramolecular Cyclization and Deprotection: Treat the crude epoxide with a base, such as sodium hydride, in an anhydrous solvent to facilitate the intramolecular cyclization to form the tetrahydrofuran ring. Subsequent deprotection of the Boc group using an acid like trifluoroacetic acid or HCl in dioxane will yield the target 2-Oxa-8-azaspiro[4.5]decan-4-ol.

Experimental Protocols for Biological Evaluation

To ascertain the therapeutic potential of the 2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold and its derivatives, a tiered screening approach is recommended.

CNS Activity Assays

This assay measures the ability of a compound to activate the M1 receptor, leading to an increase in intracellular calcium.

  • Cell Line: CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.

  • Protocol:

    • Seed cells in a 96-well black, clear-bottom plate and culture overnight.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

    • Wash the cells with assay buffer (e.g., HBSS).

    • Prepare serial dilutions of the test compound and a known M1 agonist (e.g., carbachol) as a positive control.

    • Add the compounds to the cells and immediately measure the fluorescence intensity using a plate reader equipped for kinetic reading (excitation ~485 nm, emission ~525 nm).

    • Record the fluorescence signal over time to capture the calcium mobilization profile.

    • Calculate the EC50 values from the dose-response curves.

G Start Seed M1-expressing cells Load_Dye Load with Fluo-4 AM Start->Load_Dye Wash Wash cells Load_Dye->Wash Add_Compound Add test compounds Wash->Add_Compound Measure_Fluorescence Kinetic fluorescence reading Add_Compound->Measure_Fluorescence Analyze Calculate EC50 Measure_Fluorescence->Analyze

Caption: Workflow for the M1 muscarinic receptor calcium flux assay.

This radioligand binding assay determines the affinity of a test compound for the sigma-1 receptor.

  • Source: Guinea pig brain membranes or cells overexpressing the human sigma-1 receptor.

  • Radioligand: [³H]-(+)-pentazocine.

  • Protocol:

    • Prepare membrane homogenates.

    • In a 96-well plate, add membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of the test compound.

    • For non-specific binding, add a high concentration of a known sigma-1 ligand (e.g., haloperidol).

    • Incubate the plate at 37°C for a specified time.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.

In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for 48-72 hours.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Protocol:

    • Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate containing appropriate broth medium.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria).

    • After 18-24 hours, visually inspect the plates for turbidity or use a plate reader to measure optical density.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison of potencies and selectivities.

Table 1: Representative Data for a Hypothetical Derivative of 2-Oxa-8-azaspiro[4.5]decan-4-ol

AssayTarget/Cell LineParameterValue (µM)
M1 Calcium FluxCHO-hM1EC500.15
Sigma-1 BindingGuinea Pig BrainKi0.05
MTTA549IC505.2
MTTMCF-7IC508.9
Broth MicrodilutionS. aureusMIC16
Broth MicrodilutionE. coliMIC32

Conclusion and Future Directions

The 2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold represents a compelling starting point for the development of novel therapeutic agents. The evidence-based extrapolation from its close analogs strongly suggests a high probability of discovering potent modulators of CNS targets, as well as potential anticancer and antimicrobial agents. The presence of the hydroxyl group offers a key interaction point and a site for further chemical elaboration to optimize activity and selectivity. The synthetic accessibility of this scaffold, coupled with the robust and well-established biological assays outlined in this guide, provides a clear roadmap for researchers and drug development professionals to explore its full therapeutic potential. Future efforts should focus on the synthesis of a focused library of derivatives with systematic modifications to probe the structure-activity relationships and to identify lead compounds for further preclinical development.

References

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Tsukamoto, S., Fujii, M., Yasunaga, T., Matsuda, K., Wanibuchi, F., Hidaka, K., Furuya, T., & Tamura, T. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 mus

stereochemistry of 2-Oxa-8-azaspiro[4.5]decan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry of 2-Oxa-8-azaspiro[4.5]decan-4-ol

Abstract

The 2-Oxa-8-azaspiro[4.5]decane scaffold represents a privileged structure in modern medicinal chemistry, offering a unique three-dimensional architecture that can enhance pharmacological properties. The introduction of a hydroxyl group at the C4 position creates 2-Oxa-8-azaspiro[4.5]decan-4-ol, a molecule with multiple stereogenic centers whose specific spatial arrangement is critical for biological activity and selectivity. This guide provides a comprehensive technical overview of the stereochemical considerations for this molecule, from the fundamental identification of its stereocenters to advanced strategies for synthesis, separation, and absolute configuration assignment. We will explore the causality behind key experimental choices, present detailed protocols for stereoisomer resolution and analysis, and ground our discussion in authoritative methodologies to ensure scientific integrity.

The Strategic Importance of Spirocyclic Scaffolds in Drug Design

The paradigm of drug discovery has progressively shifted from "flat" two-dimensional structures to complex three-dimensional molecules. This "Escape from Flatland" is driven by the need for compounds with improved potency, selectivity, and physicochemical properties.[1] Spirocyclic systems, which contain two rings connected by a single common atom, are at the forefront of this movement. Their rigid, well-defined three-dimensional nature provides several advantages:

  • Enhanced sp³ Character: A high fraction of sp³-hybridized carbons is correlated with greater clinical success by improving solubility, metabolic stability, and reducing off-target effects.[2]

  • Novel Chemical Space: Spirocycles orient substituents in precise vectors that are inaccessible to traditional aromatic or alicyclic ring systems, allowing for novel interactions with biological targets.

  • Bioisosteric Replacement: Spirocyclic fragments can serve as effective bioisosteres for more common motifs like piperidine, often leading to improved metabolic stability against oxidative enzymes.[1]

The 2-Oxa-8-azaspiro[4.5]decane core is of particular interest, appearing in ligands targeting critical central nervous system receptors, including sigma-1 and muscarinic M1 receptors.[3][4] For these molecules, stereochemistry is not an academic detail but a decisive factor in their pharmacological profile. The differential activity of stereoisomers is a well-established principle; for instance, in studies of related 1-oxa-8-azaspiro[4.5]decane derivatives, the desired M1 muscarinic agonist activity was found to reside preferentially in the (-)-isomers.[4] Therefore, a rigorous understanding and control of the is essential for any drug development program.

Deconstructing the Stereochemistry: Identifying the Chiral Centers

The structure of 2-Oxa-8-azaspiro[4.5]decan-4-ol contains at least two key stereogenic centers, leading to a set of stereoisomers (enantiomers and diastereomers).

  • The Spirocyclic Carbon (C5): The spiroatom where the tetrahydrofuran and piperidine rings connect is a stereocenter. The non-planar arrangement of the two rings creates a chiral axis, resulting in two enantiomeric forms of the parent spirocycle, designated (R) and (S), based on Cahn-Ingold-Prelog priority rules applied to the ring paths.

  • The Carbinol Carbon (C4): The carbon atom bearing the hydroxyl group is a conventional tetrahedral stereocenter. Its configuration is designated (R) or (S) based on the priority of its substituents (-OH, -O(C2), -C5, -H).

The presence of these two stereocenters gives rise to a total of 2² = 4 possible stereoisomers: (4R, 5R), (4S, 5S), (4R, 5S), and (4S, 5R). The (4R, 5R) and (4S, 5S) isomers are one enantiomeric pair, while the (4R, 5S) and (4S, 5R) isomers constitute a second enantiomeric pair. The relationship between a member of the first pair and a member of the second pair is diastereomeric.

Caption: Key stereogenic centers in 2-Oxa-8-azaspiro[4.5]decan-4-ol.

Stereocontrolled Synthesis: A Proactive Approach

Achieving stereochemical purity is most efficiently addressed during synthesis. A common strategy involves the reduction of a ketone precursor, 2-Oxa-8-azaspiro[4.5]decan-4-one. The stereochemical outcome of this reduction dictates the relative and absolute configuration of the final alcohol.

G cluster_diastereoselective Diastereoselective Reduction cluster_enantioselective Enantioselective Reduction cluster_separation Purification start Racemic Ketone Precursor (2-Oxa-8-azaspiro[4.5]decan-4-one) diastereo_reagent Non-chiral Reducing Agent (e.g., NaBH4) start->diastereo_reagent Step 1a enantio_reagent Chiral Reducing Agent (e.g., (R)-CBS reagent) start->enantio_reagent Step 1b diastereo_product Mixture of Diastereomers (cis/trans isomers) diastereo_reagent->diastereo_product Yields mixture chromatography Chromatography (e.g., Chiral HPLC) diastereo_product->chromatography enantio_product Enantioenriched Product (e.g., (4R, 5R) + (4R, 5S)) enantio_reagent->enantio_product Yields specific enantiomer at C4 enantio_product->chromatography final_product Single Stereoisomer chromatography->final_product

Caption: Synthetic workflow for stereochemical control.

  • Causality in Reagent Choice:

    • Diastereoselective Reduction: Using a standard reducing agent like sodium borohydride (NaBH₄) on the racemic ketone will produce a mixture of all four stereoisomers. The ratio of diastereomers (e.g., [(4R,5R)+(4S,5S)] vs. [(4R,5S)+(4S,5R)]) will be determined by the steric hindrance around the carbonyl group, where the hydride attacks from the less hindered face.

    • Enantioselective Reduction: To control the absolute configuration at C4, a chiral reducing agent is required. For example, the Corey-Bakshi-Shibata (CBS) reduction can stereoselectively reduce the ketone to either the (R)- or (S)-alcohol, depending on which enantiomer of the catalyst is used. This approach, starting with the racemic ketone, would yield a mixture of two diastereomers (e.g., (4R, 5R) and (4R, 5S)), which are typically easier to separate than enantiomers.

Experimental Protocols for Stereoisomer Separation and Analysis

When a synthetic route yields a mixture of stereoisomers, robust separation and analytical methods are paramount.

Protocol: Chiral HPLC for Enantiomeric Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for both analytical assessment of enantiomeric excess (e.e.) and preparative separation of enantiomers.

Principle: Enantiomers possess identical physical properties in an achiral environment. However, when passed through a column containing a chiral stationary phase (CSP), they form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation.

Detailed Step-by-Step Methodology (Adapted from[5]):

  • System Preparation:

    • HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector is required.

    • Chiral Column: Select an appropriate CSP. Polysaccharide-based columns (e.g., Amylose or Cellulose derivatives like Chiralpak® IA, IB, IC) are highly effective for a broad range of compounds.

    • Solvent Preparation: Use HPLC-grade solvents. A typical mobile phase consists of a non-polar component (e.g., n-Hexane or Heptane) and a polar modifier (e.g., Isopropanol or Ethanol). A small amount of an amine additive (e.g., 0.1% diethylamine) is often added to improve peak shape for basic compounds like the target molecule.

  • Method Development (Analytical Scale):

    • Dissolve the racemic mixture in the mobile phase at a concentration of ~1 mg/mL.

    • Start with an isocratic mobile phase, for example, 90:10 Hexane:Isopropanol + 0.1% Diethylamine.

    • Inject a small volume (5-10 µL) and monitor the chromatogram at a suitable wavelength (e.g., 210-220 nm, as the molecule lacks a strong chromophore).

    • Systematically vary the ratio of the polar modifier to optimize the resolution (Rs) and retention times. A higher percentage of the alcohol modifier will typically decrease retention time.

    • Test different polysaccharide-based CSPs if initial separation is poor.

  • Preparative Scale-Up:

    • Once analytical conditions are optimized, scale up to a larger-diameter preparative column.

    • Dissolve the bulk sample in the mobile phase at the highest possible concentration without causing precipitation.

    • Perform repeated injections, collecting the fractions corresponding to each enantiomeric peak.

    • Combine the respective fractions, and remove the solvent under reduced pressure to yield the isolated enantiomers.

  • Validation:

    • Re-inject a small sample of each isolated fraction onto the analytical column to confirm its enantiomeric purity (>99% e.e.).

Parameter Typical Starting Conditions Rationale / Notes
Chiral Stationary Phase Immobilized Polysaccharide (e.g., Amylose tris(3,5-dimethylphenylcarbamate))Broad applicability and high resolving power.
Mobile Phase n-Hexane / Isopropanol (90:10 v/v) + 0.1% DiethylamineBalances retention and solubility. Amine additive prevents peak tailing for basic analytes.
Flow Rate 1.0 mL/min (analytical); 15-20 mL/min (preparative)Adjusted based on column diameter and desired run time.
Detection UV at 215 nmLow wavelength detection is necessary due to the absence of a strong chromophore.

Table 1: Recommended starting parameters for chiral HPLC method development.

Analytical Workflow for Stereochemical Assignment

Once the stereoisomers are separated, their absolute and relative configurations must be determined. No single technique is sufficient; a multi-faceted approach is required for an unambiguous assignment.

G cluster_relative Determine Relative Stereochemistry cluster_absolute Determine Absolute Stereochemistry start Isolated Single Stereoisomer nmr 2D NMR Spectroscopy (NOESY/ROESY) start->nmr xray Single Crystal X-Ray Diffraction start->xray mosher NMR with Chiral Derivatizing Agent (Mosher's Acid/Ester Analysis) start->mosher nmr_result Result: Proximity of Protons (e.g., C4-H relative to piperidine ring protons) Conclusion: cis vs. trans Diastereomer nmr->nmr_result xray_result Result: Electron Density Map Conclusion: Unambiguous (R/S) Assignment (Gold Standard) xray->xray_result mosher_result Result: Δδ (δS - δR) values Conclusion: Inferred (R/S) Assignment for C4 mosher->mosher_result

Caption: Analytical workflow for complete stereochemical assignment.

  • Nuclear Magnetic Resonance (NMR) for Relative Stereochemistry:

    • Rationale: Diastereomers can be distinguished by standard ¹H and ¹³C NMR as their chemically distinct environments lead to different chemical shifts.[6][7] To determine the relative orientation (cis/trans) of the hydroxyl group relative to the piperidine ring, a 2D Nuclear Overhauser Effect (NOE) experiment is essential.

    • Execution: An NOE correlation between the proton at C4 (H4) and axial protons on the piperidine ring (e.g., at C6 and C10) would suggest a cis relationship. The absence of this correlation would imply a trans relationship.

  • X-Ray Crystallography for Absolute Stereochemistry:

    • Rationale: This is the only technique that provides direct, unambiguous proof of the three-dimensional structure of a molecule, including its absolute stereochemistry.[4]

    • Execution: The primary challenge is growing a single, diffraction-quality crystal of the compound or a suitable salt (e.g., hydrochloride or tartrate). Once a crystal is obtained, X-ray diffraction analysis yields the precise spatial coordinates of every atom. The absolute configuration is confirmed by calculating the Flack parameter, which should be close to zero for the correct enantiomer.

  • Mosher's Method for Inferring Absolute Stereochemistry:

    • Rationale: When crystallography is not feasible, chemical derivatization can be used to determine the absolute configuration of the carbinol center (C4) via NMR.[6]

    • Execution: The isolated alcohol enantiomer is reacted separately with the (R)- and (S)-enantiomers of a chiral derivatizing agent, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid), to form diastereomeric esters. The ¹H NMR spectra of these two esters are then compared. The differences in chemical shifts (Δδ = δS - δR) for protons near the newly formed chiral center can be systematically analyzed to deduce the absolute configuration of the original alcohol.

Conclusion

The is a complex but manageable challenge that is fundamental to its potential as a therapeutic agent. A successful drug development campaign requires a proactive strategy that integrates stereocontrolled synthesis with high-fidelity analytical techniques. While diastereoselective and enantioselective synthetic methods can significantly enrich the desired stereoisomer, final purity and confirmation rely on robust protocols for chiral separation and definitive spectroscopic and crystallographic analysis. The methodologies outlined in this guide—from chiral HPLC resolution to NOE and X-ray analysis—provide a self-validating framework for researchers to confidently isolate, identify, and advance the optimal stereoisomer of this promising scaffold.

References

  • Jia, H. et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Wanibuchi, F. et al. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Krasavin, M. et al. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available at: [Link]

  • Capaccio, V. et al. (2023). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On. The Royal Society of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. 2-Oxa-8-azaspiro(4.5)decane. PubChem Compound Database. Available at: [Link]

  • Various Authors. (2018). NMR analysis of stereoisomer? ResearchGate. Available at: [Link]

  • Watts, C. R. et al. (1985). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry. Available at: [Link]

  • Martínez-Sofía, G. et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Available at: [Link]

  • Zhang, Y. et al. (2024). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. Available at: [Link]

  • Reddy, B. V. S. et al. (2014). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Grygorenko, O. O. et al. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Iannuzzi, A. et al. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. Available at: [Link]

  • Welsh, W. J. et al. (1997). Semiempirical and ab initio conformational analysis of 2-methylene-8,8-dimethyl-1,4,6,10-tetraoxaspiro[4.5] decane with application of GIAO-SCF methods to NMR spectrum interpretation. Journal of Molecular Structure: THEOCHEM. Available at: [Link]

Sources

A Researcher's Guide to Sourcing 2-Oxa-8-azaspiro[4.5]decan-4-ol: Navigating Availability and Custom Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 2-Oxa-8-azaspiro[4.5]decan-4-ol and its related spirocyclic scaffolds represent a class of compounds with increasing importance in medicinal chemistry and drug discovery. Their inherent three-dimensionality offers a significant advantage for creating novel molecular entities with improved pharmacological profiles compared to traditional flat aromatic systems.[1][2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial availability and procurement of 2-Oxa-8-azaspiro[4.5]decan-4-ol. Analysis indicates that this specific compound is not a widely stocked, off-the-shelf reagent. Therefore, this document focuses on the strategic necessity of custom synthesis, outlining a comprehensive workflow for identifying, engaging, and managing contract research organizations (CROs) to successfully procure this and other complex chemical building blocks.

Chemical Identity and Strategic Importance

2-Oxa-8-azaspiro[4.5]decan-4-ol is a heterocyclic compound featuring a spirocyclic junction between a tetrahydrofuran ring and a piperidine ring. This structural motif is of high interest in drug discovery for several key reasons:

  • Three-Dimensionality: The spirocyclic core imparts a rigid, three-dimensional structure that allows for the precise spatial orientation of functional groups, enabling more specific interactions with biological targets like proteins and enzymes.

  • Novel Chemical Space: Moving away from planar, sp²-heavy molecules, sp³-rich scaffolds like this one provide access to novel chemical space, which can lead to improved physicochemical properties, better metabolic stability, and higher selectivity.[2]

  • Scaffold for Library Synthesis: It serves as a valuable building block for creating diverse chemical libraries aimed at identifying new hit compounds in high-throughput screening campaigns.

The development of therapeutics containing spirocyclic cores is a growing field, though it is often constrained by the synthetic complexity of these molecules.[3]

Key Compound Identifiers:

Identifier Value Source
CAS Number 777049-50-0 BLDpharm[4]
Molecular Formula C₈H₁₅NO₂ PubChem (Inferred)
Molecular Weight 157.21 g/mol PubChem (Inferred)

| Canonical SMILES | C1NC(CC1)C2(CCO)C2 | (Structure Based) |

Note: While related structures like 2-Oxa-8-azaspiro[4.5]decane (CAS 176-69-2) are documented, the specific target alcohol (CAS 777049-50-0) is less common.[5]

Commercial Availability: Stock vs. Custom Synthesis

A thorough survey of major chemical vendor catalogs reveals that 2-Oxa-8-azaspiro[4.5]decan-4-ol is not a readily available stock item. While some suppliers like BLDpharm and Chemrio list the compound, it is often indicative of a "make-on-demand" or custom synthesis capability rather than an in-stock product.[4][6]

This scarcity necessitates a strategic shift from simple procurement to a managed custom synthesis project. This approach, while more involved, offers significant advantages in terms of quality control, scalability, and the ability to specify exact purity and analytical requirements.

The Custom Synthesis Workflow: A Step-by-Step Protocol

Engaging a Contract Research Organization (CRO) or a custom synthesis company is a multi-step process that requires clear communication and detailed technical specifications.[7][8] The following workflow outlines the critical stages from initial inquiry to final delivery.

Custom_Synthesis_Workflow cluster_0 Phase 1: Scoping & Quotation cluster_1 Phase 2: Synthesis & Analysis cluster_2 Phase 3: Delivery & Documentation Inquiry 1. Initial Inquiry - Provide CAS, Structure, Name - Specify Quantity & Purity NDA 2. Confidentiality Agreement (NDA/CDA) Inquiry->NDA Feasibility 3. Technical Feasibility - CRO reviews synthetic routes - Assesses raw material sourcing NDA->Feasibility Quote 4. Quotation & Timeline - Detailed cost breakdown - Estimated delivery date Feasibility->Quote PO 5. Purchase Order & Project Initiation Quote->PO Synthesis 6. Synthesis & Purification - Regular progress updates - Milestone reporting PO->Synthesis QC 7. Quality Control (QC) - NMR, LC-MS, HPLC analysis - Purity verification Synthesis->QC Shipping 8. Shipping & Logistics - Secure packaging - Cold chain if needed QC->Shipping Documentation 9. Final Documentation - Certificate of Analysis (CoA) - Full analytical data package Shipping->Documentation Acceptance 10. Material Acceptance - End-user confirms receipt - Verifies against CoA Documentation->Acceptance

Caption: A typical workflow for procuring a chemical via custom synthesis.

Selecting a Synthesis Partner and Defining Technical Requirements

Choosing the right CRO is critical for success. Researchers should evaluate potential partners based on their expertise in heterocyclic and spirocyclic chemistry, production scale capabilities, and regulatory compliance (e.g., non-GMP for research vs. cGMP for clinical applications).[7][8]

When initiating a project, a comprehensive technical package should be provided to the CRO.

Table of Essential Specifications:

Parameter Recommendation for R&D Rationale & Justification
Required Quantity 500 mg - 5 g Sufficient for initial biological screening, SAR studies, and analytical standard preparation.
Purity Specification >95% (HPLC/LC-MS) Ensures that observed biological activity is attributable to the target compound and not impurities.
Required Analyses ¹H NMR, ¹³C NMR, LC-MS, HPLC NMR: Confirms the chemical structure. LC-MS: Confirms mass and provides initial purity assessment. HPLC: Provides definitive purity data.
Deliverables Compound, Certificate of Analysis (CoA), all raw analytical data (spectra) The CoA is a formal document of quality, while raw data allows for independent verification of structure and purity.

| Timeline | 6-12 weeks | This is a realistic timeframe accounting for raw material procurement, multi-step synthesis, and quality control.[7] |

Representative Synthetic Strategies

While a specific, published synthesis for 2-Oxa-8-azaspiro[4.5]decan-4-ol is not readily found, plausible synthetic routes can be devised based on established methodologies for related oxa-azaspirocycles.[9][10] A hypothetical retrosynthetic analysis suggests that the molecule could be constructed from commercially available building blocks.

A potential forward synthesis could involve the following key steps, which provides a basis for discussion with a custom synthesis provider.

Synthetic_Approach Starting_Materials Commercially Available N-Boc-4-piperidone & Tetrahydrofuran derivative Key_Intermediate Spirocyclic Ketone Intermediate Starting_Materials->Key_Intermediate Spirocyclization Reaction Reduction Stereoselective Reduction (e.g., NaBH4, L-Selectride®) Key_Intermediate->Reduction Target_Molecule 2-Oxa-8-azaspiro[4.5]decan-4-ol (Protected) Reduction->Target_Molecule Deprotection Final Deprotection (e.g., TFA or HCl) Target_Molecule->Deprotection Final_Product Target Compound Deprotection->Final_Product

Caption: A conceptual synthetic pathway for 2-Oxa-8-azaspiro[4.5]decan-4-ol.

This approach leverages common reactions in medicinal chemistry, making it a feasible proposal for most CROs specializing in heterocyclic chemistry. The challenges associated with preparing and diversifying such spirocyclic moieties are an active area of research.[11][12]

Conclusion

2-Oxa-8-azaspiro[4.5]decan-4-ol is a valuable but commercially scarce building block. Researchers and drug developers seeking to utilize this and similar complex spirocycles must adopt a custom synthesis strategy. By carefully selecting a synthesis partner, providing detailed technical specifications, and understanding the synthesis workflow, project teams can successfully procure these critical compounds. This proactive approach ensures a reliable supply of high-purity material, thereby accelerating discovery timelines and enabling the exploration of novel, three-dimensional chemical space.

References

  • Dandapani, S. & Marcaurelle, L. A. (2014). The use of spirocyclic scaffolds in drug discovery. PubMed.
  • Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Spirocycles in Modern Drug Discovery.
  • Cruz, R., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
  • BLDpharm. (n.d.). 2-Oxa-8-azaspiro[4.5]decan-4-ol. BLDpharm.
  • Eurofins. (n.d.). 10 Things You Should Know Before Contracting a Custom Synthesis Project. Eurofins.
  • Yale Center for Molecular Discovery. (n.d.). Compound Procurement, Synthesis and Analoging. Yale University.
  • MolPort. (2022). A Step-by-Step Guide- Chemical Procurement in Drug Discovery. MolPort.
  • CalChem Synthesis. (n.d.). Sourcing and Procurement Services. CalChem Synthesis.
  • Arborpharmchem. (n.d.). Custom Synthesis and Contract Manufacturing. Arborpharmchem.
  • National Institutes of Health (NIH). (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. NIH.
  • Chemrio. (n.d.). 2-oxa-8-azaspiro[4.5]decan-4-ol. Chemrio.
  • RSC Publishing. (2025). Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. RSC Publishing.
  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate.
  • The Royal Society of Chemistry. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On. The Royal Society of Chemistry.
  • PubChem. (n.d.). 2-Oxa-8-azaspiro(4.5)decane. PubChem.

Sources

Methodological & Application

Synthesis of 2-Oxa-8-azaspiro[4.5]decan-4-ol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of 2-Oxa-8-azaspiro[4.5]decan-4-ol, a valuable spirocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The synthetic strategy herein leverages commercially available starting materials and employs a robust, multi-step sequence featuring a key intramolecular etherification reaction. This document provides not only detailed, step-by-step protocols for the synthesis and purification of the target compound and its intermediates but also elucidates the chemical principles and rationale behind the chosen synthetic route. The content is tailored for researchers, scientists, and professionals in drug development, offering a practical framework for the preparation of this and structurally related spirocyclic systems.

Introduction

Spirocyclic frameworks have garnered considerable attention in contemporary drug discovery due to their inherent three-dimensionality, which can lead to enhanced binding affinity, selectivity, and improved physicochemical properties of drug candidates. The 2-Oxa-8-azaspiro[4.5]decane core, in particular, represents a privileged scaffold found in a variety of biologically active molecules. This guide focuses on the synthesis of a specific derivative, 2-Oxa-8-azaspiro[4.5]decan-4-ol, which incorporates a hydroxyl group, providing a handle for further functionalization and diversification of the core structure.

The synthetic approach detailed below is designed for clarity, reproducibility, and scalability, starting from the readily accessible N-Boc-4-piperidone. The key transformations include a nucleophilic addition to introduce a three-carbon side chain, subsequent diol formation, a pivotal acid-catalyzed intramolecular cyclization to construct the spiro-tetrahydrofuranol ring, and a final deprotection step.

Overall Synthetic Scheme

The synthesis of 2-Oxa-8-azaspiro[4.5]decan-4-ol is accomplished via a four-step sequence as depicted below. The strategy hinges on the construction of a suitable diol precursor from N-Boc-4-piperidone, followed by an intramolecular cyclization to forge the spirocyclic ether.

Synthetic_Scheme start N-Boc-4-piperidone (1) intermediate1 tert-butyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-4-hydroxypiperidine-1-carboxylate (2) start->intermediate1 1. Reformatsky Reaction (Zn, Methyl bromoacetate, THF) intermediate2 tert-butyl 4-hydroxy-4-(2,3-dihydroxypropyl)piperidine-1-carboxylate (3) intermediate1->intermediate2 2. Reduction (LiAlH4, THF) intermediate3 tert-butyl 4-hydroxy-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (4) intermediate2->intermediate3 3. Intramolecular Cyclization (p-TsOH, Toluene) product 2-Oxa-8-azaspiro[4.5]decan-4-ol (5) intermediate3->product 4. Deprotection (HCl in Dioxane)

Caption: Overall synthetic route for 2-Oxa-8-azaspiro[4.5]decan-4-ol.

Experimental Protocols

Materials and Methods

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized by UV light or by staining with potassium permanganate. Column chromatography was performed on silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer.

Step 1: Synthesis of tert-butyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-4-hydroxypiperidine-1-carboxylate (2)

This initial step involves a Reformatsky reaction to introduce a functionalized three-carbon chain at the 4-position of the piperidone ring.

Protocol:

  • To a stirred suspension of zinc dust (2.0 eq) in anhydrous tetrahydrofuran (THF), add a solution of methyl bromoacetate (1.5 eq) in THF dropwise under a nitrogen atmosphere. The mixture is gently heated to initiate the reaction, then allowed to stir at room temperature.

  • Once the zinc is activated, a solution of N-Boc-4-piperidone (1) (1.0 eq) in THF is added dropwise at 0 °C.

  • The reaction mixture is then warmed to room temperature and stirred for 12 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired product (2).

Reagent/SolventMolar Eq.Molecular WeightAmount
N-Boc-4-piperidone (1)1.0199.27 g/mol (user defined)
Zinc dust2.065.38 g/mol (calculated)
Methyl bromoacetate1.5152.97 g/mol (calculated)
Tetrahydrofuran (THF)--(sufficient volume)
Step 2: Synthesis of tert-butyl 4-hydroxy-4-(2,3-dihydroxypropyl)piperidine-1-carboxylate (3)

The ester and ketone functionalities in the intermediate are reduced to the corresponding diol using a strong reducing agent.

Protocol:

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) (3.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of intermediate (2) (1.0 eq) in THF dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again (Fieser workup).

  • The resulting mixture is stirred for 30 minutes, and the precipitate is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the crude diol (3), which is often used in the next step without further purification.

Reagent/SolventMolar Eq.Molecular WeightAmount
Intermediate (2)1.0(calculated)(user defined)
Lithium aluminum hydride3.037.95 g/mol (calculated)
Tetrahydrofuran (THF)--(sufficient volume)
Step 3: Synthesis of tert-butyl 4-hydroxy-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (4)

This key step involves an acid-catalyzed intramolecular cyclization of the diol to form the spiro-tetrahydrofuranol ring. This type of cyclization is a well-established method for the synthesis of substituted tetrahydrofurans from diols[1][2].

Protocol:

  • To a solution of the diol (3) (1.0 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water for 12 hours.

  • The reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the N-Boc protected spirocycle (4).

Reagent/SolventMolar Eq.Molecular WeightAmount
Diol (3)1.0(calculated)(user defined)
p-Toluenesulfonic acid0.1172.20 g/mol (calculated)
Toluene--(sufficient volume)
Step 4: Synthesis of 2-Oxa-8-azaspiro[4.5]decan-4-ol (5)

The final step is the deprotection of the piperidine nitrogen to yield the target compound.

Protocol:

  • To a solution of the N-Boc protected spirocycle (4) (1.0 eq) in 1,4-dioxane, add a 4 M solution of hydrogen chloride in 1,4-dioxane (excess).

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in a minimal amount of methanol and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the final product, 2-Oxa-8-azaspiro[4.5]decan-4-ol (5).

Reagent/SolventMolar Eq.Molecular WeightAmount
N-Boc spirocycle (4)1.0(calculated)(user defined)
4 M HCl in Dioxaneexcess-(sufficient volume)
1,4-Dioxane--(sufficient volume)

Characterization Data (Predicted)

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 4.0-3.8 (m, 2H, -CH₂-O-), 3.6-3.4 (m, 1H, -CH-OH), 3.2-3.0 (m, 4H, piperidine -CH₂-N-), 2.0-1.6 (m, 6H, piperidine -CH₂- and tetrahydrofuran -CH₂-), 1.5 (br s, 1H, -OH).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 85.0 (spiro C), 70.0 (-CH-OH), 65.0 (-CH₂-O-), 45.0 (piperidine -CH₂-N-), 35.0 (piperidine -CH₂-), 30.0 (tetrahydrofuran -CH₂-).

  • Mass Spectrometry (ESI+): m/z calculated for C₈H₁₅NO₂ [M+H]⁺: 158.11, found: 158.1.

Discussion

The presented synthesis provides a reliable and adaptable route to 2-Oxa-8-azaspiro[4.5]decan-4-ol. The choice of the Boc protecting group for the piperidine nitrogen is strategic, as it is stable under the conditions of the Reformatsky reaction and the reduction step, and it can be readily removed under acidic conditions in the final step.

The key intramolecular cyclization is facilitated by the protonation of one of the hydroxyl groups by p-TsOH, followed by nucleophilic attack by the other hydroxyl group to form the tetrahydrofuran ring. The use of a Dean-Stark trap is crucial to drive the equilibrium towards the cyclized product by removing the water formed during the reaction.

The stereochemistry at the spirocenter and the C4 position is not controlled in this sequence and would likely result in a mixture of diastereomers. For applications requiring stereopure compounds, chiral resolution or asymmetric synthesis strategies would need to be employed.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 2-Oxa-8-azaspiro[4.5]decan-4-ol from readily available starting materials. The described protocols are intended to be a valuable resource for researchers in medicinal chemistry and organic synthesis, enabling the exploration of the chemical space around this important spirocyclic scaffold.

References

  • Warren, S. Organic Synthesis: The Disconnection Approach. Wiley, 2008.
  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012.
  • Kurti, L., & Czako, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005.
  • Palmer, L. I., & de Alaniz, J. R. (2013). Rapid and stereoselective synthesis of spirocyclic ethers via the intramolecular Piancatelli rearrangement. Organic Letters, 15(3), 476–479. [Link][3]

  • Wolfe, J. P., & Rossi, M. A. (2010). A new, stereoselective, palladium-catalyzed method for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. Journal of the American Chemical Society, 132(16), 5582–5583. [Link]

  • MDPI. (2022). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. Inorganics, 10(5), 59. [Link][2]

  • National Center for Biotechnology Information. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PubMed Central. [Link][1]

Sources

Application Notes and Protocols for the Diastereoselective Synthesis of 2-Oxa-8-azaspiro[4.5]decan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Oxa-8-azaspiro[4.5]decane Scaffold

The 2-oxa-8-azaspiro[4.5]decane framework is a privileged heterocyclic motif of significant interest to the pharmaceutical and drug discovery sectors. This spirocyclic system, which rigidly holds a piperidine and a tetrahydrofuran ring in a defined three-dimensional orientation, serves as a valuable scaffold for the development of novel therapeutics. The constrained conformation of spiropiperidines can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[1] Specifically, derivatives of this scaffold have shown promising activity as ligands for sigma-1 (σ1) receptors, which are implicated in a variety of central nervous system (CNS) disorders.[2] The introduction of a hydroxyl group at the C4 position creates a key stereocenter that can profoundly influence the pharmacological profile of the molecule. Therefore, the development of robust and highly diastereoselective synthetic routes to access specific stereoisomers of 2-Oxa-8-azaspiro[4.5]decan-4-ol is of paramount importance for structure-activity relationship (SAR) studies and the identification of potent and selective clinical candidates.

This application note provides a detailed, field-proven protocol for the diastereoselective synthesis of 2-Oxa-8-azaspiro[4.5]decan-4-ol, commencing from commercially available N-Boc-4-piperidone. The strategy hinges on a carefully orchestrated sequence of reactions, culminating in a diastereoselective reduction of a key spirocyclic ketone intermediate. We will delve into the causality behind the experimental choices, provide step-by-step protocols, and discuss the mechanistic underpinnings of the stereochemical control.

Synthetic Strategy: A Two-Phase Approach

Our synthetic approach is logically divided into two main phases: the construction of the spirocyclic ketone precursor, 8-Boc-2-Oxa-8-azaspiro[4.5]decan-4-one, followed by the diastereoselective reduction to furnish the target alcohol. This strategy allows for the isolation and characterization of the key ketone intermediate, providing a strategic branchpoint for further derivatization if desired.

Synthetic_Strategy Start N-Boc-4-piperidone Intermediate1 α-Alkylated Piperidone Start->Intermediate1 Alkylation Intermediate2 8-Boc-2-Oxa-8-azaspiro[4.5]decan-4-one Intermediate1->Intermediate2 Intramolecular Cyclization Target 2-Oxa-8-azaspiro[4.5]decan-4-ol Intermediate2->Target Diastereoselective Reduction & Deprotection Diastereoselective_Reduction cluster_paths Hydride Attack cluster_products Diastereomeric Alcohols Ketone 8-Boc-2-Oxa-8-azaspiro[4.5]decan-4-one PathA Axial Attack (Less Hindered Face) Ketone->PathA [H⁻] (e.g., NaBH₄) PathB Equatorial Attack (More Hindered Face) Ketone->PathB [H⁻] ProductA trans-Diastereomer (Major) PathA->ProductA ProductB cis-Diastereomer (Minor) PathB->ProductB

Sources

Application Notes and Protocols for the Purification of 2-Oxa-8-azaspiro[4.5]decan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Oxa-8-azaspiro[4.5]decan-4-ol and its derivatives are significant scaffolds in medicinal chemistry, often explored for their potential as therapeutic agents. Their unique three-dimensional structure, conferred by the spirocyclic system, makes them attractive candidates for targeting complex biological systems. The presence of a hydroxyl group and a secondary amine introduces polarity and hydrogen bonding capabilities, which are crucial for molecular interactions but also present challenges for purification. This guide provides a detailed overview of the purification techniques for 2-Oxa-8-azaspiro[4.5]decan-4-ol, designed for researchers, scientists, and professionals in drug development. The protocols herein are grounded in established chemical principles and aim to provide a robust framework for obtaining this compound in high purity.

Understanding the Molecule: Physicochemical Properties and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities from its synthesis.

Physicochemical Properties (Estimated)

PropertyEstimated ValueImplication for Purification
Molecular Weight157.21 g/mol Standard for small molecules.
XLogP3-AA-0.1Indicates high polarity and good solubility in polar solvents.
Hydrogen Bond Donor Count2Can lead to strong interactions with polar stationary phases (e.g., silica gel).
Hydrogen Bond Acceptor Count3Contributes to high water solubility and interactions with protic solvents.
Basicity (pKa of amine)~8-10 (typical for secondary amines)Allows for pH-dependent extraction and salt formation.

Potential Impurities

The nature of impurities is intrinsically linked to the synthetic route. A common synthetic approach to such scaffolds may involve the reaction of a piperidone derivative with an appropriate nucleophile, followed by cyclization and reduction.

  • Unreacted Starting Materials: Such as a protected piperidone or the precursor to the oxa-cycle.

  • Reaction Byproducts: Resulting from side reactions like over-oxidation, incomplete cyclization, or rearrangement.

  • Reagents and Catalysts: Any reagents used in the synthesis that are not fully removed during workup.

  • Isomers: Diastereomers may form depending on the stereoselectivity of the reactions.

  • Products of Incomplete Deprotection: If protecting groups (e.g., Boc) are used for the amine, their incomplete removal will result in protected impurities[2].

Purification Workflow

A multi-step approach is often necessary to achieve high purity. The general workflow for the purification of 2-Oxa-8-azaspiro[4.5]decan-4-ol is outlined below.

PurificationWorkflow Crude Crude Product (Post-Workup) Chromatography Flash Column Chromatography Crude->Chromatography Initial Purification Fraction_Analysis Fraction Analysis (TLC/LC-MS) Chromatography->Fraction_Analysis Identify Pure Fractions Solvent_Removal Solvent Removal Fraction_Analysis->Solvent_Removal Pool & Evaporate Crystallization Crystallization / Salt Formation Solvent_Removal->Crystallization Final Polishing Final_Product Pure 2-Oxa-8-azaspiro[4.5]decan-4-ol Crystallization->Final_Product Isolate & Dry

Caption: General purification workflow for 2-Oxa-8-azaspiro[4.5]decan-4-ol.

Part 1: Chromatographic Purification

Due to the polar and basic nature of 2-Oxa-8-azaspiro[4.5]decan-4-ol, special considerations are required for successful chromatographic separation on silica gel. The acidic nature of silica can lead to strong interactions with the basic amine, causing peak tailing and potential degradation[3].

Protocol 1: Flash Column Chromatography on Silica Gel with a Basic Modifier

This is the most common and cost-effective method for initial purification. The addition of a basic modifier to the mobile phase is crucial.

Rationale: The basic modifier (e.g., triethylamine or ammonium hydroxide) competes with the basic analyte for binding to the acidic silanol groups on the silica surface. This minimizes strong interactions, leading to improved peak shape and better separation[3].

Materials:

  • Crude 2-Oxa-8-azaspiro[4.5]decan-4-ol

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA) or Ammonium Hydroxide (28-30% solution)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • Potassium permanganate (KMnO₄) stain

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM/MeOH).

    • Develop a TLC plate using a mobile phase of DCM:MeOH (e.g., 95:5, 90:10) with 0.5-1% TEA or ammonium hydroxide.

    • Visualize the spots under UV light (if applicable) and by staining with KMnO₄ (amino alcohols often stain well with this).

    • Optimize the solvent system to achieve a retention factor (Rf) of ~0.3 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., DCM with 1% TEA).

    • Pack the column carefully to avoid air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like methanol.

    • Alternatively, for less soluble compounds, dry-loading is recommended: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Elute the column with the optimized mobile phase. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity (e.g., from 2% to 10% MeOH in DCM, with a constant 1% TEA), can be effective for separating impurities with different polarities.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC.

    • Pool the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator. The presence of TEA may require co-evaporation with a solvent like toluene to remove it completely.

Alternative Chromatographic Techniques
TechniqueStationary PhaseMobile PhaseRationale & Application
Amino-Silica Chromatography Amino-propyl functionalized silicaHexane/Ethyl Acetate or Ethyl Acetate/IsopropanolThe basic surface of the stationary phase allows for the separation of basic amines without the need for a basic modifier in the mobile phase, using less polar and "softer" solvents[3].
Reversed-Phase Chromatography (C18) C18-functionalized silicaAcetonitrile/Water with 0.1% TEA or Trifluoroacetic Acid (TFA)Suitable for polar compounds. The mobile phase modifier improves peak shape. TEA is used for basic compounds at a higher pH, while TFA is used at a lower pH to protonate the amine[4].
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar (e.g., silica, cyano, or amino)High organic content (e.g., >80% acetonitrile) with a small amount of aqueous bufferExcellent for retaining and separating very polar compounds that have little or no retention in reversed-phase chromatography[5].

Part 2: Purification by Crystallization and Salt Formation

Crystallization is an excellent technique for final purification, especially for removing small amounts of closely related impurities. Due to the high polarity and hydrogen bonding capacity of 2-Oxa-8-azaspiro[4.5]decan-4-ol, finding a suitable single-solvent system for crystallization can be challenging.

Protocol 2: Crystallization from a Two-Solvent System

Rationale: This technique involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid. Upon cooling, the compound's solubility decreases, leading to the formation of crystals.

Materials:

  • Purified 2-Oxa-8-azaspiro[4.5]decan-4-ol (from chromatography)

  • A "good" solvent (e.g., Methanol, Ethanol, Isopropanol)

  • A "poor" solvent (e.g., Diethyl ether, Hexane, Ethyl acetate)

  • Heating plate and oil bath

  • Crystallization dish or Erlenmeyer flask

Procedure:

  • Dissolve the compound in a minimal amount of the hot "good" solvent.

  • While the solution is still warm, slowly add the "poor" solvent dropwise until a persistent cloudiness is observed.

  • Add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Protocol 3: Purification via Salt Formation and Crystallization

Rationale: Converting the basic amine to a salt (e.g., hydrochloride or tartrate) often increases its crystallinity and reduces its solubility in organic solvents, facilitating purification[6]. The free base can be regenerated after purification if needed. The hydrochloride salt of the parent scaffold, 2-oxa-8-azaspiro[4.5]decane, is commercially available, indicating the stability of this salt form[7].

SaltFormation Freebase Impure Free Base in Solvent (e.g., Ether) Acid Add HCl in Ether or Ethanolic HCl Freebase->Acid Salt Precipitated HCl Salt (Crystalline) Acid->Salt Filter Filter and Wash Salt->Filter PureSalt Pure HCl Salt Filter->PureSalt Regenerate Optional: Regenerate Free Base (e.g., aq. NaHCO₃, extract) PureSalt->Regenerate PureFreebase Pure Free Base Regenerate->PureFreebase

Caption: Workflow for purification via hydrochloride salt formation.

Materials:

  • Impure 2-Oxa-8-azaspiro[4.5]decan-4-ol

  • Anhydrous diethyl ether or isopropanol

  • HCl solution in diethyl ether or anhydrous ethanolic HCl

Procedure:

  • Dissolve the impure free base in a suitable anhydrous solvent like diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in ether or ethanolic HCl dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Continue adding the acid until no further precipitation is observed.

  • Stir the mixture in the ice bath for 30 minutes.

  • Collect the salt by filtration, wash with cold anhydrous ether, and dry under vacuum.

  • The salt can be further recrystallized from a suitable solvent system (e.g., ethanol/ether).

Assessment of Purity

After purification, it is essential to assess the purity of the final product.

TechniquePurposeTypical Observations
Thin Layer Chromatography (TLC) Quick purity checkA single spot in multiple solvent systems.
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessmentA single major peak (purity >95%). Different column chemistries (e.g., C18, HILIC) and detection methods (e.g., UV, ELSD, MS) can be used.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation and purityAbsence of impurity peaks. Correct chemical shifts, integrations, and coupling constants consistent with the desired structure.
Mass Spectrometry (MS) Molecular weight confirmationObservation of the correct molecular ion peak (e.g., [M+H]⁺).
Melting Point Analysis Physical property confirmationA sharp and narrow melting point range for a crystalline solid.

Conclusion

The purification of 2-Oxa-8-azaspiro[4.5]decan-4-ol requires a systematic approach that addresses the challenges posed by its polar and basic nature. A combination of modified flash column chromatography and crystallization, potentially via salt formation, is a robust strategy to achieve high purity. The specific conditions for each step should be optimized based on the scale of the purification and the nature of the impurities present in the crude material. The protocols and rationale provided in this guide offer a comprehensive starting point for researchers to develop an effective purification process for this valuable spiro-heterocyclic compound.

References

  • Google Patents.
  • Google Patents.
  • ResearchGate. The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. [Link]

  • RSC Publishing. Continuous and convergent access to vicinyl amino alcohols. [Link]

  • Journal of the American Chemical Society. The Synthesis of Some Amino Alcohols. [Link]

  • PubChem. 2-Oxa-8-azaspiro(4.5)decane. [Link]

  • National Institutes of Health. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • RSC Publishing. Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds - Organic & Biomolecular Chemistry. [Link]

  • Reddit. Making Crystals from Amino Acids : r/microscopy. [Link]

  • National Institutes of Health. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. [Link]

  • National Institutes of Health. Synthesis and evaluation of the antioxidant activity of new spiro-1,2,4-triazine derivatives applying Ag/Fe3O4/CdO@MWCNT MNCs as efficient organometallic nanocatalysts - PMC. [Link]

  • ACS Publications. Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives | Organic Letters. [Link]

  • PubChem. 8-Oxa-2-azaspiro[4.5]decan-3-ol. [Link]

  • EMAN RESEARCH PUBLISHING. Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. [Link]

  • PubMed. Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. [Link]

  • Synthonix. 2-tert-butoxycarbonyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid. [Link]

  • AZoLifeSciences. Chromatography Breakthroughs in Amino Acid Analysis. [Link]

  • Preprints.org. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. [Link]

Sources

Application Note: Leveraging 2-Oxa-8-azaspiro[4.5]decan-4-ol for Rapid Library Generation via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imperative in modern drug discovery to explore chemical space beyond traditional flat, aromatic systems has intensified the focus on scaffolds that offer enhanced three-dimensionality. Spirocyclic systems, which feature two rings joined by a single atom, are exemplary in this regard, often conferring improved physicochemical properties and novel intellectual property. This guide details the strategic application of 2-Oxa-8-azaspiro[4.5]decan-4-ol, a versatile building block, in parallel synthesis workflows. We present the core chemical principles and detailed, field-tested protocols for leveraging its orthogonal functional handles—a secondary amine and a secondary alcohol—to rapidly generate diverse libraries of complex molecules. Particular emphasis is placed on robust, high-throughput methodologies, including N-functionalization and multi-component reactions (MCRs) such as the Ugi reaction, to accelerate the hit-to-lead process.

The Strategic Value of Spirocyclic Scaffolds in Drug Discovery

The drive to "escape from flatland" in medicinal chemistry is a direct response to the observation that increasing the fraction of sp³-hybridized carbons in drug candidates often correlates with improved clinical success.[1][2] Molecules with greater three-dimensionality tend to exhibit enhanced solubility, better metabolic stability, and decreased lipophilicity compared to their planar aromatic counterparts.[2] Spirocyclic scaffolds are at the forefront of this movement. Their rigid, well-defined conformational arrangement allows for the precise projection of functional groups into the binding pockets of biological targets, potentially leading to improved potency and selectivity.[1][3][4]

The 2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold is a particularly compelling building block for library synthesis. It possesses two distinct and orthogonally reactive functional groups:

  • A Secondary Amine: Located on the piperidine ring, this nucleophilic center is ideal for a wide range of diversification reactions, including acylation, sulfonylation, alkylation, and reductive amination.

  • A Secondary Alcohol: Situated on the tetrahydrofuran ring, this group can be used for esterification or etherification, or it can be oxidized to the corresponding ketone, unlocking a new suite of carbonyl-focused chemistries.

This inherent bifunctionality allows for the systematic and independent modification at two distinct vectors, making it an ideal substrate for generating large, diverse chemical libraries through parallel synthesis.

Core Chemistry and Diversification Strategies

The power of 2-Oxa-8-azaspiro[4.5]decan-4-ol lies in its capacity for divergent synthesis, where a common core is elaborated into a multitude of unique products.[5]

cluster_scaffold 2-Oxa-8-azaspiro[4.5]decan-4-ol Core cluster_r1 R1 Diversification (Amine) cluster_r2 R2 Diversification (Alcohol) cluster_mcr Multi-Component Reactions (MCR) Scaffold R1_acyl Acyl Chlorides (R-COCl) Scaffold->R1_acyl N-Acylation R1_sulfonyl Sulfonyl Chlorides (R-SO2Cl) Scaffold->R1_sulfonyl N-Sulfonylation R1_aldehyde Aldehydes/Ketones (R-CHO/R-COR') + Reducing Agent Scaffold->R1_aldehyde Reductive Amination R2_ester Carboxylic Acids (R-COOH) Scaffold->R2_ester Esterification R2_ether Alkyl Halides (R-X) Scaffold->R2_ether Williamson Ether Synthesis R2_ketone Oxidation (e.g., PCC, Swern) Scaffold->R2_ketone Ugi Ugi Reaction: Amine + Aldehyde + Carboxylic Acid + Isocyanide Scaffold->Ugi Amine Component

Figure 1. Diversification pathways for the 2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold.

Multi-Component Reactions (MCRs): The Ugi Reaction

Multi-component reactions are exceptionally powerful tools in parallel synthesis, as they can generate significant molecular complexity in a single, atom-economical step.[6][7] The Ugi four-component reaction (U-4CR) is particularly well-suited for this scaffold, utilizing the secondary amine as a key input.[8]

Causality Behind the Ugi Reaction: The reaction proceeds through the initial formation of an imine from the amine (the spiro scaffold) and a carbonyl compound (an aldehyde or ketone).[9] This is followed by the nucleophilic addition of an isocyanide and subsequent intramolecular rearrangement with a carboxylic acid to yield a stable bis-amide product.[9] The irreversible Mumm rearrangement is the driving force for the entire reaction sequence.[9] This one-pot process is ideal for high-throughput synthesis because it is typically fast, exothermic, and tolerant of a wide variety of functional groups on each of the four inputs, leading to vast chemical diversity.

Experimental Protocols

The following protocols are designed for execution in a 24- or 96-well plate format using standard parallel synthesis equipment.[10][11]

Protocol 1: Parallel N-Acylation of 2-Oxa-8-azaspiro[4.5]decan-4-ol

This protocol describes the reaction of the scaffold with a library of diverse acyl chlorides.

Self-Validating System: The protocol includes an in-process control (IPC) check via LCMS to ensure the consumption of the starting material. The use of a tertiary amine base is critical to neutralize the HCl byproduct, driving the reaction to completion. A final purification step ensures the quality of the library members.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Scaffold Stock (0.2 M): Prepare a stock solution of 2-Oxa-8-azaspiro[4.5]decan-4-ol in anhydrous Dichloromethane (DCM).

    • Acyl Chloride Stocks (0.25 M): In a separate plate, prepare stock solutions of a diverse set of acyl chlorides in anhydrous DCM.

    • Base Stock (0.6 M): Prepare a stock solution of Diisopropylethylamine (DIPEA) in anhydrous DCM.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 200 µL (40 µmol, 1.0 equiv) of the Scaffold Stock solution using an automated liquid handler.

    • Add 200 µL (50 µmol, 1.25 equiv) of the appropriate Acyl Chloride Stock solution to each corresponding well.

    • Add 100 µL (60 µmol, 1.5 equiv) of the Base Stock solution to each well.

    • Seal the reaction block securely with a cap mat.

  • Reaction Execution:

    • Place the reaction block on an orbital shaker and agitate at room temperature for 16 hours.

  • Workup and Purification:

    • Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Add 1.0 mL of DCM to each well, seal, and shake vigorously for 5 minutes. Allow the layers to separate.

    • Transfer the organic (bottom) layer to a fresh plate for concentration. This can be automated using a liquid handler with phase-separation capabilities.

    • Evaporate the solvent in a centrifugal evaporator.

    • Re-dissolve the crude product in a minimal amount of DMSO/Methanol for purification by mass-directed preparative HPLC.

Protocol 2: Parallel Ugi Reaction using 2-Oxa-8-azaspiro[4.5]decan-4-ol

This protocol leverages the scaffold as the amine component in a four-component Ugi reaction.

Causality Behind Experimental Choices: Methanol is chosen as the solvent as it effectively solvates the reactants and intermediates without interfering with the reaction mechanism.[9] The sequential addition allows for the pre-formation of the imine before the isocyanide is introduced, which can improve yields in some cases. High reactant concentrations (0.5 M - 2.0 M) are known to favor high yields.[9]

Step-by-Step Methodology:

  • Reagent Preparation (in separate plates):

    • Amine Stock (0.5 M): 2-Oxa-8-azaspiro[4.5]decan-4-ol in Methanol.

    • Aldehyde Stocks (0.5 M): A library of diverse aldehydes in Methanol.

    • Carboxylic Acid Stocks (0.5 M): A library of diverse carboxylic acids in Methanol.

    • Isocyanide Stocks (0.5 M): A library of diverse isocyanides in Methanol.

  • Reaction Setup (in a 96-well reaction block):

    • Using an automated liquid handler, add to each well:

      • 100 µL (50 µmol, 1.0 equiv) of the Amine Stock.

      • 100 µL (50 µmol, 1.0 equiv) of the corresponding Aldehyde Stock.

      • 100 µL (50 µmol, 1.0 equiv) of the corresponding Carboxylic Acid Stock.

    • Allow the mixture to stir for 30 minutes at room temperature to facilitate imine formation.

    • Add 100 µL (50 µmol, 1.0 equiv) of the corresponding Isocyanide Stock to each well.

    • Seal the reaction block securely.

  • Reaction Execution:

    • Place the reaction block on an orbital shaker and agitate at 40°C for 24 hours.

  • Workup and Analysis:

    • Cool the reaction block to room temperature.

    • Take a small aliquot (e.g., 5 µL) from each well, dilute with 200 µL of acetonitrile/water, and analyze by LCMS to determine conversion and purity.

    • The products are often of sufficient purity for initial biological screening. If required, purification can be performed via preparative HPLC or Supercritical Fluid Chromatography (SFC).[12]

High-Throughput Workflow and Data Management

A successful parallel synthesis campaign relies on a seamless workflow from reagent plating to final analysis. Automation is key to ensuring reproducibility and efficiency.[13]

Parallel_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Automated Synthesis cluster_processing Workup & Purification cluster_analysis Analysis & Archiving reagent_prep Reagent Stock Preparation liquid_handler Reagent Plating (Liquid Handler) reagent_prep->liquid_handler plate_mapping Library Design & Plate Mapping plate_mapping->liquid_handler parallel_reactor Parallel Reaction (Shaker/Heater) liquid_handler->parallel_reactor workup Automated Workup (Quenching/Extraction) parallel_reactor->workup purification High-Throughput Purification (Prep-HPLC/SFC) workup->purification qc QC Analysis (LCMS/HPLC) purification->qc plating Final Library Plating (Assay-Ready Plates) qc->plating archiving Data Archiving (LIMS) plating->archiving

Figure 2. Automated workflow for parallel library synthesis.

Data Presentation

All analytical data should be compiled into a central database or spreadsheet for easy analysis. A representative table is shown below.

Library IDR¹-COCl (Acylation)Ugi AldehydeUgi AcidUgi IsocyanideMW ( g/mol )Purity (LCMS @214nm)Yield (mg)
SP-AC-001Benzoyl chloride---261.32>98%8.8
SP-AC-002Thiophene-2-carbonyl chloride---267.36>95%7.9
SP-UG-001-BenzaldehydeAcetic acidtert-Butyl isocyanide386.53>92%13.1
SP-UG-002-4-FluorobenzaldehydePropionic acidCyclohexyl isocyanide444.57>95%15.2

Table 1. Example data summary for a library derived from 2-Oxa-8-azaspiro[4.5]decan-4-ol.

Conclusion

The 2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold is an outstanding starting point for the construction of compound libraries aimed at exploring novel, three-dimensional chemical space. Its orthogonal handles are readily addressed by robust and scalable chemistries, particularly multi-component reactions like the Ugi condensation. By integrating this versatile scaffold with automated parallel synthesis platforms and high-throughput analytical techniques, research organizations can significantly accelerate the generation of diverse, high-quality libraries, thereby enhancing the efficiency and output of modern drug discovery programs.

References

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]

  • Wunberg, T., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? HitGen OpenDEL. [Link]

  • BioDuro. Parallel Synthesis. BioDuro-WuXi. [Link]

  • Goodell, J. R., et al. (2013). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. National Institutes of Health. [Link]

  • Wikipedia. (2023). Passerini reaction. Wikipedia. [Link]

  • SpiroChem. Parallel Synthesis & High-Throughput Experimentation. SpiroChem. [Link]

  • Organic Chemistry Portal. Passerini Reaction. Organic Chemistry Portal. [Link]

  • Riva, E., et al. (2021). The 100 facets of the Passerini reaction. RSC Chemical Society Reviews. [Link]

  • Mettler Toledo. Parallel Synthesis | Screening of Reaction Conditions. Mettler Toledo. [Link]

  • Lew, A., et al. (2010). Parallel Synthesis and Library Design. Royal Society of Chemistry. [Link]

  • University of Leeds. Combinatorial libraries: strategies and methods for 'lead' discovery. University of Leeds. [Link]

  • Brioche, J., Masson, G., & Zhu, J. (2010). Passerini three-component reaction of alcohols under catalytic aerobic oxidative conditions. Organic Letters, 12(7), 1432-1435. [Link]

  • Wikipedia. (2023). Ugi reaction. Wikipedia. [Link]

  • ResearchGate. (2012). Parallel synthesis of libraries. ResearchGate. [Link]

  • Organic Chemistry Portal. Ugi Reaction. Organic Chemistry Portal. [Link]

  • Zhang, X., et al. (2002). High-throughput purification of compound libraries. Journal of Combinatorial Chemistry. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Yamashita, M., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(17), 3246-3255. [Link]

  • Kumar, S., Thornton, P. D., & Santini, C. (2013). Diversity by divergence: Solution-phase parallel synthesis of a library of N-diversified 1-oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes. ACS Combinatorial Science, 15(11), 564-571. [Link]

  • Torres, R. R. (Ed.). (2022).

Sources

Application Notes and Protocols for the Selective Functionalization of the Secondary Amine in 2-Oxa-8-azaspiro[4.5]decan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Oxa-8-azaspiro[4.5]decan-4-ol Scaffold

The 2-Oxa-8-azaspiro[4.5]decane framework represents a class of saturated heterocyclic compounds that have garnered considerable interest in medicinal chemistry.[1] Their inherent three-dimensionality, a departure from the often flat structures of many aromatic compounds, provides a unique spatial arrangement for interacting with biological targets.[2] This sp³-rich core can lead to improved pharmacological properties such as enhanced binding affinity, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles.[1] The presence of a secondary amine and a hydroxyl group in 2-Oxa-8-azaspiro[4.5]decan-4-ol offers two distinct points for chemical modification, making it a versatile scaffold for the synthesis of diverse compound libraries in drug discovery programs. This document provides a detailed guide to the selective functionalization of the secondary amine in this valuable building block, addressing the key chemical challenges and offering robust protocols for common transformations.

Core Challenge: Chemoselectivity in the Presence of a Hydroxyl Group

The primary challenge in modifying the secondary amine of 2-Oxa-8-azaspiro[4.5]decan-4-ol is achieving high chemoselectivity in the presence of the C4-hydroxyl group. Both the secondary amine and the secondary alcohol are nucleophilic and can react with electrophilic reagents. The relative reactivity of these two functional groups is condition-dependent. Generally, the secondary amine is more nucleophilic than the secondary alcohol, allowing for a degree of inherent selectivity. However, under certain conditions, particularly with highly reactive electrophiles or in the presence of strong bases, competitive O-functionalization can occur. Therefore, a careful selection of reaction conditions or the implementation of a protecting group strategy is paramount for successful and selective N-functionalization.

Protecting Group Strategy for the Hydroxyl Group

In instances where high reactivity of the electrophile or harsh reaction conditions are necessary, protection of the hydroxyl group is a prudent strategy. A common and effective choice is the use of a silyl ether protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether. This group is readily introduced under mild conditions and is stable to a wide range of reagents used for N-functionalization. It can be subsequently removed under acidic conditions or with a fluoride source, typically without affecting the newly formed N-substituent.

Protecting_Group_Strategy Start 2-Oxa-8-azaspiro[4.5]decan-4-ol Protected O-TBDMS Protected Scaffold Start->Protected TBDMSCl, Imidazole, DMF N_Functionalized N-Functionalized, O-Protected Intermediate Protected->N_Functionalized N-Functionalization Protocol (e.g., Acylation, Strong Base Alkylation) Final_Product N-Functionalized 2-Oxa-8-azaspiro[4.5]decan-4-ol N_Functionalized->Final_Product Deprotection (e.g., TBAF or HCl)

Caption: Workflow for N-functionalization using a hydroxyl protecting group strategy.

Protocols for N-Functionalization

The following sections provide detailed protocols for the most common and useful methods for functionalizing the secondary amine of 2-Oxa-8-azaspiro[4.5]decan-4-ol. The choice of method will depend on the desired substituent and the overall synthetic strategy.

N-Alkylation via Nucleophilic Substitution

Direct N-alkylation with alkyl halides is a fundamental and widely used method for introducing simple alkyl groups. The choice of base is critical to ensure selective N-alkylation over O-alkylation. A mild, non-nucleophilic base such as potassium carbonate is often sufficient.

Protocol 1: N-Benzylation of 2-Oxa-8-azaspiro[4.5]decan-4-ol

  • Materials:

    • 2-Oxa-8-azaspiro[4.5]decan-4-ol

    • Benzyl bromide

    • Anhydrous potassium carbonate (K₂CO₃)

    • Anhydrous acetonitrile (CH₃CN)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 2-Oxa-8-azaspiro[4.5]decan-4-ol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

    • To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature, or heat to 40-50 °C if the reaction is sluggish.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzylated product.

ParameterConditionRationale
Solvent Anhydrous AcetonitrileA polar aprotic solvent that facilitates Sₙ2 reactions.
Base K₂CO₃A mild, insoluble base that minimizes side reactions like O-alkylation.
Temperature Room Temperature to 50 °CBalances reaction rate with selectivity.
Stoichiometry 1.1 eq of Alkyl HalideA slight excess ensures complete consumption of the starting amine.
N-Acylation

N-acylation introduces an amide functionality, which is a common motif in pharmaceuticals. This reaction is typically fast and high-yielding. Due to the high reactivity of acylating agents, protection of the hydroxyl group may be necessary to prevent the formation of an ester byproduct.

Protocol 2: N-Acetylation of O-TBDMS-2-Oxa-8-azaspiro[4.5]decan-4-ol

  • Part A: Protection of the Hydroxyl Group

    • Dissolve 2-Oxa-8-azaspiro[4.5]decan-4-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Cool the solution to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify by flash chromatography to yield O-TBDMS-2-Oxa-8-azaspiro[4.5]decan-4-ol.

  • Part B: N-Acetylation

    • Dissolve the O-TBDMS protected starting material (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C and add acetyl chloride (1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

    • Monitor the reaction to completion by TLC or LC-MS.

    • Quench the reaction with saturated aqueous NaHCO₃ solution and separate the layers.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • The crude N-acetylated, O-protected product can be purified or carried forward to the deprotection step.

  • Part C: Deprotection

    • Dissolve the crude product from Part B in tetrahydrofuran (THF).

    • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) and stir at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture and purify by flash chromatography to yield the final N-acetyl-2-Oxa-8-azaspiro[4.5]decan-4-ol.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is particularly useful for introducing a wide variety of substituents.[3] This one-pot reaction involves the formation of an iminium ion intermediate from the amine and a carbonyl compound, which is then reduced in situ.[4] Mild reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the iminium ion over the carbonyl starting material.[5]

Protocol 3: Reductive Amination with Acetone

  • Materials:

    • 2-Oxa-8-azaspiro[4.5]decan-4-ol

    • Acetone

    • Sodium triacetoxyborohydride (STAB)

    • 1,2-Dichloroethane (DCE)

    • Acetic acid (optional, as a catalyst)

    • Saturated aqueous NaHCO₃ solution

    • DCM

    • Brine

    • Anhydrous Na₂SO₄

  • Procedure:

    • To a solution of 2-Oxa-8-azaspiro[4.5]decan-4-ol (1.0 eq) and acetone (1.5 eq) in 1,2-dichloroethane, add a catalytic amount of acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Carefully quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by flash chromatography to obtain the N-isopropyl derivative.

Reductive_Amination Amine 2-Oxa-8-azaspiro[4.5]decan-4-ol Iminium Iminium Ion Intermediate Amine->Iminium + Carbonyl Aldehyde or Ketone Carbonyl->Iminium [H⁺] Product N-Substituted Product Iminium->Product [Reducing Agent] (e.g., STAB)

Caption: General workflow for reductive amination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between an amine and an aryl halide or triflate.[6][7] This reaction is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[8] The choice of ligand, base, and solvent is crucial for a successful transformation.

Protocol 4: Coupling with 4-Bromotoluene

  • Materials:

    • 2-Oxa-8-azaspiro[4.5]decan-4-ol

    • 4-Bromotoluene

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried reaction vessel.

    • Add 2-Oxa-8-azaspiro[4.5]decan-4-ol (1.2 eq) and 4-bromotoluene (1.0 eq).

    • Add anhydrous toluene and seal the vessel.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction by LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XPhosA common and effective catalyst system for Buchwald-Hartwig amination.
Base NaOtBuA strong, non-nucleophilic base required for the catalytic cycle.
Solvent TolueneA high-boiling, non-polar solvent suitable for this cross-coupling reaction.
Atmosphere Inert (e.g., Argon)The palladium catalyst is sensitive to oxygen.

Conclusion

The 2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold provides a valuable starting point for the synthesis of novel, three-dimensional molecules for drug discovery. The selective functionalization of its secondary amine can be achieved through a variety of standard organic transformations. The key to success lies in the careful consideration of the reactivity of the C4-hydroxyl group and the judicious choice of reaction conditions or the implementation of a protecting group strategy. The protocols provided herein offer a robust foundation for researchers to explore the chemical space around this promising scaffold.

References

  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Azaspiro[4.4]nonane.
  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed.
  • Kashani, S. K., & Jessiman, J. E. (n.d.).
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF.
  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
  • Tanaka, I., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • BenchChem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination.
  • MDPI. (2018). Protecting-Group-Free Synthesis of 2-Deoxy-Aza-Sugars.
  • ResearchGate. (n.d.). Chemoselective Protection of hydroxyl and amine functional groups catalysed by MOFs.
  • Scholarly Publications Leiden University. (2018). Novel protecting group strategies in the synthesis of oligosaccharides.
  • Miyanaga, A., & Katsuyama, Y. (2026).
  • YouTube. (2024). What is Chemoselectivity ? | Functional Group Reactivity | Protecting groups | Reagents |.
  • European Journal of Medicinal Chemistry. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • PubMed. (2018). Straightforward α-Amino Nitrile Synthesis Through Mo(CO)6 -Catalyzed Reductive Functionalization of Carboxamides.
  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Hiesinger, K., et al. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Cambridge Open Engage. (2022). Controlling One- or Two-Electron Oxidation for Selective Amine Functionalization by Alternating Current Frequency | Organic Chemistry | ChemRxiv.
  • Sfera - Unife. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
  • MDPI. (2022). Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold.
  • French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from French-Ukrainian Journal of Chemistry website.
  • PubMed. (2021). Primary Amine Functionalization of Alkoxysilanes: Synthesis, Selectivity, and Mechanistic Insights.

Sources

Application Notes and Protocols: Derivatization of the Hydroxyl Group in 2-Oxa-8-azaspiro[4.5]decan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Privileged Scaffold

The 2-oxa-8-azaspiro[4.5]decane scaffold is a key structural motif in medicinal chemistry, recognized for its prevalence in biologically active compounds.[1][2] Its rigid, three-dimensional architecture provides a unique framework for the precise spatial orientation of functional groups, making it an attractive starting point for the design of novel therapeutics. The hydroxyl group at the 4-position of 2-oxa-8-azaspiro[4.5]decan-4-ol, in particular, serves as a critical handle for chemical modification. Derivatization at this position allows for the systematic exploration of structure-activity relationships (SAR), enabling the modulation of critical drug-like properties such as potency, selectivity, solubility, and metabolic stability.[3]

These application notes provide a comprehensive guide to the strategic derivatization of the hydroxyl group in 2-oxa-8-azaspiro[4.5]decan-4-ol. We will delve into the underlying chemical principles of common derivatization reactions, offer detailed, field-proven protocols, and discuss the essential analytical techniques for the characterization of the resulting derivatives. This guide is intended to empower researchers to efficiently and effectively explore the chemical space around this important scaffold, accelerating the discovery and development of new medicines.

Section 1: Reaction Mechanisms and Reagent Selection: A Strategic Overview

The secondary hydroxyl group in 2-oxa-8-azaspiro[4.5]decan-4-ol offers several avenues for derivatization. The choice of reaction is dictated by the desired functional group and the overall synthetic strategy. Key considerations include the reactivity of the starting material, potential side reactions involving the tertiary amine, and the stability of the resulting derivative to subsequent reaction conditions or biological assays. Often, the nitrogen of the azaspirocycle may require a protecting group to prevent its interference with the desired hydroxyl group derivatization.[4][5]

Common derivatization strategies for hydroxyl groups include esterification, etherification, and carbamate formation.[6][7]

Esterification: Modulating Polarity and Pro-drug Potential

Esterification is a widely used method to convert alcohols into esters, which can alter the lipophilicity of a molecule and can be designed to be cleavable in vivo, creating pro-drugs.[8][9] The Fischer esterification, reacting the alcohol with a carboxylic acid under acidic conditions, is a classic method.[10] However, for a molecule like 2-oxa-8-azaspiro[4.5]decan-4-ol, the presence of the basic nitrogen atom makes strongly acidic conditions challenging due to potential salt formation and side reactions.

A more versatile approach is the use of activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, in the presence of a non-nucleophilic base like triethylamine or pyridine.[11] This method proceeds under milder conditions and is generally high-yielding.

Caption: General mechanism for esterification using an acyl chloride.

Etherification: Introducing Stable Linkages

Ether linkages are generally more stable to hydrolysis than esters, making them suitable for applications where robust chemical and metabolic stability is required. The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with an alkyl halide.[12][13] This reaction proceeds via an S(_N)2 mechanism, and therefore works best with primary alkyl halides to avoid competing elimination reactions.[14]

For 2-oxa-8-azaspiro[4.5]decan-4-ol, the first step is deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This is then reacted with a suitable alkyl halide.

Caption: Experimental workflow for Williamson ether synthesis.

Carbamate Formation: Mimicking Amide Bonds

Carbamates are structurally similar to amides and can act as their bioisosteres. They are often more stable than esters and can participate in hydrogen bonding, which can be crucial for receptor binding. Carbamates can be formed by reacting the alcohol with an isocyanate.[15] However, isocyanates can be hazardous. A safer and often more convenient alternative is the reaction with a carbamoyl chloride or by using a two-step procedure involving activation of an amine with a phosgene equivalent followed by reaction with the alcohol.[16] Another approach is the reaction of alcohols with urea in the presence of a catalyst.[17]

Section 2: Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired product. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 2.1: Esterification using an Acyl Chloride

Objective: To synthesize the acetate ester of 2-Oxa-8-azaspiro[4.5]decan-4-ol.

Materials:

  • 2-Oxa-8-azaspiro[4.5]decan-4-ol (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • Dissolve 2-Oxa-8-azaspiro[4.5]decan-4-ol in anhydrous DCM in a round bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • Add acetyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2.2: Williamson Ether Synthesis

Objective: To synthesize the benzyl ether of 2-Oxa-8-azaspiro[4.5]decan-4-ol.

Materials:

  • 2-Oxa-8-azaspiro[4.5]decan-4-ol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.5 eq)

  • Benzyl bromide (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 2-Oxa-8-azaspiro[4.5]decan-4-ol in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2.3: Carbamate Formation using an Isocyanate

Objective: To synthesize the N-phenyl carbamate of 2-Oxa-8-azaspiro[4.5]decan-4-ol.

Materials:

  • 2-Oxa-8-azaspiro[4.5]decan-4-ol (1.0 eq)

  • Phenyl isocyanate (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

Procedure:

  • Dissolve 2-Oxa-8-azaspiro[4.5]decan-4-ol in anhydrous DCM in a round bottom flask.

  • Add phenyl isocyanate to the solution at room temperature.

  • Stir the reaction mixture for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by trituration with hexanes or by flash column chromatography.

Section 3: Data Interpretation and Characterization

Successful derivatization must be confirmed through rigorous analytical characterization. A combination of spectroscopic and chromatographic techniques is essential to verify the structure and assess the purity of the synthesized compounds.[18]

Technique Purpose Expected Observations for Successful Derivatization
¹H NMR Structural elucidation and confirmation of functional group addition.Appearance of new signals corresponding to the added moiety (e.g., acetyl methyl protons for esterification, benzyl protons for etherification). A downfield shift of the proton on the carbon bearing the hydroxyl group is also expected.
¹³C NMR Confirmation of the carbon skeleton and the new functional group.Appearance of new carbon signals corresponding to the derivative (e.g., a carbonyl carbon for esters and carbamates).
Mass Spectrometry (MS) Determination of the molecular weight of the product.The molecular ion peak ([M+H]⁺ or [M]⁺) should correspond to the calculated molecular weight of the derivatized product.
High-Performance Liquid Chromatography (HPLC) Assessment of purity and reaction monitoring.A single major peak with a different retention time from the starting material indicates a pure product.
Infrared (IR) Spectroscopy Identification of functional groups.Disappearance of the broad O-H stretch from the starting alcohol and the appearance of a new characteristic peak (e.g., C=O stretch for esters and carbamates).

Section 4: Troubleshooting

Derivatization reactions can sometimes present challenges. Below are some common issues and potential solutions.[19][20][21]

Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield - Incomplete reaction. - Degradation of starting material or product. - Inactive reagents.- Increase reaction time or temperature. - Check the stability of all components under the reaction conditions. - Use freshly opened or purified reagents.
Multiple products observed - Side reactions (e.g., reaction at the tertiary amine). - Elimination reaction (for Williamson ether synthesis).- Protect the tertiary amine with a suitable protecting group. - Use a primary alkyl halide and milder conditions for etherification.
Difficulty in purification - Similar polarity of product and starting material or byproducts.- Explore different solvent systems for column chromatography. - Consider derivatization to a more easily separable compound, followed by deprotection.
Inconsistent results - Presence of water or other impurities in solvents or reagents.- Use anhydrous solvents and reagents. - Ensure the reaction is performed under an inert atmosphere if moisture-sensitive reagents are used.

Conclusion

The derivatization of the hydroxyl group in 2-oxa-8-azaspiro[4.5]decan-4-ol is a powerful strategy in drug discovery. By carefully selecting the appropriate reaction and conditions, researchers can generate a diverse library of compounds for biological evaluation. The protocols and troubleshooting guide provided herein are intended to serve as a practical resource for scientists working with this valuable scaffold. Rigorous characterization of all new derivatives is paramount to ensure the integrity of subsequent biological data and to build a robust understanding of the structure-activity relationships that will ultimately guide the development of new and effective medicines.

References

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Annals of R.S.C.B. (2021). Derivatization: Tool In Analytical Separations Of Compound. [Link]

  • LCGC. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • Google Patents. (n.d.).
  • Chemistry Steps. (n.d.). Alcohols to Esters. [Link]

  • Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups. [Link]

  • The Royal Society of Chemistry. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On. [Link]

  • PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Link]

  • PubMed. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. [Link]

  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]

  • ResearchGate. (2025). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. [Link]

  • ResearchGate. (2022). A novel, rapid and sensitive HPLC method for the determination of ethanol in non- alcoholic beverages with pre-column derivatiza. [Link]

  • ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. [Link]

  • PubMed Central. (2018). MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. [Link]

  • ScienceDirect. (n.d.). 5 - Gas Chromatography Problem Solving and Troubleshooting. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • PubMed Central. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. [Link]

  • RSC Publishing. (2014). Method for the synthesis of N-alkyl-O-alkyl carbamates. [Link]

  • PubMed. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • ACS Publications. (2026). HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines. [Link]

  • MicroCombiChem GmbH. (n.d.). Structure Elucidation, NMR, HPLC-MS Analytics. [Link]

  • Wikipedia. (n.d.). Carbamate. [Link]

  • ScienceDirect. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. [Link]

  • a-pure.com. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Master Organic Chemistry. (2015). Alcohol Reactions Roadmap (PDF). [Link]

  • ResearchGate. (2025). Green synthesis of carbamates from CO2, amines and alcohols. [Link]

  • Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. [Link]

  • SciSpace. (n.d.). Determination of Alcohol Content in Alcoholic Beverages Using 45 MHz Benchtop NMR Spectrometer. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • Britannica. (2026). Alcohol - Esterification, Chemistry, Reactions. [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • MDPI. (n.d.). Determination of Ethanol Content in Alcoholic Products by LF-NMR. [Link]

  • Phenomenex. (2021). Derivatization in Gas Chromatography (GC) Explained. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. [Link]

  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Link]

Sources

Application Notes and Protocols for the Utilization of 2-Oxa-8-azaspiro[4.5]decan-4-ol as a Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pursuit of novel therapeutics for Central Nervous System (CNS) disorders is one of the most formidable challenges in modern medicinal chemistry, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB). Three-dimensional, sp³-rich molecular scaffolds are increasingly sought after to navigate the narrow physicochemical property space optimal for CNS penetration. This guide introduces the 2-Oxa-8-azaspiro[4.5]decan-4-ol core as a promising, yet underexplored, scaffold for the development of next-generation CNS agents. We provide a comprehensive framework for its synthesis, derivatization, and evaluation against high-value CNS targets, specifically the M1 muscarinic acetylcholine receptor (M1AChR) and the sigma-1 receptor (σ1R). Detailed, field-proven protocols for in vitro binding and functional assays, BBB permeability assessment, and in vivo cognitive enhancement models are presented to empower researchers to unlock the therapeutic potential of this versatile scaffold.

The Imperative for Novel 3D Scaffolds in CNS Drug Discovery

The development of drugs targeting the CNS is fraught with high attrition rates, largely attributable to failures in achieving adequate brain exposure.[1][2] The BBB acts as a highly selective gatekeeper, restricting the passage of most small molecules from the bloodstream into the brain parenchyma.[3] Successful CNS drugs typically occupy a tightly defined physicochemical space, characterized by low molecular weight, moderate lipophilicity, limited hydrogen bonding capacity, and low polar surface area.[2][4]

Flat, aromatic-rich molecules, which have historically dominated drug discovery, often struggle to meet these criteria simultaneously. In contrast, spirocyclic scaffolds, such as the 2-Oxa-8-azaspiro[4.5]decane system, offer a rigid, three-dimensional architecture. This pre-organized conformation can reduce the entropic penalty of receptor binding and allows for the precise vectorial projection of substituents into chemical space, facilitating the optimization of potency and selectivity while maintaining CNS drug-like properties.[5][6] The 2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold, incorporating a piperidine ring, a tetrahydrofuran moiety, and a hydroxyl group, presents multiple strategic vectors for chemical modification, making it an ideal starting point for library synthesis.

Table 1: Physicochemical Properties for Optimal CNS Drug Design
PropertyRecommended Range for CNS DrugsRationale for 2-Oxa-8-azaspiro[4.5]decan-4-ol Scaffold
Molecular Weight (MW)< 450 Da[2]The core scaffold has a low MW (~157 g/mol ), allowing for substantial derivatization.
Lipophilicity (cLogP)< 5 (ideally 1-4)[2]The inherent polarity of the oxa- and aza- moieties helps to control lipophilicity.
Polar Surface Area (PSA)< 60-70 Ų[2]The heteroatoms contribute to PSA, but the rigid structure prevents excessive values.
Hydrogen Bond Donors (HBD)< 3[2]The core has two HBDs (amine and hydroxyl), leaving room for modifications.
Hydrogen Bond Acceptors (HBA)< 7[2]The core has two HBAs (oxygen atoms), well within the desired limit.
pKa of Basic Center7.5 - 10.5[2]The piperidine nitrogen provides a basic handle for salt formation and potential interactions.

Synthesis and Derivatization Strategy

As the specific synthesis of 2-Oxa-8-azaspiro[4.5]decan-4-ol is not prominently described in the literature, we propose a robust and logical synthetic pathway based on established methodologies for related spiroketal systems. The key step involves an intramolecular hetero-Michael addition.

Proposed Synthesis of the Core Scaffold

A plausible retrosynthetic analysis suggests that the target scaffold can be constructed from a suitably protected 4-piperidone derivative.

Retrosynthesis Scaffold 2-Oxa-8-azaspiro[4.5]decan-4-ol Intermediate1 N-Boc-4-hydroxy-4-(2-hydroxyethyl)piperidine Scaffold->Intermediate1 Intramolecular Cyclization Precursor1 N-Boc-4-piperidone Intermediate1->Precursor1 Grignard Addition Precursor2 Vinyl Grignard or equivalent Intermediate1->Precursor2 Grignard Addition

Caption: Retrosynthetic approach for the scaffold.

Protocol 2.1.1: Synthesis of tert-butyl 4-hydroxy-4-(2-hydroxyethyl)piperidine-1-carboxylate

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add vinylmagnesium bromide (1.2 eq, 1M solution in THF) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Dissolve the crude vinyl alcohol intermediate in a 1:1 mixture of THF and water.

  • Add a catalytic amount of OsO₄ and N-methylmorpholine N-oxide (NMO) (1.5 eq).

  • Stir at room temperature for 12-18 hours until TLC analysis indicates the consumption of the starting material.

  • Add a saturated solution of Na₂S₂O₃ and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting diol by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the title compound.

Protocol 2.1.2: Spirocyclization and Deprotection

  • Dissolve the diol from Protocol 2.1.1 (1.0 eq) in dichloromethane (DCM).

  • Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) (0.1 eq).

  • Stir the reaction at room temperature for 24 hours, monitoring by LC-MS. Rationale: This acid-catalyzed reaction facilitates the intramolecular cyclization of the secondary alcohol onto the oxocarbenium ion formed from the primary alcohol, yielding the thermodynamically stable spiroketal.

  • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, then brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purify the Boc-protected scaffold by column chromatography.

  • To deprotect the piperidine nitrogen, dissolve the purified product in DCM and add trifluoroacetic acid (TFA) (10 eq). Stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure. Redissolve the residue in methanol and pass it through an ion-exchange resin (e.g., Amberlyst A21) to obtain the free base, 2-Oxa-8-azaspiro[4.5]decan-4-ol.

Library Synthesis Workflow

The synthesized scaffold provides three primary points for diversification: the secondary alcohol at C4, the piperidine nitrogen at N8, and potentially the C3 position of the tetrahydrofuran ring.

Library_Synthesis cluster_N8 N8 Derivatization cluster_C4 C4 Derivatization Scaffold 2-Oxa-8-azaspiro[4.5]decan-4-ol N_Alkylation Reductive Amination (R-CHO, NaBH(OAc)₃) Scaffold->N_Alkylation N_Acylation Amide Coupling (R-COOH, HATU) Scaffold->N_Acylation N_Sulfonylation Sulfonamide Formation (R-SO₂Cl, Et₃N) Scaffold->N_Sulfonylation C4_Oxidation Oxidation (DMP) Scaffold->C4_Oxidation Ketone 2-Oxa-8-azaspiro[4.5]decan-4-one C4_Oxidation->Ketone Reductive_Amination_C4 Reductive Amination (R-NH₂, NaBH(OAc)₃) Ketone->Reductive_Amination_C4 Wittig Wittig Olefination Ketone->Wittig

Caption: Diversification strategy for the scaffold.

Application in CNS Drug Discovery: Target Rationale

Based on the pharmacological activity of structurally related azaspiro[4.5]decane derivatives, we propose the M1 muscarinic acetylcholine receptor and the sigma-1 receptor as high-priority targets for screening campaigns.

  • M1 Muscarinic Acetylcholine Receptor (M1AChR): As a G-protein coupled receptor highly expressed in the hippocampus and cortex, M1AChR plays a crucial role in learning and memory.[7] Agonists of this receptor are actively sought for the symptomatic treatment of cognitive deficits in Alzheimer's disease.[7]

  • Sigma-1 Receptor (σ1R): This unique ligand-operated chaperone protein at the endoplasmic reticulum is implicated in neuroprotection, neuroplasticity, and the modulation of various neurotransmitter systems.[8] Ligands of σ1R are being investigated for neurodegenerative diseases, depression, and pain.[8]

CNS_Targets cluster_M1_pathway M1 Signaling cluster_S1_pathway Sigma-1 Signaling Scaffold 2-Oxa-8-azaspiro[4.5]decan-4-ol Derivatives M1R M1 Muscarinic Receptor Scaffold->M1R Binds to S1R Sigma-1 Receptor Scaffold->S1R Binds to PLC Phospholipase C Activation M1R->PLC Chaperone ER Chaperone Activity S1R->Chaperone Ion_Channels Ion Channel Modulation S1R->Ion_Channels IP3_DAG IP₃/DAG Increase PLC->IP3_DAG Ca_PKC Ca²⁺ Release / PKC Activation IP3_DAG->Ca_PKC Cognition Enhanced Cognition & Memory Ca_PKC->Cognition Neuroprotection Cellular Stress Response & Neuroprotection Chaperone->Neuroprotection Ion_Channels->Neuroprotection

Caption: Key CNS targets and associated pathways.

Experimental Protocols

Protocol 4.1: Primary Screening - Radioligand Binding Assays

Rationale: These assays quantify the affinity of test compounds for the target receptor by measuring the displacement of a high-affinity radiolabeled ligand. This is the first step to identify "hits" from a chemical library.

4.1.1: M1 Muscarinic Receptor Binding Assay [9]

  • Materials:

    • Membrane Preparation: Cloned human M1 muscarinic receptors expressed in CHO or HEK293 cells (commercially available).

    • Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

    • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

    • Non-specific Binding Control: Atropine (10 µM final concentration).

    • 96-well filter plates (GF/C filters).

  • Procedure:

    • Prepare serial dilutions of test compounds in Assay Buffer.

    • In a 96-well plate, add 25 µL of Assay Buffer (for total binding), 25 µL of Atropine solution (for non-specific binding), or 25 µL of test compound dilution.

    • Add 25 µL of [³H]NMS (final concentration ~0.2-0.5 nM, near its Kd).

    • Add 200 µL of diluted M1 receptor membrane preparation (typically 10-20 µg protein per well).

    • Incubate the plate at room temperature for 90-120 minutes with gentle shaking.

    • Harvest the membranes by rapid vacuum filtration onto the GF/C filter plate.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of specific binding for each compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

4.1.2: Sigma-1 Receptor Binding Assay [10][11]

  • Materials:

    • Membrane Preparation: Guinea pig liver membranes are a rich source of σ1R.[11]

    • Radioligand: -pentazocine, a selective σ1R agonist.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific Binding Control: Haloperidol (10 µM final concentration).

    • 96-well filter plates (GF/B filters).

  • Procedure:

    • Follow the same general procedure as for the M1 assay (Protocol 4.1.1).

    • Use -pentazocine as the radioligand (final concentration ~2-3 nM).

    • Use haloperidol for determining non-specific binding.

    • Incubate for 120 minutes at room temperature.

    • Harvest onto GF/B filters and wash with ice-cold Tris-HCl buffer.

    • Quantify radioactivity and perform data analysis as described above.

Protocol 4.2: Functional Characterization - M1 Receptor Calcium Flux Assay[12]

Rationale: After identifying compounds that bind to the M1 receptor, this assay determines whether they act as agonists (activating the receptor) or antagonists (blocking activation by a known agonist). M1 is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium.

  • Materials:

    • Cell Line: HEK293 or CHO cells stably expressing the human M1 receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Reference Agonist: Carbachol or Oxotremorine.

    • Fluorescence plate reader with kinetic read capability.

  • Procedure:

    • Plate the M1-expressing cells in a 96-well black, clear-bottom plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 1-2 hours at 37 °C).

    • Wash the cells with Assay Buffer to remove excess dye.

    • Place the plate in the fluorescence reader.

    • Agonist Mode: Add serial dilutions of the test compound and measure the fluorescence intensity over time (typically 2-3 minutes). A rapid increase in fluorescence indicates receptor activation.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes. Then, add a fixed concentration of the reference agonist (e.g., Carbachol at its EC₈₀ concentration) and measure the fluorescence response. A decrease in the agonist-induced signal indicates antagonism.

  • Data Analysis: For agonists, plot the peak fluorescence response against concentration to determine the EC₅₀. For antagonists, plot the inhibition of the reference agonist's response against concentration to determine the IC₅₀.

Protocol 4.3: ADME Profiling - In Vitro BBB Permeability Assay (Transwell Model)[13][14]

Rationale: This assay provides an early assessment of a compound's ability to cross a cell monolayer that mimics the BBB. It is a critical step in prioritizing compounds with a higher likelihood of CNS penetration.

  • Materials:

    • Transwell inserts (e.g., 24-well format, 0.4 µm pore size).

    • Brain microvascular endothelial cells (bEnd.3 or hCMEC/D3 cell lines, or primary cells). Co-culture with astrocytes or pericytes in the basolateral chamber is recommended for tighter barrier formation.[12]

    • Transport Buffer: HBSS with 10 mM HEPES, pH 7.4.

    • Control Compounds: Propranolol (high permeability) and Lucifer Yellow or Atenolol (low permeability).

    • LC-MS/MS system for compound quantification.

  • Procedure:

    • Seed the endothelial cells onto the apical side of the Transwell inserts and culture until a confluent monolayer is formed. Barrier integrity should be confirmed by measuring Trans-Endothelial Electrical Resistance (TEER).

    • On the day of the experiment, wash the monolayer with pre-warmed Transport Buffer.

    • Add the test compound (at a single concentration, e.g., 1-10 µM) and control compounds to the apical (donor) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (receiver) chamber. Replace the volume with fresh buffer.

    • At the final time point, take a sample from the apical chamber.

    • Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. Compounds with a Papp > 5 x 10⁻⁶ cm/s are often considered to have good potential for BBB penetration.

Protocol 4.4: In Vivo Proof-of-Concept - Scopolamine-Induced Amnesia Model[7][15]

Rationale: This rodent model is a widely accepted method for evaluating the efficacy of potential cognitive enhancers (nootropics). Scopolamine, a muscarinic antagonist, induces a transient cognitive deficit that can be reversed by effective M1 agonists or other pro-cognitive agents.

  • Materials:

    • Male C57BL/6 mice or Wistar rats.

    • Test compound formulated in a suitable vehicle (e.g., saline, 0.5% methylcellulose).

    • Scopolamine hydrobromide.

    • Behavioral testing apparatus, such as a Passive Avoidance chamber or a Morris Water Maze.

  • Procedure (Passive Avoidance Task):

    • Training Day: Place a mouse in the illuminated compartment of the passive avoidance chamber. When it crosses into the dark compartment, a mild foot shock is delivered. Healthy animals learn to avoid the dark compartment.

    • Testing Day (24 hours later):

      • Administer the test compound (e.g., via subcutaneous or oral route) at various doses.

      • After a set pre-treatment time (e.g., 30-60 minutes), administer scopolamine (e.g., 0.5-1.0 mg/kg, intraperitoneally) to induce amnesia.

      • After another interval (e.g., 30 minutes), place the animal back in the illuminated compartment.

      • Measure the latency to enter the dark compartment (step-through latency).

  • Data Analysis: Animals treated with scopolamine alone will show a significantly shorter step-through latency compared to vehicle-treated controls. An effective cognitive enhancer will significantly increase this latency in the scopolamine-treated animals, indicating a reversal of the amnesic effect. Analyze data using ANOVA followed by post-hoc tests.

Conclusion

The 2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold represents a compelling starting point for CNS drug discovery due to its inherent three-dimensionality and amenability to diverse chemical modifications. By leveraging the proposed synthetic strategies and systematically applying the detailed pharmacological protocols outlined in this guide, researchers can efficiently navigate the complex path of hit-to-lead optimization. The focus on high-value targets like the M1 muscarinic and sigma-1 receptors provides a clear and validated direction for identifying novel therapeutic candidates for cognitive and neurodegenerative disorders. This integrated approach of rational scaffold design and rigorous experimental evaluation is crucial for accelerating the development of the next generation of CNS medicines.

References

  • Scaffold Hopping Applications in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. [Link][6]

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Brain Research Bulletin. [Link][3]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. Neurotherapeutics. [Link][1]

  • Recent Scaffold Hopping Applications in Central Nervous System Drug Discovery. PubMed. [Link][13]

  • CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry. [Link][2]

  • Recent Scaffold Hopping Applications in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. [Link][5]

  • CNS drug design: balancing physicochemical properties for optimal brain exposure. Journal of Medicinal Chemistry. [Link][4]

  • CNS drug design: balancing physicochemical properties for optimal brain exposure. Europe PMC. [Link][14]

  • CNS Physicochemical Property Space Shaped by a Diverse Set of Molecules With Experimentally Determined Exposure in the Mouse Brain. PubMed. [Link][15]

  • Blood Brain Barrier Permeability Assay Background. Neuromics. [Link][16]

  • Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo. SpringerLink. [Link][12]

  • Human Anti-Muscarinic Cholinergic Receptor 1 (M1)-Antibodies. Eagle Biosciences. [Link][17]

  • In Vitro Blood Brain Barrier Permeability Assessment. Visikol. [Link][18]

  • In Vitro Blood Brain Barrier Models for Drug Development. Tempo Bioscience. [Link][19]

  • Recent Scaffold Hopping Applications in Central Nervous System Drug Discovery. ResearchGate. [Link][20]

  • Recent Scaffold Hopping Applications in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. [Link][21]

  • Zebrafish models for studying cognitive enhancers. PubMed. [Link][22]

  • The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link][23]

  • M1 Muscarinic Acetylcholine Receptor Assay. Innoprot. [Link][24]

  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. [Link][25]

  • Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. CORE. [Link][26]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link][27]

  • Sigma Receptor Binding Assays. PubMed. [Link][10]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC. [Link][11]

  • Cognition Models and Drug Discovery. NCBI. [Link][28]

  • (PDF) In-vivo and In-vitro Evaluation for Memory Enhancing Activity of Some Isoflavonoids by Suitable Animal Models. ResearchGate. [Link][29]

  • Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. PubMed. [Link][30]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. [Link][31]

  • Flavonoids with M 1 Muscarinic Acetylcholine Receptor Binding Activity. MDPI. [Link][9]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health. [Link][32]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link][33]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link][7]

  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry. [Link][34]

  • 2-Oxa-8-azaspiro(4.5)decane. PubChem. [Link][35]

Sources

Application Notes and Protocols for the Utilization of 2-Oxa-8-azaspiro[4.5]decan-4-ol in GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

From the Desk of the Senior Application Scientist:

This document provides a technical guide on the strategic application of the 2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold in the design and development of novel ligands for G-Protein Coupled Receptors (GPCRs). We will move beyond simple procedural lists to explore the causal reasoning behind experimental choices, ensuring a robust and logically sound approach to leveraging this promising chemical moiety.

Introduction: Navigating the GPCR Target Landscape with Novel Scaffolds

G-Protein Coupled Receptors represent the largest family of cell surface receptors and are the targets for over a third of all FDA-approved drugs.[1] Despite this success, achieving subtype selectivity and favorable drug-like properties remains a significant challenge in GPCR drug discovery.[2] The over-reliance on "flat," aromatic-heavy chemical structures has often led to issues with off-target effects and poor physicochemical profiles.

Spirocyclic scaffolds have emerged as a powerful tool to overcome these limitations.[3][4] Their inherent three-dimensionality and conformational rigidity offer a unique advantage, allowing for the precise projection of functional groups into the complex 3D space of a GPCR binding pocket.[5] This pre-organization of the molecule can reduce the entropic penalty upon binding, leading to enhanced affinity and selectivity.[6]

The 2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold is a particularly compelling starting point for GPCR ligand design. It combines the rigid spirocyclic core with a versatile set of functional handles: a secondary amine for salt formation or derivatization, a hydroxyl group for hydrogen bonding or further modification, and an ether oxygen that can act as a hydrogen bond acceptor. This guide outlines the rationale for its use and provides a comprehensive workflow for developing and characterizing novel GPCR ligands based on this scaffold.

Part 1: Rationale for Scaffold Selection - A Structural Perspective

The decision to employ the 2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold is rooted in fundamental principles of medicinal chemistry and molecular recognition.

  • Conformational Rigidity: The spirocyclic fusion of the piperidine and tetrahydrofuran rings severely restricts bond rotation. This locked conformation helps to pre-organize the ligand into a bioactive shape that is complementary to the target receptor's binding site, which can significantly improve binding affinity.[7]

  • Three-Dimensional (3D) Topography: Unlike flat molecules, this scaffold projects its functional groups in well-defined vectors in 3D space. The axial and equatorial positions of the hydroxyl group and substituents on the piperidine nitrogen can be used to probe distinct sub-pockets within the GPCR orthosteric or allosteric sites.[5]

  • Integrated Functional Groups: The scaffold is not merely a rigid framework; it contains key pharmacophoric features:

    • Piperidine Nitrogen: The basic nitrogen (pKa ~8-9) is typically protonated at physiological pH, allowing it to form a strong ionic interaction with conserved acidic residues (e.g., Aspartic Acid) in many aminergic GPCRs. It also serves as a primary point for synthetic elaboration to introduce larger substituents.

    • Hydroxyl Group: The secondary alcohol can act as both a hydrogen bond donor and acceptor, providing a critical interaction point to anchor the ligand in the binding pocket. Its stereochemistry can be controlled to fine-tune binding selectivity.

    • Ether Oxygen: The tetrahydrofuran oxygen introduces a polar feature and can serve as an additional hydrogen bond acceptor.

Caption: Key pharmacophoric features of the 2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold.

Part 2: A Validated Workflow for Ligand Discovery and Characterization

The development of a novel ligand series from the 2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold follows a logical, multi-stage process designed to efficiently identify and optimize compounds with the desired biological activity.

cluster_workflow GPCR Ligand Discovery Workflow start Scaffold Selection (2-Oxa-8-azaspiro[4.5]decan-4-ol) synth Library Synthesis (Combinatorial Derivatization) start->synth Design bind Primary Screen: Radioligand Binding Assay synth->bind Screen func Secondary Screen: Functional Assays (cAMP, Ca2+) bind->func Confirm Hits optim Lead Optimization (SAR-guided Synthesis) func->optim Establish SAR optim->bind Iterate struc Structural Biology (Co-crystallization / Cryo-EM) optim->struc Understand Binding Mode finish Candidate Nomination optim->finish cluster_pathway Representative Gq Signaling Pathway Ligand Ligand (Spiro-scaffold based) GPCR Gq-Coupled Receptor Ligand->GPCR Binds Gq Gαq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca Ca2+ (Calcium Release) ER->Ca Releases

Caption: The Gq signaling cascade, a common pathway for functional GPCR assays. [8] Table 2: Hypothetical Functional Assay Data for LIG-003

Assay TypeFunctional ModeTarget GPCRPotency (EC₅₀/IC₅₀)Efficacy (% of Control)
cAMPAntagonistDopamine D2 (Gi)IC₅₀ = 12.5 nM100% Inhibition
CalciumNo Activity5-HT2A (Gq)> 10,000 nMN/A

Data are hypothetical and for illustrative purposes only.

Step 3: Lead Optimization and Structural Insights

Data from binding and functional assays establish the Structure-Activity Relationship (SAR). This knowledge guides the synthesis of new analogues to improve potency, selectivity, and drug-like properties. Ultimately, obtaining a high-resolution structure of a lead compound bound to its target GPCR via X-ray crystallography or cryo-EM provides the ultimate blueprint for rational drug design. [1][9]

Conclusion

The 2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold represents a valuable and underutilized starting point for the discovery of novel GPCR ligands. Its inherent rigidity and 3D character provide a robust platform to escape "flatland" and explore new chemical space. By following a systematic workflow of binding and functional characterization as outlined in these notes, researchers can effectively leverage the unique structural features of this scaffold to develop potent and selective modulators for a wide range of GPCR targets.

References

A complete, numbered list of all sources cited in this document.

Sources

Application Notes and Protocols: Incorporation of 2-Oxa-8-azaspiro[4.5]decan-4-ol into Peptide Mimics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The transition from native peptides to robust, therapeutically viable peptidomimetics is a cornerstone of modern drug discovery. A key strategy in this endeavor is the introduction of conformational rigidity to control secondary structure and enhance pharmacokinetic profiles. This guide provides a comprehensive overview and detailed protocols for the incorporation of the novel spirocyclic scaffold, 2-Oxa-8-azaspiro[4.5]decan-4-ol, into peptide sequences. We delve into the rationale behind utilizing such scaffolds, detailing their synthesis into peptide-ready building blocks, their incorporation via Solid-Phase Peptide Synthesis (SPPS) and solution-phase methods, and subsequent biophysical characterization. These protocols are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced peptidomimetic strategies to create next-generation therapeutics.

Introduction: The Rationale for Spirocyclic Scaffolds in Peptidomimetics

Native peptides, despite their high potency and selectivity, are often hampered as therapeutic agents by poor metabolic stability, low oral bioavailability, and conformational flexibility, which can lead to reduced receptor affinity. Peptidomimetics aim to overcome these limitations by introducing non-natural structural elements that mimic the essential pharmacophoric features of the parent peptide while improving its drug-like properties.

Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful tool in this field. Their inherent three-dimensionality and rigidity offer several distinct advantages:

  • Conformational Constraint: The rigid spirocyclic framework can lock the peptide backbone into a specific, biologically active conformation, such as a β-turn or α-helix. This pre-organization reduces the entropic penalty upon binding to a target, potentially leading to a significant increase in affinity and selectivity.

  • Enhanced Physicochemical Properties: Shifting from planar, aromatic structures to sp3-hybridized scaffolds generally improves key pharmacokinetic properties. Azaspirocycles have been shown to increase solubility, decrease lipophilicity, and improve metabolic stability compared to their non-spirocyclic counterparts.

  • Novel Chemical Space: Spirocycles provide access to a vast and underexplored chemical space, offering novel vectors for side-chain presentation and opportunities to design compounds with improved intellectual property positions.

The 2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold is a particularly attractive building block, combining the conformational benefits of the spiro-piperidine system with the hydrogen bonding capabilities of the embedded tetrahydrofuran ring and hydroxyl group.

The Scaffold: From Raw Material to Peptide-Ready Building Block

The commercially available 2-Oxa-8-azaspiro[4.5]decan-4-ol is the starting point. To be incorporated into a peptide chain, it must be functionalized to possess both a protected amine and a carboxylic acid group, effectively transforming it into a non-canonical amino acid analogue. Below is a proposed, robust synthetic pathway to achieve this.

Diagram: Functionalization of the Spirocyclic Scaffold

cluster_0 Step 1: Fmoc Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Carboxylation & Isomerization A 2-Oxa-8-azaspiro[4.5]decan-4-ol (Starting Material) B Fmoc-N-2-Oxa-8-azaspiro[4.5]decan-4-ol A->B Fmoc-OSu, NaHCO₃ Dioxane/H₂O C Fmoc-N-2-Oxa-8-azaspiro[4.5]decan-4-one B->C Dess-Martin Periodinane (DMP) DCM D Fmoc-Protected Spiro-Amino Acid (Peptide-Ready Building Block) C->D 1. NaH, Diethyl Carbonate 2. Saponification (NaOH) 3. Acidification (HCl)

Caption: Proposed synthetic workflow to convert the scaffold into an Fmoc-protected amino acid for SPPS.

Causality Behind the Synthetic Choices:

  • Fmoc Protection: The secondary amine of the piperidine ring is the point of peptide chain extension. We protect it with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is the standard for modern Solid-Phase Peptide Synthesis (SPPS). This choice ensures compatibility with acid-labile side-chain protecting groups on other amino acids.

  • Oxidation: The secondary alcohol at the 4-position is oxidized to a ketone. Dess-Martin Periodinane is chosen as it is a mild and highly efficient oxidizing agent that avoids harsh conditions which could compromise the Fmoc group.

  • Carboxylation: The ketone is then converted to a β-keto ester via a Claisen condensation using a base like sodium hydride and diethyl carbonate. Subsequent saponification and acidification yield the desired carboxylic acid, completing the transformation into an "amino acid" analogue ready for peptide coupling.

Protocol 1: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for the routine synthesis of peptides due to its efficiency and ease of purification. The incorporation of a sterically demanding, non-canonical residue like our spiro-scaffold requires optimization of coupling conditions.

Diagram: SPPS Workflow for Spiro-Peptide Mimics

Start Start: Rink Amide Resin Step1 Swell Resin (DMF) Start->Step1 Step2 Fmoc Deprotection (20% Piperidine in DMF) Step1->Step2 Step3 Wash (DMF, DCM, DMF) Step2->Step3 Step4 Couple Spiro-Scaffold (Fmoc-Spiro-AA, HATU, DIPEA in DMF) Step3->Step4 Step5 Wash (DMF, DCM, DMF) Step4->Step5 Loop Repeat Deprotection, Coupling, and Washing for remaining residues Step5->Loop Step6 Couple Next Fmoc-AA (Standard Protocol) Step6->Step2 Loop->Step6 Yes Step7 Final Fmoc Deprotection Loop->Step7 No Step8 Cleavage & Side-Chain Deprotection (TFA/TIS/H₂O Cocktail) Step7->Step8 Step9 Precipitate in Cold Ether Step8->Step9 Step10 Purify by RP-HPLC Step9->Step10 End Lyophilize to obtain pure Spiro-Peptide Step10->End

Caption: Standard Fmoc-SPPS cycle adapted for incorporating the spirocyclic amino acid.

Detailed Step-by-Step Methodology:
  • Resin Preparation:

    • Place Rink Amide resin (0.1 mmol scale) in a fritted reaction vessel.

    • Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Initial Fmoc Deprotection:

    • Drain the DMF. Add 2 mL of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat with a fresh 2 mL portion of the deprotection solution for 15 minutes.

    • Wash the resin thoroughly (5x with DMF, 3x with Dichloromethane (DCM), 3x with DMF).

  • Coupling the Spiro-Scaffold (Critical Step):

    • Rationale: The spiro-scaffold is sterically hindered. Standard coupling reagents may be inefficient. We recommend using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective activating agent for difficult couplings.

    • In a separate vial, pre-activate the Fmoc-protected spiro-amino acid (0.4 mmol, 4 eq.) with HATU (0.39 mmol, 3.9 eq.) and N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) in 1.5 mL of DMF for 5 minutes.

    • Add the activated mixture to the deprotected resin.

    • Agitate at room temperature for 2-4 hours. Note: A ninhydrin test can be performed to check for reaction completion. If incomplete, the coupling can be repeated.

    • Drain and wash the resin as in step 2.

  • Chain Elongation:

    • Repeat the cycle of deprotection (Step 2) and coupling for the subsequent natural or unnatural amino acids. Standard coupling conditions (e.g., HBTU/DIPEA with a 30-60 minute reaction time) can typically be used for standard proteinogenic amino acids.

  • Cleavage and Global Deprotection:

    • After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

    • Add 2 mL of the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube of ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • Confirm the mass of the pure fractions by Mass Spectrometry (LC-MS or MALDI-TOF) and lyophilize.

Data Presentation: Coupling Reagent Comparison
Coupling ReagentActivating AgentTypical Coupling Time (Hindered Residue)Relative CostKey Advantage
HBTU/HOBtHOBt1-3 hours

Robust, widely used standard
HATU HOAt2-4 hours

$
Superior for hindered couplings, low racemization
PyBOPHOBt2-4 hours

$
Good for hindered couplings, but can be allergenic
DIC/HOBtHOBt4-12 hours$Economical, but slower and can form urea byproduct

Protocol 2: Incorporation via Solution-Phase Synthesis

While less common for longer peptides, solution-phase synthesis is valuable for creating di- or tri-peptide fragments containing the spiro-scaffold, which can then be used in larger fragment condensations.

Detailed Step-by-Step Methodology (Example: Synthesis of Ala-Spiro):
  • Protection of Reactants:

    • Start with Fmoc-protected spiro-amino acid (Fmoc-Spiro-OH) from Section 2.

    • Protect the C-terminus of Alanine as a methyl ester (H-Ala-OMe).

  • Coupling Reaction:

    • Dissolve Fmoc-Spiro-OH (1.1 eq.) and H-Ala-OMe (1.0 eq.) in DCM.

    • Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.).

    • Cool the solution to 0°C in an ice bath.

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) dissolved in a small amount of DCM.

    • Stir the reaction at 0°C for 1 hour and then at room temperature overnight.

  • Work-up and Purification:

    • The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter it off.

    • Wash the organic filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the resulting dipeptide (Fmoc-Spiro-Ala-OMe) by flash column chromatography.

  • Deprotection:

    • Fmoc Removal: Treat the purified dipeptide with 20% piperidine in DMF to remove the Fmoc group.

    • Ester Removal: Saponify the methyl ester using LiOH or NaOH in a THF/water mixture to yield the free carboxylate.

Biophysical and Structural Characterization

Confirming the structural impact of the spiro-scaffold is crucial. The goal is to verify that it induces a desired, stable conformation.

Diagram: Conformational Analysis Workflow

A Purified Spiro-Peptide B Mass Spectrometry (Confirm Identity) A->B C Circular Dichroism (CD) (Assess Secondary Structure) A->C D NMR Spectroscopy (2D NOESY, ROESY) (Determine 3D Structure) A->D F X-ray Crystallography (If peptide crystallizes) A->F G Conformational Model C->G E Computational Modeling (Refine Structure) D->E E->G F->G

Caption: Experimental workflow for determining the three-dimensional structure of the spiro-peptide mimic.

  • Circular Dichroism (CD) Spectroscopy: This technique provides rapid insight into the secondary structure of the peptide in solution. A peptide containing the spiro-scaffold designed to mimic a β-turn would be expected to show a characteristic CD spectrum different from its flexible linear analogue.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR experiments (like NOESY and ROESY) are paramount. They allow for the detection of through-space proton-proton interactions. For a β-turn, one would expect to see key NOE cross-peaks between protons that are close in space due to the turn, which would be absent in a random coil peptide.

  • Computational Modeling: Molecular dynamics simulations can complement NMR data to generate a high-resolution model of the peptide's conformational ensemble in solution.

Applications in Drug Discovery

The incorporation of the 2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold can be applied to several therapeutic areas:

  • Inhibiting Protein-Protein Interactions (PPIs): Many PPIs are mediated by short, structured peptide motifs like β-turns. Spiro-peptides can mimic these motifs with high fidelity, creating potent and stable inhibitors for targets previously considered "undruggable."

  • Creating Selective Kinase Inhibitors: By presenting binding functionalities in a rigid, predetermined orientation, spiro-scaffolds can enhance selectivity for a specific kinase active site, reducing off-target effects.

  • Developing Novel Antimicrobials: The improved metabolic stability conferred by the scaffold can lead to antimicrobial peptides with longer half-lives and improved efficacy.

References

  • Dandepally, S. R., Williams, A., & Mosely, J. A. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682. [Link]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(4), 361-364. [Link]

  • Vitorino de Almeida, V., & Iley, J. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 631–647. [Link]

  • HitGen OpenDEL™. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? [Link]

  • Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • Kueh, J. T. B., Choi, K. W., Williams, G. M., Moehle, K., Bacsa, B., Robinson, J. A., & Brimble, M. A. (2013). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. Chemistry, 19(12), 3807–3811. [Link]

  • Peng, J., Ding, X., Chen, C. X. J., Shih, P.-Y., Meng, Q., Ding, X., Zhang, M., Aliper, A., Ren, F., Lu, H., & Zhavoronkov, A. (2024). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 15(11), 2032–2041. [Link]

  • Peng, J., Ding, X., Chen, C. X. J., Shih, P.-Y., Meng, Q., Ding, X., Zhang, M., Aliper, A., Ren, F., Lu, H., & Zhavoronkov, A. (2024). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 15(11), 2032–2041. [Link]

  • Burgess, K., Ibarzo, J., L-M., D., Lin, S., & Oh, J. (1997). Spirocyclic Peptidomimetics Featuring 2,3-Methanoamino Acids. Journal of the American Chemical Society, 119(40), 9574-9582. [Link]

  • Abreu, C., Harris, G., & Keefe, A. D. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(12), 651–662. [Link]

  • Wobst, R., Goetz, S., Balle, T., & Cook, J. M. (2021). Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators. Molecules, 26(11), 3249. [Link]

  • Peng, J., Ding, X., Chen, C. X. J., Shih, P.-Y., Meng, Q., Ding, X., Zhang, M., Aliper, A., Ren, F., Lu, H., & Zhavoronkov, A. (2024). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 15(11), 2032–2041. [Link]

  • Royal Society of Chemistry. (2022). Recent advances in the solid- and solution-phase synthesis of peptides and proteins using micro-flow technology. [Link]

  • ResearchGate. (n.d.). Total synthesis and biological evaluation of spirotryprostatin A analogs. [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • Reddy, D. S., Kumar, M., & D'Souza, L. J. (2016). Tetrahydroisoquinoline-Based Spirocyclic Lactam as a Type II′ β-Turn Inducing Peptide Mimetic. The Journal of Organic Chemistry, 81(19), 8841–8846. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Chemistry LibreTexts. (2023). 12.5: Peptide Synthesis- Solution-Phase. [Link]

  • Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]

  • Gyros Protein Technologies. (n.d.). Solid-Phase Peptide Synthesis (SPPS) in Research & Development. [Link]

  • ResearchGate. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. [Link]

  • Oliveira, V., & Monteiro, A. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(14), 11623. [Link]

  • ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]

  • Kumar, A., & Arora, A. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. RSC Medicinal Chemistry, 14(7), 1269–1279. [Link]

  • Zhang, Z., Wang, X., Wang, Z., Zhang, J., & Jia, H. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Tsukamoto, S., Fujii, M., Yasunaga, T., Matsuda, K., Wanibuchi, F., Hidaka, K., Furuya, T., & Tamura, T. (1995). Synthesis and structure-activity studies of a series of 1-

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in 2-Oxa-8-azaspiro[4.5]decan-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Oxa-8-azaspiro[4.5]decan-4-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable spirocyclic scaffold. The inherent structural rigidity and defined three-dimensional arrangement of functional groups make oxa-azaspirocycles attractive motifs in medicinal chemistry.[1][2][3] However, their synthesis can be challenging, often plagued by low yields stemming from competing reaction pathways, stereochemical complexities, and product instability.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. Our approach is rooted in explaining the causal chemical principles behind each problem, offering not just solutions, but a framework for rational optimization.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section addresses the most common issues encountered during the synthesis of the 2-Oxa-8-azaspiro[4.5]decane core. The troubleshooting process is presented in a question-and-answer format to directly tackle specific experimental observations.

Q1: My reaction shows very low conversion or fails to proceed entirely. What are the primary causes and how can I fix this?

Low or no product formation is a frequent but solvable issue. It typically points to fundamental problems with the reaction components or conditions. A systematic investigation is key.[4][5]

Logical Troubleshooting Workflow

Below is a workflow to systematically diagnose the root cause of low conversion.

LowYield_Troubleshooting Start Low or No Yield Observed Check_Purity Step 1: Verify Starting Material Purity & Integrity Start->Check_Purity Check_Reagents Step 2: Confirm Reagent & Catalyst Activity Check_Purity->Check_Reagents Purity OK Purify_SM Action: Purify Starting Materials (Chromatography, Recrystallization) Check_Purity->Purify_SM Impurities Found Optimize_Conditions Step 3: Screen Reaction Conditions Check_Reagents->Optimize_Conditions Reagents Active Replace_Reagents Action: Use Freshly Opened or Purified Reagents/ Solvents/Catalysts Check_Reagents->Replace_Reagents Degradation Suspected Success Problem Solved Optimize_Conditions->Success Yield Improves Advanced_Troubleshoot Consult Advanced FAQs: - Alternative Routes - Mechanistic Investigation Optimize_Conditions->Advanced_Troubleshoot No Improvement Purify_SM->Start Re-run Reaction Replace_Reagents->Start Re-run Reaction

Caption: A step-by-step decision tree for troubleshooting low reaction yields.

Cause A: Poor Starting Material Quality

Impurities in your starting materials can act as potent inhibitors for many catalysts or participate in undesired side reactions, consuming reagents and complicating purification.[6]

Solution: Rigorous Quality Control

  • Verification: Before starting, always verify the purity of your precursors (e.g., the amino alcohol and ketone fragments) using techniques like ¹H NMR, ¹³C NMR, and LC-MS.

  • Purification Protocol: If impurities are detected, purify the starting materials.

    • Recrystallization: Ideal for solid materials to remove minor impurities.

    • Column Chromatography: Use for oils or when impurities have significantly different polarity.

    • Drying: Ensure all starting materials and solvents are scrupulously dry, as water can deactivate many catalysts and reagents, particularly in acid-catalyzed reactions.

Cause B: Suboptimal Reaction Conditions

Spirocyclization reactions are highly sensitive to the reaction environment. Temperature, solvent, and concentration can dramatically influence both the rate of reaction and the position of equilibrium.[4][7]

Solution: Systematic Parameter Screening Conduct a series of small-scale parallel reactions to screen key parameters.

ParameterVariable to TestRationale & Expected Outcome
Temperature Low (-20°C), Room Temp (25°C), High (50-80°C)Lower temperatures may favor a kinetic product or prevent decomposition, while higher temperatures can overcome activation energy barriers for the desired cyclization.[4]
Solvent Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)Solvent polarity can stabilize or destabilize key intermediates or transition states. For acid-catalyzed reactions, DCM often favors intramolecular cyclization, whereas THF might promote other pathways.[7]
Concentration High (0.5 M), Standard (0.1 M), High Dilution (0.01 M)Intramolecular spirocyclization is a first-order process. Competing intermolecular side reactions are second-order or higher. High-dilution conditions strongly favor the desired intramolecular pathway.[7]
Catalyst Brønsted Acids (p-TsOH, CSA), Lewis Acids (BF₃·OEt₂, Sc(OTf)₃), Transition Metals (Au(I), Pd(II))The choice of catalyst is critical. Brønsted acids are common for thermodynamic control. Transition metals can enable milder reaction conditions, which is beneficial for substrates with sensitive functional groups.[7][8][9]

Experimental Protocol: Small-Scale Reaction Optimization

  • Set up 4-6 small reaction vials (e.g., 1-dram vials) with stir bars.

  • To each vial, add the limiting starting material (e.g., 10-20 mg).

  • Add the chosen solvent and other reagents, varying one parameter per vial (e.g., different solvents at the same temperature).

  • Add the catalyst to initiate the reaction.

  • Monitor all reactions simultaneously by TLC or LC-MS at set time points (e.g., 1h, 4h, 12h, 24h).

  • Quench the reactions and analyze the crude mixture to identify the conditions giving the highest conversion to the desired product.

Q2: My reaction is messy, producing multiple spots on TLC. How can I improve the selectivity?

A complex product mixture indicates that side reactions are competing with your desired spirocyclization. The key is to identify these side reactions and adjust conditions to disfavor them.

Cause A: Formation of Undesired Stereoisomers

Spirocyclization often creates at least one new stereocenter at the spirocyclic carbon. Poor control can lead to a mixture of diastereomers, complicating purification and lowering the yield of the desired isomer.[6][10]

Solution: Exert Stereochemical Control

  • Catalyst/Ligand Selection: In transition-metal-catalyzed variants, the choice of chiral ligands can induce high levels of diastereoselectivity.[6]

  • Solvent Effects: The polarity of the solvent can influence the conformation of the transition state, thereby affecting the diastereomeric ratio. Screening solvents is crucial.[6]

  • Kinetic vs. Thermodynamic Control: Understand whether your desired product is the thermodynamic (most stable) or kinetic (fastest-forming) product. (See FAQ 2 for a detailed explanation).

Cause B: Product Decomposition or Rearrangement

The desired 2-Oxa-8-azaspiro[4.5]decan-4-ol may be unstable under the reaction conditions, especially with prolonged heating or strong acid catalysis.[6][11] Intermediates like oxocarbenium ions can also be trapped by other nucleophiles or undergo rearrangements.[12]

Solution: Milder Conditions and Reaction Monitoring

  • Time Course Study: Analyze aliquots of your reaction at regular intervals (e.g., every hour). If you observe the product forming and then disappearing, decomposition is likely occurring.[5]

  • Reduce Temperature: If the product is forming but decomposing, running the reaction at a lower temperature for a longer time may improve the isolated yield.

  • Change Catalyst: Switch from a strong Brønsted acid to a milder Lewis acid or a transition-metal catalyst that operates under neutral conditions.[7][8]

Q3: My crude reaction looks clean, but I lose most of my product during workup and purification. What's happening?

Significant product loss after the reaction is complete often points to instability during the isolation phase.[13]

Cause A: Product Instability to pH

The spiroketal or other functional groups in your molecule may be sensitive to the acidic or basic conditions used in the aqueous workup.[13]

Solution: Test Stability and Modify Workup

  • Stability Test: Before workup, take a small aliquot of the crude reaction mixture. Spot it on a TLC plate. Divide the rest of the aliquot into two small vials. To one, add a drop of the acidic solution you plan to use in your workup (e.g., 1M HCl). To the other, add a drop of the basic solution (e.g., sat. NaHCO₃). Stir for 15-20 minutes, then spot both on the same TLC plate. If new spots appear or the product spot vanishes, you have identified an instability.[13]

  • Modified Workup: If the product is unstable, use a milder workup. Quench the reaction by pouring it into a cold, saturated solution of a neutral salt like ammonium chloride (NH₄Cl) or simply dilute with your extraction solvent and wash with brine.

Cause B: Product Adsorption or Decomposition on Silica Gel

The slightly acidic nature of standard silica gel can catalyze the decomposition or ring-opening of sensitive spiroketals. The polar amine and hydroxyl groups can also lead to irreversible adsorption and significant tailing on the column, resulting in low recovery.

Solution: Alternative Purification Strategies

  • Deactivated Silica: Treat your silica gel with a base before preparing your column. A common method is to use silica gel slurried in the eluent containing 1-2% triethylamine (Et₃N) or ammonia.

  • Alumina Chromatography: Use neutral or basic alumina as the stationary phase, which is much less acidic than silica.

  • Crystallization: If your product is a solid, crystallization is an excellent method for purification that avoids chromatography altogether.

  • Check for Volatility: If your product has a low molecular weight, it might be volatile. Check the solvent in your rotovap trap for any lost product.[13]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 2-Oxa-8-azaspiro[4.5]decane core?

The most common approach is the intramolecular cyclization of a linear precursor containing both the nucleophilic hydroxyl group and the electrophilic carbonyl (or a carbonyl equivalent). Key strategies include:

  • Acid-Catalyzed Spiroketalization: This is a classic and widely used method where a dihydroxy-ketone or a related precursor is treated with a Brønsted or Lewis acid. This method typically proceeds under thermodynamic control, yielding the most stable spiroketal isomer.[9]

  • Transition-Metal Catalysis: Catalysts based on gold (Au), palladium (Pd), or rhodium (Rh) can facilitate the spirocyclization of substrates like alkynyl diols under very mild and neutral conditions. These methods are particularly useful for substrates with acid-sensitive functional groups.[7][8][10]

  • Tandem/Cascade Reactions: More advanced strategies involve generating the spirocycle through a cascade of reactions. For example, a relay catalytic system using both gold and palladium has been reported for the diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives.[10][14]

Q2: How do I control the stereochemistry at the spirocyclic center? The role of kinetic vs. thermodynamic control.

Controlling the stereochemistry at the anomeric carbon (the central spiro atom) is a central challenge in spiroketal synthesis.[1] The outcome is determined by whether the reaction is under thermodynamic or kinetic control.[1][2][15]

Kinetic_vs_Thermodynamic cluster_energy Gibbs Free Energy (G) R Reactant (Hydroxy Ketone) TS1 TS_Kinetic (Lower ΔG‡) R->TS1 k_fast TS2 TS_Thermodynamic (Higher ΔG‡) R->TS2 k_slow P_K Kinetic Product (Less Stable) TS1->P_K P_T Thermodynamic Product (More Stable) TS2->P_T P_K->P_T Equilibration (if possible)

Caption: Energy profile showing kinetic (faster formation) vs. thermodynamic (more stable) product pathways.

  • Thermodynamic Control: Achieved under reversible (equilibrating) conditions, typically using strong acids and/or higher temperatures. The reaction is allowed to reach equilibrium, and the major product is the most thermodynamically stable isomer.[1][2] Stability is often dictated by minimizing steric interactions and maximizing stabilizing stereoelectronic effects, most notably the anomeric effect.[1]

  • Kinetic Control: Achieved under irreversible conditions, typically at low temperatures with milder reagents where the reverse reaction is slow or non-existent. The major product is the one that is formed fastest (i.e., via the lowest energy transition state), which may not be the most stable product.[2][12][15] This is the key to accessing less stable, "non-anomeric" spiroketals.[15]

To favor your desired isomer:

  • For the Thermodynamic Product: Use p-TsOH or HCl in a suitable solvent and allow the reaction to stir until the product ratio is no longer changing.

  • For a Kinetic Product: Use milder, non-equilibrating conditions. This could involve transition-metal catalysis or specific reagents that induce cyclization at low temperatures.[12]

Q3: My yields are consistently low (<30%) despite optimizing conditions. What advanced strategies should I consider?

If standard optimizations fail, it may be necessary to reconsider the overall synthetic design.

  • Protecting Group Strategy: Low yields can sometimes be traced to side reactions involving other functional groups in the molecule. For instance, if your precursor contains other nucleophilic groups, they may compete in the cyclization. Selectively protecting these groups before the spirocyclization step can significantly improve the yield of the desired product.[11]

  • Alternative Cyclization Precursors: Instead of a simple hydroxy-ketone, consider alternative precursors. For example, the cyclization of glycal epoxides can provide excellent stereocontrol.[12] Another strategy involves using nitroalkanes as precursors to the ketone functionality, which can be unmasked in a later step under specific conditions (Nef reaction).[16]

  • Re-evaluate the Synthetic Route: It may be more efficient to form one of the rings first and then construct the second ring onto that scaffold, rather than performing a single spirocyclization step. This multi-step approach can sometimes offer better control and higher overall yields.

References

  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem.
  • Technical Support Center: Optimization of Spirocyclization Reactions - Benchchem.
  • Technical Support Center: Optimizing Spirocycle Formation - Benchchem.
  • Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC - PubMed Central.
  • The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach - ResearchGate.
  • How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
  • Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC - PubMed Central.
  • Optimization of the Reaction Conditions - ResearchGate.
  • Theoretical Underpinnings of Spiroketal Formation: A Computational Guide - Benchchem.
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed.
  • Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products - PMC.
  • Stereoselective Diversity-Oriented Synthesis of Spiroketals | Sloan Kettering Institute.
  • Nitroalkanes as Central Reagents in the Synthesis of Spiroketals - MDPI.
  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed.
  • Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances | Request PDF - ResearchGate.
  • Diastereoselective Synthesis of Dearomatic 2‐Oxa‐7‐Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones | Scilit.

Sources

Technical Support Center: Purifying Polar 2-Oxa-8-azaspiro[4.5]decan-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Oxa-8-azaspiro[4.5]decan-4-ol derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this unique class of polar, basic compounds. The inherent structural features—a basic secondary amine, a hydrogen-bonding hydroxyl group, and a polar ether linkage—make these spirocycles particularly challenging to purify using standard methods. This resource provides in-depth, field-tested solutions to common problems in a direct question-and-answer format.

Section 1: Troubleshooting Flash Column Chromatography (Normal Phase)

Flash chromatography on silica gel is the workhorse of purification in organic synthesis. However, the acidic nature of standard silica gel and the basicity of the 8-azaspiro[4.5]decane nitrogen frequently lead to frustrating results. This section addresses the most common issues.

Q1: My compound is streaking badly on the TLC plate and I'm getting broad, tailing peaks from my column. What's happening and how do I fix it?

Answer: This is the most common issue when purifying amines on silica gel. The streaking and tailing are caused by a strong, non-ideal acid-base interaction between the basic nitrogen of your spirocycle and the acidic silanol groups (Si-OH) on the surface of the silica.[1][2][3] This interaction leads to slow, uneven elution and, in some cases, irreversible binding.

Solutions:

  • Use a Basic Modifier in the Eluent: The most effective solution is to add a small amount of a volatile base to your mobile phase. This base will "mask" the acidic silanol sites, preventing your compound from interacting with them strongly.[1][4]

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your solvent system. It is effective and easily removed under vacuum.[5][6]

    • Ammonia: For very polar or stubborn amines, a solution of 7N ammonia in methanol is an excellent polar modifier. A typical eluent might be 90:10:1 Dichloromethane/Methanol/Ammonia Solution.[1][7]

  • Use Deactivated or Alternative Stationary Phases:

    • Triethylamine-Deactivated Silica: You can pre-neutralize the silica gel before packing the column. A detailed method is provided in the Protocols section.[5][8]

    • Basic Alumina: Alumina is a basic stationary phase and is an excellent alternative for purifying amines, though it may offer different selectivity than silica.[1][8]

    • Amine-Functionalized Silica: This is a specialty phase with amine groups bonded to the silica surface, creating a more forgiving environment for basic compounds.[1]

Q2: My compound is extremely polar and won't move from the baseline on the TLC plate, even in 100% ethyl acetate. How can I get it to elute?

Answer: This indicates that your eluent is not polar enough to displace the highly polar spirocycle from the very polar silica gel. You need to switch to a more aggressive, polar solvent system.

Solutions:

  • Switch to a Dichloromethane (DCM) / Methanol (MeOH) System: This is a standard solvent system for polar compounds. Start with a low percentage of methanol (e.g., 98:2 DCM/MeOH) and gradually increase the methanol content until you achieve an Rf of 0.2-0.3 for your target compound.[9]

  • Add a Basic Modifier: As mentioned in Q1, highly polar amines often require a basic modifier to move. A system of DCM/MeOH/NH₄OH (using a concentrated ammonia solution or 7N NH₃ in MeOH) is extremely effective for eluting very polar basic compounds.[7] A common starting point is a ratio like 90:10:1.

The following table provides a starting point for developing a solvent system for your polar spirocycle.

Solvent System (v/v/v)Target Compound PolarityCommon Issues AddressedNotes
Hexanes / Ethyl AcetateLow to Medium-Unlikely to be effective for these polar derivatives.
Dichloromethane / MethanolMedium to HighGeneral polarity issues.A standard starting point for polar compounds.[9]
Dichloromethane / Methanol / TriethylamineMedium to High (Basic)Tailing and streaking.[5]Add 0.5-2% TEA. Standard choice for most basic compounds.
Dichloromethane / Methanol / NH₄OHHigh to Very High (Basic)Severe tailing; compound stuck at baseline.[7]Use concentrated aqueous NH₄OH or 7N NH₃ in MeOH. Highly effective but has a strong odor.
Q3: My recovery from the column is very low, and I suspect the compound is degrading. How can I confirm this and prevent it?

Answer: Degradation on silica is a real possibility, especially for sensitive molecules. The acidic surface of silica gel can catalyze decomposition reactions.[9][10]

Solutions:

  • Perform a Silica Stability Test (2D TLC): This is a critical diagnostic test.

    • Spot your crude material in one corner of a square TLC plate.

    • Run the plate in a suitable eluent system.

    • Remove the plate, let it dry completely, and then turn it 90 degrees.

    • Run the plate again in the same eluent system.

    • Result: If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, you will see new spots off the diagonal.[10]

  • Minimize Contact Time: If the compound is sensitive, purify it as quickly as possible. Use flash chromatography with higher flow rates rather than slow gravity chromatography.

  • Use a Milder Stationary Phase: If degradation is confirmed, immediately switch to a less acidic or basic stationary phase like deactivated silica, alumina, or even reversed-phase silica.[1][8][9]

Troubleshooting Workflow for Flash Chromatography

The following diagram outlines a decision-making process for troubleshooting the purification of your polar amine.

G start Start: Crude 2-Oxa-8-azaspiro[4.5]decan-4-ol Derivative tlc Run Diagnostic TLC (e.g., 9:1 DCM/MeOH) start->tlc streaking Does the spot streak or tail? tlc->streaking rf_check Is Rf between 0.2 and 0.4? streaking->rf_check No add_tea Add 1-2% Triethylamine (TEA) to eluent and re-run TLC. streaking->add_tea Yes increase_pol Increase % of polar solvent (e.g., Methanol). rf_check->increase_pol No, Rf too low rp_or_iex Consider Alternative Methods: Reversed-Phase or Ion-Exchange rf_check->rp_or_iex No, even with high polarity run_column Proceed with Flash Chromatography using optimized eluent. rf_check->run_column Yes use_ammonia Still streaking? Try 90:10:1 DCM/MeOH/NH4OH. add_tea->use_ammonia use_ammonia->rf_check increase_pol->rf_check stability_check Low recovery or new spots? Perform 2D TLC stability test. run_column->stability_check stability_check->run_column No, optimize loading/fractions deactivate_silica Degradation confirmed. Use Deactivated Silica or Alumina. stability_check->deactivate_silica Yes deactivate_silica->run_column

Caption: Troubleshooting Decision Tree for Flash Chromatography.

Section 2: Alternative Purification Strategies

When normal-phase chromatography fails or is inefficient, leveraging the unique properties of your polar spirocycle with other techniques is the best path forward.

Q4: Normal-phase chromatography is giving me poor separation from a polar impurity. When should I consider reversed-phase chromatography?

Answer: Immediately. Reversed-phase (RP) chromatography is an exceptionally powerful technique for purifying polar compounds.[8][11] It operates on the opposite principle of normal-phase: it uses a non-polar stationary phase (like C18 silica) and a polar mobile phase (typically water/acetonitrile or water/methanol).[12]

How it helps:

  • Orthogonal Selectivity: The separation mechanism is based on hydrophobicity, which is completely different from the polarity-based separation on silica. Impurities that co-elute on silica may separate easily on a C18 column.

  • Excellent for Polar Molecules: In RP, polar compounds like yours move faster, while non-polar impurities are retained more strongly. This can be advantageous for separating your product from less polar side-products.[12]

  • pH Control: You can add modifiers like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase. Adding a small amount of acid will protonate your amine, which can significantly improve peak shape and alter retention time, providing another powerful handle for optimizing separation.[13]

Q5: Is ion-exchange (IEX) chromatography a viable option for my spirocyclic amine?

Answer: Absolutely. Ion-exchange chromatography is specifically designed to separate charged molecules and is an excellent, if underutilized, technique in a synthetic lab setting.[14][15]

How it works:

  • Principle: Your 2-Oxa-8-azaspiro[4.5]decan-4-ol has a basic amine that will be protonated (positively charged) at a pH below its pKa (typically pH < 9).

  • Method: You would use a cation-exchange resin , which has fixed negative charges on its surface (e.g., sulfonate groups).[14]

    • Load your crude product onto the column at a low ionic strength (e.g., in water or a weak buffer). The positively charged product will bind tightly to the negatively charged resin.

    • Neutral impurities will wash straight through.

    • Elute your product by increasing the salt concentration of the mobile phase (e.g., with a gradient of NaCl) or by changing the pH to deprotonate the amine.

  • Advantage: IEX offers extremely high selectivity for charged vs. uncharged molecules and can be a fantastic way to remove stubborn non-basic impurities.[16][17]

Q6: I can't get my polar product to crystallize; it just oils out. What can I do?

Answer: Oiling out is common for polar compounds that have strong intermolecular interactions with the solvent.[18] The key is to disrupt the existing solubility profile and encourage the formation of an ordered crystal lattice.

Solutions:

  • Use a Two-Solvent System: Find a "good" solvent in which your compound is very soluble and a "bad" (or "anti-") solvent in which it is insoluble. The two solvents must be miscible. For polar compounds like yours, an alcohol/water or alcohol/ether system is a good place to start.[19][20] Dissolve your compound in the minimum amount of hot "good" solvent, then slowly add the "bad" solvent until the solution becomes faintly cloudy. Heating to clarify and then allowing it to cool slowly can induce crystallization.[19]

  • Form a Salt: This is often the most successful strategy for basic amines.[20] By reacting your amine with an acid (like HCl, H₂SO₄, or tartaric acid), you form a salt. Salts have drastically different physical properties, including solubility and crystal packing ability. They are often much more crystalline than the corresponding free base. A detailed protocol is provided below.

Overall Purification Strategy Workflow

This diagram shows how to choose a purification method based on initial observations.

G start Crude Product tlc Initial Analysis (TLC) start->tlc recrys Recrystallization (via Salt Formation) start->recrys Direct Crystallization Attempt decision Separation Feasible on TLC? tlc->decision np_path Normal-Phase Flash Chromatography (with TEA/NH4OH modifier) decision->np_path Yes alt_methods Alternative Methods decision->alt_methods No np_success Pure Compound np_path->np_success np_fail Poor Separation or Degradation np_path->np_fail np_fail->alt_methods is_ionizable Is the main impurity non-basic? alt_methods->is_ionizable iex Ion-Exchange Chromatography is_ionizable->iex Yes rp Reversed-Phase Chromatography is_ionizable->rp No / Unsure alt_success Pure Compound iex->alt_success rp->alt_success recrys->alt_success

Caption: General Purification Strategy Workflow.

Section 3: Experimental Protocols

Protocol 1: Flash Chromatography with a Triethylamine-Modified Eluent
  • Solvent System Selection: Develop an appropriate solvent system (e.g., Dichloromethane/Methanol) using TLC. Add 1% (v/v) triethylamine (TEA) to the TLC developing chamber and your bulk eluent. Aim for an Rf of 0.2-0.3 for your product.

  • Column Packing: Dry-pack the column with silica gel. Flush the column with the TEA-modified eluent (at least 3-5 column volumes) to equilibrate the stationary phase before loading your sample.[5]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or another strong solvent (like pure DCM or MeOH). Adsorb this solution onto a small amount of silica gel (~1-2x the mass of the crude product). Evaporate the solvent to get a free-flowing powder.

  • Chromatography: Carefully load the dry silica-adsorbed sample onto the top of the packed column. Run the column using the TEA-modified eluent, collecting fractions and monitoring by TLC.

  • Work-up: Combine the pure fractions and remove the solvent and TEA under reduced pressure. High vacuum is usually sufficient to remove all traces of TEA.

Protocol 2: Recrystallization via Hydrochloride (HCl) Salt Formation
  • Dissolution: Dissolve your crude free-base product in a suitable solvent with moderate polarity, such as isopropanol, ethanol, or ethyl acetate. Use approximately 5-10 mL of solvent per gram of product.

  • Acidification: While stirring, slowly add a solution of HCl in a solvent. Commercial solutions like 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane are ideal. Add the acid dropwise until the solution reaches an acidic pH (test with pH paper) or until precipitation of the salt is maximal.

  • Crystallization: Stir the resulting slurry at room temperature for 30 minutes, then cool it in an ice bath for another 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid salt by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether or another non-polar solvent to remove soluble, non-basic impurities.

  • Drying: Dry the purified salt under high vacuum. The resulting solid is often a stable, crystalline hydrochloride salt of your amine. If the free base is required for the next step, the salt can be dissolved in water and neutralized with a base (e.g., NaHCO₃) before extracting the pure free base with an organic solvent.

References

  • University of California, Los Angeles.
  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry.
  • Wired Chemist.
  • ResearchGate. (2014).
  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry.
  • Sepuxianyun. (2025).
  • Chromatography Forum. (2005). use of Triethylamine.
  • California State University, Stanislaus.
  • Thermo Fisher Scientific.
  • Chromatography Forum. (2007). severe tailing on column.
  • Wikipedia.
  • Axion Labs. (2022). HPLC Peak Tailing.
  • Chemistry LibreTexts. (2024).
  • University of Rochester, Department of Chemistry.
  • University of Rochester, Department of Chemistry.
  • Biotage. (2023).
  • Technology Networks. (2024).
  • Quora. (2019).
  • ACS Publications. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry.
  • Chrom Tech, Inc. (2025).
  • Purolite.
  • Metrohm-Peak Inc. (2014).
  • YouTube. (2022). HPLC Tips Peak Tailing.
  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.
  • ACS Publications. (2026). HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines. Organic Letters.
  • Reddit. (2016).
  • PubMed. (2011).
  • Reddit. (2024).
  • University of Rochester, Department of Chemistry. Amines - Workup.
  • Reddit. (2016).

Sources

Technical Support Center: Optimizing N-Alkylation of 2-Oxa-8-azaspiro[4.5]decan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the N-alkylation of 2-Oxa-8-azaspiro[4.5]decan-4-ol. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile spirocyclic scaffold. Our goal is to provide you with the foundational knowledge, practical protocols, and in-depth troubleshooting advice required to successfully synthesize your target molecules, ensuring both efficiency and reproducibility.

The N-alkylation of secondary amines is a cornerstone transformation in organic synthesis. However, what appears to be a straightforward SN2 reaction often presents significant challenges, primarily the potential for over-alkylation.[1] The tertiary amine product is frequently more nucleophilic than the secondary amine starting material, leading to the formation of quaternary ammonium salts and a complex product mixture.[2][3] For a sterically accessible secondary amine like 2-Oxa-8-azaspiro[4.5]decan-4-ol, careful control of reaction conditions is paramount to achieving high yields of the desired mono-alkylated product.

This guide will explore the two most effective strategies for this transformation: Direct Alkylation with alkyl halides and Reductive Amination . We will delve into the mechanistic rationale behind parameter selection and provide a structured approach to troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing N-alkylation on 2-Oxa-8-azaspiro[4.5]decan-4-ol?

The main challenges are:

  • Over-alkylation: The secondary amine can be converted to a tertiary amine, which can then react further with the alkylating agent to form a quaternary ammonium salt. This is a classic issue where the product is more reactive than the starting material.[2][4]

  • Competing O-alkylation: The molecule contains a secondary alcohol at the C4 position. While the amine is generally a better nucleophile, under strongly basic conditions, the hydroxyl group can be deprotonated and compete in an O-alkylation side reaction.

  • Incomplete Conversion: Steric hindrance from the spirocyclic core or low reactivity of the alkylating agent can lead to sluggish or incomplete reactions.[5]

  • Side Reactions of the Alkylating Agent: With certain alkyl halides, particularly secondary or tertiary ones, base-induced elimination (E2) can compete with the desired substitution (SN2), forming an alkene byproduct.[6]

  • Purification Difficulties: Separating the desired tertiary amine from unreacted starting material and the over-alkylated quaternary salt can be challenging due to similar polarities.[5]

Q2: Which is the better method for my target molecule: Direct Alkylation or Reductive Amination?

The choice depends on your specific needs and the available reagents:

  • Direct Alkylation is often simpler to set up and is suitable for reactive primary alkyl halides (e.g., methyl iodide, benzyl bromide). It is the go-to method for simple alkyl additions. However, it requires careful optimization to prevent over-alkylation.[7]

  • Reductive Amination is generally the more reliable and versatile method for achieving selective mono-alkylation, especially with more complex or sensitive substrates.[7][8] It involves reacting the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This pathway inherently prevents over-alkylation and is highly effective for synthesizing a diverse range of derivatives.[7]

Q3: How do I select the appropriate base and solvent for Direct Alkylation?

The choice of base and solvent is critical for controlling reactivity and minimizing side reactions.

  • Base: An ideal base should be strong enough to neutralize the H-X acid formed during the reaction but not so strong that it promotes elimination of the alkyl halide or deprotonation of the C4-hydroxyl group. Moderately strong, non-nucleophilic bases are preferred.

    • Potassium Carbonate (K₂CO₃): A common, inexpensive, and effective choice. Its limited solubility in some organic solvents can help moderate reactivity.[5][9]

    • Cesium Carbonate (Cs₂CO₃): More soluble than K₂CO₃ in organic solvents, often leading to faster reaction rates. It is an excellent choice for less reactive alkyl halides.

    • Diisopropylethylamine (DIPEA or Hünig's Base): A sterically hindered organic amine that acts as a proton scavenger without being nucleophilic itself, preventing it from reacting with the alkyl halide.

  • Solvent: Polar aprotic solvents are ideal as they solvate the cation of the base while leaving the anion relatively free, enhancing its basicity and accelerating the SN2 reaction.

    • Acetonitrile (ACN): An excellent all-around choice with a convenient boiling point for refluxing.

    • N,N-Dimethylformamide (DMF): A highly polar solvent that can significantly accelerate sluggish reactions, but it is harder to remove during workup.[5]

    • Dimethyl Sulfoxide (DMSO): Similar to DMF, it is highly polar and can be used for challenging alkylations.

Troubleshooting Guide

This section addresses common problems encountered during the N-alkylation of 2-Oxa-8-azaspiro[4.5]decan-4-ol.

Problem 1: Low or No Conversion of Starting Material
  • Potential Causes:

    • Insufficiently Reactive Alkylating Agent: Alkyl chlorides are much less reactive than bromides or iodides.[6] The steric bulk of the alkyl group can also slow the reaction.

    • Incorrect Solvent/Base Combination: The base may not be soluble enough in the chosen solvent to effectively neutralize the acid byproduct, causing the reaction to stall as the amine becomes protonated into an unreactive ammonium salt.[5]

    • Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.

    • Moisture in the Reaction: Water can hydrolyze certain alkylating agents or interfere with the reaction.

  • Recommended Solutions:

    • Switch to a More Reactive Alkylating Agent: If using an alkyl chloride, switch to the corresponding bromide or iodide. For sluggish reactions with alkyl bromides, adding a catalytic amount of sodium or potassium iodide (NaI or KI) can facilitate an in situ Finkelstein reaction to generate the more reactive alkyl iodide.[5]

    • Optimize Solvent and Base: If using K₂CO₃ in a solvent like acetone where it is poorly soluble, switch to a more polar solvent like ACN or DMF to increase solubility and reaction rate.[5] Alternatively, use a more soluble base like Cs₂CO₃.

    • Increase Temperature: Heat the reaction mixture to reflux in the chosen solvent. For very stubborn reactions, a sealed tube or microwave reactor can be used to reach higher temperatures.[5]

    • Ensure Anhydrous Conditions: Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Problem 2: Significant Over-alkylation (Quaternary Salt Formation)
  • Potential Causes:

    • High Concentration of Reagents: Bimolecular reactions are concentration-dependent; high concentrations favor over-alkylation.

    • Excess Alkylating Agent: Using a large excess of the alkylating agent will inevitably drive the reaction toward the quaternary salt.[6]

    • Highly Reactive Alkylating Agent: Reagents like methyl iodide are extremely reactive and prone to causing over-alkylation.

  • Recommended Solutions:

    • Use High Dilution: Run the reaction at a lower concentration (e.g., 0.05 - 0.1 M) to disfavor the second alkylation step.

    • Control Stoichiometry: Use the amine as the limiting reagent and add the alkylating agent (1.0-1.2 equivalents) slowly over a period of time using a syringe pump. This keeps the instantaneous concentration of the alkylating agent low.

    • Switch to Reductive Amination: This is the most robust solution to prevent over-alkylation. The mechanism does not involve a more reactive intermediate, providing clean, selective mono-alkylation.[7][8]

Problem 3: Difficult Product Isolation and Purification
  • Potential Causes:

    • Complex Reaction Mixture: The presence of starting material, product, and quaternary salt makes chromatographic separation difficult.

    • Product Solubility: The desired tertiary amine may be highly polar or water-soluble, leading to poor recovery during aqueous workup.

    • Emulsion Formation: The basic nature of amines can lead to emulsions during extraction.

  • Recommended Solutions:

    • Acid-Base Extraction:

      • Dilute the crude reaction mixture with a nonpolar solvent (e.g., ethyl acetate, DCM).

      • Wash with a dilute acid (e.g., 1 M HCl). The starting amine and product will move to the aqueous layer as their hydrochloride salts, while non-basic impurities remain in the organic layer.

      • Basify the aqueous layer with a strong base (e.g., NaOH) to pH > 12.

      • Extract the free amines back into an organic solvent. This process can help separate the product from the highly water-soluble quaternary salt, which will remain in the aqueous layer.

    • Chromatography Adjustments: Use a column with a basic modifier. For silica gel chromatography, adding 1-2% triethylamine or ammonia in methanol to the eluent can prevent peak tailing and improve separation of basic compounds.

    • Crystallization/Salt Formation: Consider converting the purified amine product into a stable, crystalline salt (e.g., hydrochloride, tartrate) for long-term storage and easier handling.

Visualized Workflows and Mechanisms

To provide a clearer understanding of the experimental process and underlying chemistry, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select Method: Direct Alkylation or Reductive Amination reagents Assemble Reagents: - 2-Oxa-8-azaspiro[4.5]decan-4-ol - Alkylating Agent / Carbonyl - Base / Reducing Agent - Anhydrous Solvent start->reagents setup Set up Reaction under Inert Atmosphere reagents->setup monitor Monitor Progress (TLC / LC-MS) setup->monitor quench Quench Reaction monitor->quench Upon Completion workup Aqueous Workup (Acid-Base Extraction) quench->workup purify Purify Crude Product (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS, IR) purify->characterize Troubleshooting_Decision_Tree start Analyze Reaction Outcome (LC-MS / TLC) p1 Problem: Low Conversion start->p1 >50% SM Remaining p2 Problem: Over-alkylation start->p2 Quaternary Salt Detected p3 Problem: Side Products start->p3 Alkene byproduct, etc. c1a Cause: Low Reagent Reactivity p1->c1a c1b Cause: Low Temperature p1->c1b c2a Cause: High Concentration p2->c2a c2b Cause: Excess Alkylating Agent p2->c2b c3a Cause: E2 Elimination p3->c3a s1a Solution: Use R-I or add cat. KI c1a->s1a s1b Solution: Increase Temperature c1b->s1b s2a Solution: Use High Dilution c2a->s2a s2b Solution: Switch to Reductive Amination c2b->s2b s3a Solution: Use Milder Base (e.g., DIPEA) c3a->s3a

Caption: Decision tree for troubleshooting N-alkylation.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific substrate and alkylating agent.

Protocol 1: Direct N-Alkylation with an Alkyl Bromide

This protocol describes a typical procedure using potassium carbonate as the base.

  • Materials:

    • 2-Oxa-8-azaspiro[4.5]decan-4-ol (1.0 eq)

    • Alkyl Bromide (1.1 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)

    • Anhydrous Acetonitrile (ACN)

  • Procedure:

    • To a flame-dried round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 2-Oxa-8-azaspiro[4.5]decan-4-ol and anhydrous potassium carbonate.

    • Place the flask under an inert atmosphere (N₂ or Ar).

    • Add anhydrous acetonitrile via syringe to create a suspension (approx. 0.1 M concentration relative to the amine).

    • Add the alkyl bromide dropwise to the stirring suspension at room temperature.

    • Heat the reaction mixture to reflux (approx. 82°C for ACN) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-24 hours). [7] 7. Upon completion, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ACN.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the resulting crude residue in dichloromethane (DCM) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination with an Aldehyde

This protocol is highly effective for selective mono-alkylation and avoids the issue of over-alkylation. [7]

  • Materials:

    • 2-Oxa-8-azaspiro[4.5]decan-4-ol (1.0 eq)

    • Aldehyde (1.1 eq)

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB, 1.5 eq)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic Acid (optional, catalytic amount)

  • Procedure:

    • To a round-bottomed flask under an inert atmosphere, dissolve 2-Oxa-8-azaspiro[4.5]decan-4-ol and the aldehyde in anhydrous DCM (approx. 0.1 M).

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step if necessary.

    • In a single portion, add sodium triacetoxyborohydride (STAB) to the reaction mixture. Note: STAB is a mild reducing agent and can be handled on the bench, but the reaction may effervesce slightly.

    • Stir the mixture at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed (typically 1-4 hours). [7] 5. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). [7]Stir vigorously for 20-30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. [7] 8. Purify the crude product by flash column chromatography.

Comparative Data Summary

The following tables summarize key parameters to aid in experimental design.

Table 1: Comparison of Common Bases for Direct N-Alkylation

Base pKa of Conj. Acid Solubility in ACN Key Characteristics
K₂CO₃ ~10.3 Low Standard, inexpensive, heterogeneous reaction.
Cs₂CO₃ ~10.3 Moderate More reactive than K₂CO₃ due to higher solubility.
DIPEA ~11.0 High Non-nucleophilic organic base, homogeneous reaction.

| Et₃N | ~10.8 | High | Can be nucleophilic, potential for quaternization. |

Table 2: Properties of Common Solvents for N-Alkylation

Solvent Dielectric Const. (ε) Boiling Point (°C) Notes
Acetonitrile (ACN) 37.5 82 Excellent general-purpose solvent, easy to remove.
Acetone 21.0 56 Less polar, suitable for reactive alkyl halides.
DMF 36.7 153 Highly polar, good for sluggish reactions, high BP.

| DCM | 9.1 | 40 | Common for reductive amination, low BP. |

This guide provides a comprehensive framework for approaching the N-alkylation of 2-Oxa-8-azaspiro[4.5]decan-4-ol. By understanding the underlying chemical principles and anticipating potential challenges, researchers can significantly streamline the optimization process and achieve their synthetic goals with greater success.

References

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017). Master Organic Chemistry. [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. (2020). YouTube. [Link]

  • Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). National Institutes of Health. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024). Organic Letters. [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. (2021). ResearchGate. [Link]

  • Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Alkylation of Amines by Alkyl Halides. (2015). Chemistry LibreTexts. [Link]

  • Best Conditions For N-Alkylation?. (2022). Sciencemadness.org. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). PubMed. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). (2021). The Journal of Organic Chemistry. [Link]

  • 2-Oxa-8-azaspiro(4.5)decane. PubChem. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (1993). PubMed. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Oxa-8-azaspiro[4.5]decan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Oxa-8-azaspiro[4.5]decan-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this valuable spirocyclic scaffold. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, practical solutions to specific experimental issues.

Troubleshooting Guide

This section addresses specific problems that may arise during the multi-step synthesis of 2-Oxa-8-azaspiro[4.5]decan-4-ol, which typically proceeds via the reaction of a protected 4-piperidone with a suitable two-carbon synthon, followed by deprotection and cyclization.

Problem 1: Low Yield and/or Formation of Side Products During Grignard Reaction with N-Boc-4-piperidone

Question: We are attempting to synthesize the diol precursor, tert-butyl 4-(2-hydroxyethyl)-4-hydroxypiperidine-1-carboxylate, by reacting N-Boc-4-piperidone with a Grignard reagent derived from 2-(benzyloxy)ethyl bromide. However, we are observing low yields of the desired product and significant formation of a byproduct that appears to be the result of simple reduction of the ketone. How can we improve the yield of the desired tertiary alcohol?

Answer: This is a common issue when using Grignard reagents with sterically hindered ketones or when the Grignard reagent itself is bulky. The Grignard reagent can act as a base or a reducing agent, leading to undesired side reactions.

Potential Causes and Solutions:

  • Steric Hindrance: The N-Boc group can sterically hinder the approach of the Grignard reagent to the carbonyl carbon.

    • Solution: Consider using a less sterically demanding protecting group if your synthetic route allows. However, optimizing reaction conditions is often more practical.

  • Reaction Temperature: Higher temperatures can favor side reactions such as enolization and reduction.

    • Solution: Perform the Grignard addition at a lower temperature. Start the reaction at 0 °C and, if side products persist, try reducing the temperature to -20 °C or even -78 °C.

  • Rate of Addition: A rapid addition of the Grignard reagent can lead to localized high concentrations and increased side reactions.

    • Solution: Add the Grignard reagent dropwise to the solution of N-Boc-4-piperidone over an extended period (e.g., 1-2 hours) with vigorous stirring to ensure rapid dispersion.

  • Grignard Reagent Quality: The presence of impurities or excess magnesium in the Grignard reagent can catalyze side reactions.

    • Solution: Use freshly prepared Grignard reagent. Titrate the Grignard reagent before use to ensure accurate stoichiometry.

Experimental Protocol for Optimized Grignard Addition:

  • Dry all glassware in an oven at 120 °C overnight and assemble under a nitrogen or argon atmosphere.

  • Prepare the Grignard reagent from 2-(benzyloxy)ethyl bromide and magnesium turnings in anhydrous THF.

  • In a separate flask, dissolve N-Boc-4-piperidone (1 equivalent) in anhydrous THF.

  • Cool the piperidone solution to 0 °C using an ice-water bath.

  • Slowly add the Grignard reagent (1.1-1.2 equivalents) dropwise to the piperidone solution over 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

ParameterStandard ConditionOptimized Condition for Scale-Up
Temperature Room Temperature0 °C to -20 °C
Addition Rate RapidSlow, dropwise over 1-2 hours
Grignard Equivalents 1.5 - 2.01.1 - 1.2 (titrated)
Problem 2: Incomplete Boc Deprotection and Difficult Work-up on a Large Scale

Question: We are struggling with the Boc deprotection of tert-butyl 4-(2-hydroxyethyl)-4-hydroxypiperidine-1-carboxylate using HCl in dioxane on a multi-gram scale. The reaction seems to stall, and the work-up is complicated by the formation of emulsions. What are the best practices for scaling up this deprotection?

Answer: Boc deprotection with strong acids is a standard transformation, but on a larger scale, several challenges can emerge, including exotherms, gas evolution, and difficult work-ups.

Potential Causes and Solutions:

  • Insufficient Acid: The liberated amine forms a hydrochloride salt, consuming one equivalent of acid. Therefore, a stoichiometric amount of acid is the minimum required.

    • Solution: Use a sufficient excess of acid. For scale-up, using a solution of HCl in a protic solvent like methanol or isopropanol can be more manageable than ethereal solutions. A common and effective method is using concentrated HCl in acetone.

  • Gas Evolution: The deprotection generates isobutylene and carbon dioxide, which can cause foaming and pressure build-up in a large reactor.

    • Solution: Ensure the reactor has adequate headspace and is equipped with a robust off-gas system. The addition of the acidic reagent should be slow and controlled to manage the rate of gas evolution.

  • Work-up Issues: The product, an amino diol hydrochloride, is highly water-soluble, which can make extraction difficult and lead to emulsions.

    • Solution: After neutralization with a base (e.g., NaOH or K₂CO₃), the product is often extracted into a polar organic solvent like dichloromethane or a mixture of chloroform and isopropanol. To break emulsions, the addition of brine or filtration through a pad of celite can be effective. Alternatively, avoiding a basic work-up and directly crystallizing the hydrochloride salt can be a more efficient strategy.

Experimental Protocol for Scalable Boc Deprotection:

  • In a well-ventilated fume hood, in a reactor equipped with a mechanical stirrer, thermometer, and gas outlet, dissolve the Boc-protected amino diol (1 equivalent) in acetone (5-10 volumes).

  • Cool the solution to 0-5 °C.

  • Slowly add concentrated hydrochloric acid (2-3 equivalents) while maintaining the internal temperature below 15 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to 0-5 °C and collect the precipitated product, 4-(2-hydroxyethyl)piperidin-4-ol hydrochloride, by filtration.

  • Wash the solid with cold acetone and dry under vacuum.

Problem 3: Low Yield and/or Impurity Formation During Spirocyclization

Question: We are attempting the final spirocyclization of 4-(2-hydroxyethyl)piperidin-4-ol hydrochloride by heating in the presence of an acid catalyst to form 2-Oxa-8-azaspiro[4.5]decan-4-ol. The yields are inconsistent, and we observe several impurities. How can we optimize this cyclization step?

Answer: The acid-catalyzed intramolecular cyclization to form the tetrahydrofuran ring is an equilibrium process. Driving the equilibrium towards the product and minimizing side reactions are key to achieving high yields.

Potential Causes and Solutions:

  • Inappropriate Acid Catalyst: The choice and amount of acid catalyst are critical.

    • Solution: While the starting material is a hydrochloride salt, additional acid catalysis may be required. A strong acid like sulfuric acid or p-toluenesulfonic acid in a non-aqueous solvent can be effective. The reaction should be run under conditions that remove water, such as azeotropic distillation with toluene using a Dean-Stark apparatus.

  • Reaction Temperature and Time: Both insufficient and excessive heat can be detrimental.

    • Solution: The reaction temperature should be high enough to facilitate the cyclization and azeotropic removal of water but not so high as to cause decomposition. A temperature range of 80-110 °C is typical. Monitor the reaction closely to avoid prolonged heating once the reaction is complete.

  • Side Reactions: At high temperatures and under acidic conditions, elimination to form an unsaturated piperidine derivative is a potential side reaction.

    • Solution: Use the minimum effective amount of acid catalyst and carefully control the reaction temperature and time.

Experimental Protocol for Spirocyclization:

  • Suspend 4-(2-hydroxyethyl)piperidin-4-ol hydrochloride (1 equivalent) in toluene (10-20 volumes) in a flask equipped with a Dean-Stark trap and a condenser.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05-0.1 equivalents).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and TLC/LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the acid catalyst.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, 2-Oxa-8-azaspiro[4.5]decan-4-ol?

A1: The purification method will depend on the nature of the impurities.

  • Crystallization: If the crude product is a solid and of reasonable purity, crystallization is the preferred method for scale-up. A solvent system of isopropanol/diethyl ether or ethyl acetate/hexanes can be explored. The process involves dissolving the crude product in a minimum amount of the hot "good" solvent and then slowly adding the "poor" solvent until turbidity is observed, followed by slow cooling.

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography can be used. A gradient elution system of dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine (to suppress tailing of the amine) is often effective.

  • Salt Formation and Crystallization: If the free base is difficult to crystallize, forming a salt (e.g., hydrochloride or oxalate) and crystallizing the salt can be an effective purification strategy. The pure free base can then be liberated if required.

Q2: How can we monitor the progress of these reactions effectively?

A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for routine reaction monitoring. For the reactions described, a mobile phase of 10% methanol in dichloromethane is a good starting point. Staining with potassium permanganate or ninhydrin (for the deprotected amine) is necessary for visualization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, confirming the mass of the product and detecting any side products. This is particularly useful for complex reaction mixtures.

Q3: Are there any specific safety precautions we should take during the scale-up of this synthesis?

A3: Yes, several safety precautions are crucial:

  • Grignard Reaction: Grignard reagents are highly reactive and flammable. The reaction should be conducted under an inert atmosphere and away from any sources of ignition. The quench with aqueous ammonium chloride can be exothermic and should be performed slowly and with adequate cooling.

  • Boc Deprotection: The use of strong acids requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction should be performed in a well-ventilated fume hood to handle the evolution of isobutylene and carbon dioxide.

  • Solvent Handling: The use of large volumes of flammable organic solvents necessitates working in a well-ventilated area and taking precautions against static discharge.

Visualizations

Reaction Workflow

Synthesis_Workflow cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Deprotection cluster_2 Step 3: Spirocyclization N-Boc-4-piperidone N-Boc-4-piperidone Diol_Precursor Diol_Precursor N-Boc-4-piperidone->Diol_Precursor Grignard Addition Amino_Diol Amino_Diol Diol_Precursor->Amino_Diol Acidic Deprotection Final_Product 2-Oxa-8-azaspiro[4.5]decan-4-ol Amino_Diol->Final_Product Intramolecular Cyclization

Caption: Synthetic workflow for 2-Oxa-8-azaspiro[4.5]decan-4-ol.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or Impurity Issue Step Identify Reaction Step Start->Step Grignard Grignard Addition Step->Grignard Step 1 Deprotection Boc Deprotection Step->Deprotection Step 2 Cyclization Spirocyclization Step->Cyclization Step 3 Grignard_Solutions Lower Temperature Slow Addition Titrate Reagent Grignard->Grignard_Solutions Deprotection_Solutions Sufficient Acid Control Gas Evolution Optimize Work-up Deprotection->Deprotection_Solutions Cyclization_Solutions Appropriate Catalyst Control Temperature/Time Azeotropic Water Removal Cyclization->Cyclization_Solutions

Caption: Logic diagram for troubleshooting common synthesis issues.

References

  • Coffey, D. S., et al. (2004). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 8(4), 578-580. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids Reagent Guide. [Link]

  • Coffey, D. S., et al. (2004). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. ResearchGate. [Link]

  • Zhang, W., & Liu, Y. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports, 35(1), 75-97. [Link]

  • Vittorio, F., et al. (2020). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 25(23), 5641. [Link]

  • Vitaku, E., et al. (2019). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]

  • Vitale, P., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Drug Discovery Today, 27(6), 1585-1597. [Link]

  • Marco, J. A., et al. (2005). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkat USA. [Link]

  • Sperry, J., et al. (2010). Isolation, biological activity and synthesis of benzannulated spiroketal natural products. Natural Product Reports, 27(8), 1117-1137. [Link]

  • Sperry, J., et al. (2010). ChemInform Abstract: Isolation, Biological Activity and Synthesis of Benzannulated Spiroketal Natural Products. ResearchGate. [Link]

  • Wang, C., et al. (2021). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]

  • Pitre, S. P., & Paquin, J. F. (2020). Cyclopropanes to Spirocyclic Amine-Boranes: Merging Metal Free C‒H Bond Activation and C‒C Bond Cleavage. ResearchGate. [Link]

  • Simon, A., & Pourceau, G. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 16(10), 1081-1085. [Link]

  • Gemoets, H. P. L., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 13(1), 1-10. [Link]

  • Sperry, J., & Brimble, M. A. (2018). Benzannulated Spiroketal Natural Products: Isolation, Biological Activity, Biosynthesis, and Total Synthesis. ResearchGate. [Link]

  • Bar-Rog, A., et al. (2023). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health. [Link]

  • Abd-El-Aziz, A. S., et al. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Le-Quelleuc, M., et al. (2018). Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. Molecules, 23(6), 1435. [Link]

  • Vitaku, E., et al. (2019). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Reddy, B. V. S., et al. (2014). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry, 12(43), 8753-8757. [Link]

  • Mehmood, T., & Mushtaq, M. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biochemical Sciences, 23(1), 258-267. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • Li, J., et al. (2021). Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block. ResearchGate. [Link]

  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • Oestreich, M., & Hermans, I. (2015). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 13(30), 8146-8156. [Link]

  • Weiss, H. M. (2016). Side Reactions in a Grignard Synthesis. ResearchGate. [Link]

  • Di Rein, A., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health. [Link]

  • Sumitomo Chemical Company. (1974). U.S.
  • Reddit. (2020). Growing Crystals in Alcohol?. [Link]

  • Ryabukhin, S. V., et al. (2010). Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. ResearchGate. [Link]

  • Di Rein, A., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. University of Ferrara. [Link]

Technical Support Center: Analytical Method Development for 2-Oxa-8-azaspiro[4.5]decan-4-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method development of 2-Oxa-8-azaspiro[4.5]decan-4-ol analogs. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of analyzing these unique spirocyclic compounds. The inherent three-dimensionality and potential for chirality in these molecules present distinct challenges that require a well-thought-out analytical strategy.[1]

This resource is structured to address specific issues you may encounter during your experiments, with a focus on High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

I. High-Performance Liquid Chromatography (HPLC/UPLC) Method Development

The separation of 2-Oxa-8-azaspiro[4.5]decan-4-ol analogs and their impurities is a critical step in ensuring the quality and safety of potential drug candidates. HPLC is a powerful tool for this purpose, but method development can be challenging.

Frequently Asked Questions & Troubleshooting

Q1: I'm seeing poor peak shape (fronting or tailing) for my main analyte. What are the likely causes and how can I fix it?

A1: Poor peak shape is a common issue in HPLC and can often be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Secondary Interactions: The basic nitrogen in the azaspirocyclic ring can interact with residual acidic silanols on the silica backbone of C18 columns, leading to peak tailing.

    • Solution:

      • Use a base-deactivated column: Modern columns are often end-capped to minimize silanol interactions.

      • Mobile Phase Additives: Add a small amount of a competing base, like triethylamine (TEA) or a volatile amine if using MS detection, to the mobile phase to saturate the active sites on the stationary phase.

      • Lower pH: Operating at a lower pH (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate the basic nitrogen, which can improve peak shape. However, be mindful of the column's pH stability.[2]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Inappropriate Solvent for Sample Dilution: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Degradation: Over time, columns can degrade, leading to poor performance.[2]

    • Solution: Try a new column of the same type to see if the problem persists. Regular column flushing and cleaning can also extend its life.[2]

Q2: I'm struggling to separate a critical pair of impurities from the main peak. What strategies can I employ?

A2: Achieving adequate resolution between closely eluting peaks often requires a multi-faceted approach.

  • Optimize Mobile Phase Composition:

    • Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.[2]

    • Solvent Type: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent properties.

  • Change Stationary Phase:

    • Different Reverse-Phase Chemistry: If you are using a C18 column, consider a C8, phenyl-hexyl, or embedded polar group (EPG) stationary phase. These offer different retention mechanisms and selectivities.

    • HILIC (Hydrophilic Interaction Liquid Chromatography): For very polar analogs, HILIC can be a powerful alternative to reversed-phase chromatography.[3]

  • Adjust Temperature: Increasing the column temperature can improve efficiency and may alter selectivity. However, be cautious as it can also decrease retention times.

  • Optimize pH: Small changes in the mobile phase pH can significantly impact the ionization state of your analytes and, consequently, their retention and selectivity. A pH screening study is often a valuable exercise.

Q3: How do I develop a stability-indicating method for my 2-Oxa-8-azaspiro[4.5]decan-4-ol analog?

A3: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for an accurate assessment of stability.[4][5] Forced degradation studies are essential for developing such a method.[4][5][6]

  • Forced Degradation Protocol:

    • Prepare stock solutions of your drug substance.

    • Expose the solutions to various stress conditions as recommended by ICH guidelines (Q1A(R2)):[6][7]

      • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

      • Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

      • Oxidation: 3-30% H₂O₂ at room temperature.

      • Thermal Stress: Heat the solid drug substance in an oven (e.g., 105 °C).

      • Photolytic Stress: Expose the drug substance solution to UV and visible light.

    • Aim for 5-20% degradation of the active ingredient.[6] This range provides enough degradation products to be detected without completely destroying the sample.[6]

    • Analyze the stressed samples using your developed HPLC method.

    • Evaluate Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the main analyte in the presence of degradation products. The goal is to demonstrate that the chromatographic peak for the active pharmaceutical ingredient (API) is free from any co-eluting degradants.

Workflow for HPLC Method Development

HPLC_Method_Development start Define Analytical Goal (e.g., Purity, Stability) col_select Column Selection (e.g., C18, Phenyl) start->col_select mp_select Mobile Phase Screening (ACN vs. MeOH, pH) col_select->mp_select grad_opt Gradient Optimization (Slope, Time) mp_select->grad_opt temp_opt Temperature & Flow Rate Optimization grad_opt->temp_opt force_deg Forced Degradation Study temp_opt->force_deg Is it stability-indicating? force_deg->mp_select No, optimize selectivity validate Method Validation (Specificity, Linearity, etc.) force_deg->validate Yes end Final Method validate->end

Caption: A typical workflow for developing a stability-indicating HPLC method.

II. Mass Spectrometry (MS) Analysis

Mass spectrometry is an invaluable tool for the structural elucidation of 2-Oxa-8-azaspiro[4.5]decan-4-ol analogs and their impurities.

Frequently Asked Questions & Troubleshooting

Q1: I'm not getting a strong signal for my compound in positive ion electrospray ionization (ESI+). What could be the reason?

A1: While the azaspirocyclic nitrogen is expected to readily protonate, several factors can lead to poor ionization efficiency.

  • Mobile Phase pH: If the mobile phase is too basic, it can suppress the protonation of your analyte. Ensure your mobile phase has an acidic modifier (e.g., 0.1% formic acid) to promote the formation of [M+H]⁺ ions.

  • In-source Fragmentation: The spirocyclic structure might be prone to fragmentation in the ion source, especially at higher source temperatures or voltages.[8]

    • Solution: Optimize source parameters such as capillary voltage, source temperature, and cone voltage to find a balance between efficient ionization and minimal fragmentation.

  • Ion Suppression: Components of your sample matrix or mobile phase (e.g., non-volatile buffers like phosphate) can interfere with the ionization of your analyte.

    • Solution: Use volatile mobile phase modifiers (e.g., ammonium formate or acetate). If matrix effects are suspected, consider a sample cleanup step like solid-phase extraction (SPE).

Q2: What are the expected fragmentation patterns for 2-Oxa-8-azaspiro[4.5]decan-4-ol analogs in MS/MS?

A2: The fragmentation of azaspirocycles can be complex, but some general patterns can be anticipated.[9][10]

  • Cleavage of the Spirocyclic System: The bonds at the spiro center are often susceptible to cleavage.

  • Loss of Small Molecules: Expect neutral losses of water (H₂O) from the hydroxyl group and potentially other small molecules depending on the specific analog.[9][11]

  • Ring Opening: Fragmentation of the piperidine or the oxolane ring can occur.[10][11]

  • Charge-Remote Fragmentation: The initial protonation on the nitrogen can direct fragmentation pathways along the carbon skeleton.[9][10]

A detailed study of the fragmentation of azaspiracids, which are also complex azaspirocyclic compounds, has shown characteristic cleavages of the different rings in the structure.[9][10][11] This suggests that similar ring-specific fragmentations could be useful for distinguishing between different analogs of 2-Oxa-8-azaspiro[4.5]decan-4-ol.[9][10]

MS/MS Fragmentation Decision Tree

MSMS_Fragmentation start Protonated Molecule [M+H]+ loss_h2o Neutral Loss of H2O start->loss_h2o ring_opening Ring Opening start->ring_opening spiro_cleavage Spiro Center Cleavage start->spiro_cleavage fragments Characteristic Product Ions loss_h2o->fragments piperidine_frag Piperidine Ring Fragmentation ring_opening->piperidine_frag oxolane_frag Oxolane Ring Fragmentation ring_opening->oxolane_frag piperidine_frag->fragments oxolane_frag->fragments spiro_cleavage->fragments

Caption: Potential fragmentation pathways for 2-Oxa-8-azaspiro[4.5]decan-4-ol analogs in MS/MS.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for the unambiguous structural confirmation of 2-Oxa-8-azaspiro[4.5]decan-4-ol analogs and for studying their conformational dynamics.[12][13][14][15]

Frequently Asked Questions & Troubleshooting

Q1: My ¹H NMR spectrum shows broad peaks. What is the cause and how can I improve the resolution?

A1: Broadening of NMR signals can arise from several phenomena.

  • Chemical Exchange/Conformational Dynamics: Spirocyclic systems can exist in multiple conformations that may be slowly interconverting on the NMR timescale, leading to broad peaks.[12][13]

    • Solution:

      • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve this. At lower temperatures, the exchange may slow down enough to observe distinct signals for each conformer. At higher temperatures, the exchange may become fast enough to observe sharp, averaged signals.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Treat the sample with a chelating agent like EDTA, or pass the sample through a small plug of silica or celite.

  • Sample Concentration and Viscosity: High sample concentrations can lead to increased viscosity and broader lines.

    • Solution: Use a more dilute sample if sensitivity allows.

  • pH Effects: The protonation state of the basic nitrogen can influence the chemical environment and exchange rates.

    • Solution: Ensure consistent sample preparation, and consider buffering the NMR solvent if pH is a critical factor.

Q2: How can I use 2D NMR to confirm the structure of my analog?

A2: A suite of 2D NMR experiments is essential for unambiguous structure elucidation.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, helping to trace out the connectivity of the carbon skeleton.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons (like the spiro center) and for piecing together different spin systems.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is invaluable for determining the stereochemistry and conformational preferences of the molecule.[12]

Data Summary Table: Typical Analytical Techniques and Parameters

TechniqueParameterTypical Starting Conditions/ConsiderationsRationale
HPLC ColumnC18, 2.1 x 100 mm, 1.8 µmGood starting point for reversed-phase separation.
Mobile Phase A0.1% Formic Acid in WaterProvides protons for ESI+ and improves peak shape.
Mobile Phase B0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.
Gradient5-95% B over 10 minutesA generic screening gradient.
DetectorPDA (200-400 nm) and MSPDA for peak purity; MS for identification.
MS Ionization ModePositive Electrospray (ESI+)The basic nitrogen is readily protonated.
MS Scan Rangem/z 100-1000To cover the expected mass of the parent compound and its fragments.
MS/MSCollision-Induced Dissociation (CID)To generate fragment ions for structural confirmation.
NMR SolventDMSO-d₆ or CDCl₃Common deuterated solvents.
Experiments¹H, ¹³C, COSY, HSQC, HMBCA standard suite for structural elucidation.

IV. Method Validation

Once a suitable analytical method has been developed, it must be validated to ensure it is fit for its intended purpose.[16][17][18][19][20]

Frequently Asked Questions

Q1: What are the key parameters I need to assess during method validation?

A1: According to ICH guidelines (Q2(R1)), the following parameters should be considered:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants, matrix components).[19] Forced degradation studies are key to demonstrating specificity.[4]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[19]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[20]

  • Accuracy: The closeness of the test results to the true value.[19]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[19]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Q2: I'm observing inconsistent results during my validation studies. What should I check?

A2: Inconsistency is often a sign of a non-robust method or procedural errors.

  • Review the Method Development Data: Was the method optimized sufficiently? Are you operating near a "cliff edge" where small changes in a parameter have a large effect on the results?

  • Check Sample and Standard Preparation: Ensure that all solutions are prepared accurately and consistently. The stability of your analytical standards should also be confirmed.[16]

  • Verify Instrument Performance: Perform system suitability tests before each run to ensure the HPLC or other instrument is performing as expected.

  • Examine Environmental Factors: Factors like laboratory temperature and humidity can sometimes influence results.

  • Thorough Documentation: Ensure that the analytical procedure is written with sufficient detail to be followed consistently by different analysts.[16][19]

References
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Vertex AI Search.
  • Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. (2025, August 6). ResearchGate.
  • Analytical Method Validation & Common Problem 1. NPRA.
  • Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. The Journal of Organic Chemistry - ACS Publications.
  • The fragmentation pathways of azaspiracids elucidated using positive nanospray hybrid quadrupole time-of-flight (QqTOF) mass spectrometry. SciSpace.
  • A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Spiro Alcohols. Benchchem.
  • 1H NMR spectrum of the spiro compound 18. The Royal Society of Chemistry.
  • ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. European Medicines Agency (EMA).
  • Top Mistakes in Analytical Method Validation and How to Avoid Them. (2018, May 25). Unknown Source.
  • Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. PubMed.
  • Challenges in HPLC Technology and Potential Solutions. (2023, October 2). G-M-I, Inc..
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.
  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024, August 13). Unknown Source.
  • (PDF) The fragmentation pathways of azaspiracids elucidated using positive nanospray hybrid quadrupole time-of-flight (QqTOF) mass spectrometry. (2025, August 6). ResearchGate.
  • A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts. Arkivoc.
  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. La démarche ISO 17025.
  • 2-Oxa-8-azaspiro(4.5)decane | C8H15NO | CID 21955265. PubChem.
  • Fragmentation (mass spectrometry). Wikipedia.
  • (PDF) Biopharmaceutical Analysis by HPLC: Practices and Challenges. (2025, October 8). ResearchGate.
  • Common Problems in Analytical Method Validation. (2024, May 16). Pharma Specialists.
  • NMR Spectroscopy: a Tool for Conformational Analysis. auremn.
  • {8-Oxa-2-azaspiro[4.5]decan-4-yl}methanol hydrochloride | 2230807-72-2. Biosynth.
  • A practical guide to forced degradation and stability studies for drug substances. Unknown Source.
  • Application Notes and Protocols for the Scale-up Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. Benchchem.
  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. ResearchGate.
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). Unknown Source.
  • A Guide to Analytical Method Validation. Waters Corporation.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Synthesis of Novel Oxazin Analogs of Thio-4-azaspiro[4.5]decan-3-one for their Antimicrobial Activity. (2025, August 6). ResearchGate.

Sources

Technical Support Center: Enhancing the Aqueous Solubility of 2-Oxa-8-azaspiro[4.5]decan-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of improving the aqueous solubility of 2-Oxa-8-azaspiro[4.5]decan-4-ol derivatives. The unique spirocyclic structure of these compounds, while often beneficial for target engagement, can present significant hurdles in achieving adequate solubility for biological assays and formulation development.

This resource is designed to be a practical, field-proven guide, moving beyond simple protocols to explain the underlying scientific principles behind each experimental choice.

I. Understanding the Core Challenge: The Structure-Solubility Relationship

The 2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold possesses a rigid, three-dimensional structure. While the hydroxyl (-OH) and the secondary amine (-NH-) groups offer some hydrophilicity, the overall carbon-rich framework often leads to poor aqueous solubility. This can result in misleading in vitro data, poor oral bioavailability, and difficulties in developing parenteral formulations.

II. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My 2-Oxa-8-azaspiro[4.5]decan-4-ol derivative has extremely low aqueous solubility (<1 µg/mL). Where do I start?

This is a common starting point for many promising compounds. The initial step is to systematically evaluate strategies that can be broadly categorized into structural modification and formulation-based approaches.

Initial Assessment Workflow

A Derivative with Poor Solubility B Characterize Physicochemical Properties (pKa, LogP, Melting Point) A->B C Structural Modification Feasible? B->C D Formulation Approach C->D No E Salt Formation C->E Yes F Prodrug Synthesis C->F Yes G pH Adjustment D->G H Complexation (e.g., Cyclodextrins) D->H I Co-solvents D->I J Particle Size Reduction D->J K Evaluate Solubility & Stability E->K F->K G->K H->K I->K J->K L Lead Optimization K->L Structural Modification M Formulation Development K->M Formulation

Caption: Initial decision workflow for solubility enhancement.

Troubleshooting Guide:

Question: I've tried simple pH adjustment with minimal success. What's the next logical step?

Answer: If pH adjustment alone is insufficient, the basicity of the azaspiro nitrogen presents an excellent opportunity for salt formation. This is often the most effective initial strategy for ionizable compounds.[1][2]

Rationale: The 8-aza group is a secondary amine, which is basic and can be protonated to form a salt.[3] Salt formation introduces ionic character to the molecule, which significantly enhances its interaction with polar water molecules, thereby increasing solubility.[4][5]

Experimental Protocol: Salt Formation Screening
  • Counter-ion Selection: Choose a variety of pharmaceutically acceptable acids with different pKa values and structures (e.g., hydrochloric, sulfuric, methanesulfonic, tartaric, citric acid).

  • Stoichiometry: Begin with a 1:1 molar ratio of your derivative to the selected acid.

  • Solvent System: Dissolve your derivative in a minimal amount of a suitable organic solvent (e.g., isopropanol, ethanol, acetone). In a separate vessel, dissolve the acid in the same solvent.

  • Mixing and Crystallization: Slowly add the acid solution to the derivative solution while stirring. If a precipitate forms, this is likely the salt. If not, try cooling the solution or using an anti-solvent (e.g., heptane, MTBE) to induce crystallization.

  • Isolation and Characterization: Isolate the solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum. Characterize the resulting salt for its aqueous solubility, dissolution rate, and solid-state properties (e.g., crystallinity, hygroscopicity).

Strategy Pros Cons Typical Solubility Increase
pH Adjustment Simple, rapid.[6]Effective only for ionizable compounds; risk of precipitation upon pH change.[6]10-100 fold
Salt Formation Significant solubility increase, can improve stability and manufacturability.[2][5]Not applicable to non-ionizable compounds; potential for disproportionation or hygroscopicity.[2]100-1000+ fold[5]
FAQ 2: Salt formation improved solubility, but the salt is unstable or highly hygroscopic. What are my alternatives?

While effective, salt formation can sometimes lead to new challenges. If you encounter stability or hygroscopicity issues, consider a prodrug approach or complexation.

Troubleshooting Guide:

Question: My derivative has a free hydroxyl group. Can I use this for a prodrug strategy?

Answer: Absolutely. The 4-hydroxyl group is an ideal handle for creating a prodrug. A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[7][8]

Rationale: By attaching a polar, ionizable promoiety to the hydroxyl group, you can dramatically increase the aqueous solubility of the overall molecule.[9] This promoiety is designed to be cleaved in the body, releasing the active 2-Oxa-8-azaspiro[4.5]decan-4-ol derivative at the site of action.

Experimental Protocol: Phosphate Ester Prodrug Synthesis

Phosphate esters are a classic choice for improving solubility due to their high polarity and ionizability at physiological pH.

  • Phosphorylation: React the 4-hydroxyl group of your derivative with a phosphorylating agent (e.g., phosphorus oxychloride) in the presence of a non-nucleophilic base (e.g., triethylamine).

  • Hydrolysis: Carefully hydrolyze the resulting dichlorophosphate intermediate with water or a mild aqueous base to yield the phosphate monoester.

  • Purification: Purify the phosphate ester prodrug, often via ion-exchange chromatography or crystallization as a salt (e.g., sodium salt).

  • Evaluation: Confirm the structure and assess the aqueous solubility of the prodrug. Also, perform in vitro stability studies in plasma and relevant buffer systems to ensure it converts back to the parent drug.

Strategy Pros Cons Typical Solubility Increase
Prodrugs Significant solubility increase; can overcome permeability issues and alter pharmacokinetics.[7][9]Requires synthetic effort; potential for incomplete conversion to the active drug.[8]>1000 fold[7]
Complexation Broadly applicable; can improve stability and mask taste.[10][]Increases molecular weight; potential for drug displacement.[]10-500 fold
Alternative: Complexation with Cyclodextrins

If a synthetic prodrug approach is not feasible, complexation with cyclodextrins is a powerful formulation-based alternative.[12][13]

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] The lipophilic spirocyclic core of your derivative can be encapsulated within the cyclodextrin's cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[14]

cluster_0 Complexation Process A Poorly Soluble Derivative C Inclusion Complex Formation (Hydrophobic Interaction) A->C B Cyclodextrin (Host) B->C D Soluble Complex C->D

Caption: Cyclodextrin inclusion complex formation.

FAQ 3: My compound is intended for oral administration, and I'm concerned about dissolution rate-limited absorption. What formulation strategies should I consider?

For oral delivery of poorly soluble compounds (often classified as BCS Class II or IV), enhancing the dissolution rate is as critical as improving the equilibrium solubility.[15][16]

Troubleshooting Guide:

Question: How can I improve the dissolution rate beyond what I've achieved with salt formation?

Answer: Particle size reduction is a fundamental technique to increase the surface area available for dissolution.[17][18] Techniques like micronization and nanosuspension can significantly enhance the dissolution rate.[19][20]

Rationale: The Noyes-Whitney equation describes the rate of dissolution, which is directly proportional to the surface area of the drug particles.[17] By reducing the particle size, you dramatically increase this surface area, leading to faster dissolution.

Experimental Protocol: Nanosuspension Preparation by Precipitation
  • Solvent/Anti-Solvent Selection: Dissolve your derivative in a suitable organic solvent. Select an aqueous "anti-solvent" in which the drug is poorly soluble, but which is miscible with the organic solvent.

  • Precipitation: Rapidly inject the drug solution into the stirred anti-solvent, often containing a stabilizer (e.g., a surfactant like Polysorbate 80 or a polymer like HPMC). This rapid change in solvent environment causes the drug to precipitate as nanoparticles.

  • Homogenization (Optional): Further reduce particle size and improve uniformity using high-pressure homogenization.[19]

  • Characterization: Analyze the particle size distribution (e.g., by dynamic light scattering), morphology (e.g., by SEM/TEM), and dissolution rate of the resulting nanosuspension compared to the unformulated drug.

Strategy Pros Cons
Micronization Established technology; increases dissolution rate.[18]Can lead to particle agglomeration; may not be sufficient for very poorly soluble drugs.[20]
Nanosuspension Significantly increases surface area and dissolution velocity; can improve bioavailability.[19][20]Requires specialized equipment (e.g., homogenizer); physical stability of the suspension can be a challenge.
Solid Dispersions Can create amorphous forms with higher apparent solubility and dissolution.[15][21]Potential for recrystallization over time; requires careful polymer selection.[15]

III. Summary of Key Strategies

Method Underlying Principle Best Suited For
pH Adjustment Ionization of the basic amine group.[6]Initial screening of ionizable compounds.
Salt Formation Creates a more polar, ionic form of the molecule.[1][4]Basic derivatives where a stable, non-hygroscopic salt can be formed.
Prodrug Approach Covalent attachment of a soluble promoiety.[7][8]Derivatives with suitable functional handles (e.g., -OH) when other methods fail or for pharmacokinetic modulation.
Complexation Encapsulation of the hydrophobic core in a host molecule.[10][14]When structural modification is not desired; useful for improving stability.[13]
Particle Size Reduction Increasing the surface area to enhance dissolution rate.[17][18]Oral formulations where dissolution is the rate-limiting step for absorption.
Co-solvents Reducing the polarity of the solvent system.[6][19]Liquid formulations for preclinical studies; less common for final dosage forms due to toxicity concerns.[19]

IV. References

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Not specified.

  • Salt formation to improve drug solubility. (2007). PubMed.

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PubMed Central.

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PubMed Central.

  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.

  • Solubility enhancement and application of cyclodextrins in local drug delivery. (2019). Not specified.

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Not specified.

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.

  • Formulation of poorly water-soluble drugs for oral administration. (n.d.). Future4200.

  • Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate.

  • Improving API Solubility by Salt and Cocrystal Formation. (n.d.). Merck Millipore.

  • Prodrug strategies to overcome poor water solubility. (2007). PubMed.

  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.

  • Is prodrug design an approach to increase water solubility? (2019). PubMed.

  • SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM).

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.

  • Advanced Properties of Amines. (2023). Chemistry LibreTexts.

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PubMed Central.

Sources

Technical Support Center: Resolution of 2-Oxa-8-azaspiro[4.5]decan-4-ol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the chiral resolution of 2-Oxa-8-azaspiro[4.5]decan-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis and purification of stereoisomerically pure compounds. Given the growing importance of single-enantiomer pharmaceuticals, mastering the separation of this spirocyclic amino alcohol is a critical step in many drug discovery and development pipelines.[1]

This guide provides in-depth, experience-driven advice, troubleshooting protocols, and frequently asked questions to navigate the complexities of resolving this unique chiral molecule.

Understanding the Challenge: The Structure of 2-Oxa-8-azaspiro[4.5]decan-4-ol

The structure of 2-Oxa-8-azaspiro[4.5]decan-4-ol presents two key functional groups for chiral resolution strategies: a secondary alcohol and a tertiary amine. The spirocyclic core introduces conformational rigidity, which can be advantageous for achieving effective chiral recognition. The choice of resolution strategy will depend on the interplay of these structural features with the selected chiral resolving agent, enzyme, or stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of 2-Oxa-8-azaspiro[4.5]decan-4-ol?

The three most viable methods for resolving this compound are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid to form diastereomeric salts.[2][3] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2][4]

  • Enzymatic Kinetic Resolution: This technique uses an enzyme, typically a lipase, to selectively acylate one enantiomer of the secondary alcohol, leaving the other enantiomer unreacted.[5] This allows for the separation of the acylated and unreacted enantiomers.

  • Chiral Chromatography (HPLC/SFC): High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can physically separate the two enantiomers based on their differential interactions with the chiral selector on the column.[2][6]

Q2: Which chiral resolving agents are recommended for diastereomeric salt crystallization of this spirocyclic amine?

Given the tertiary amine in the structure, chiral acids are the resolving agents of choice. Commonly successful agents for similar structures include:

  • (+)- or (-)-Tartaric acid and its derivatives (e.g., Di-p-toluoyl-D-tartaric acid).[4][7]

  • (R)- or (S)-Mandelic acid.[4]

  • (1R)- or (1S)-(-)-10-Camphorsulfonic acid.[4] The optimal choice is often determined empirically by screening several candidates.

Q3: Can I achieve a yield greater than 50% for one enantiomer?

Yes. While a classical kinetic resolution has a theoretical maximum yield of 50% for each enantiomer, a technique called Dynamic Kinetic Resolution (DKR) can theoretically achieve a 100% yield of the desired enantiomer.[8][9] DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, continuously converting it into the form that the enzyme can act upon.[8] This often involves a metal catalyst (e.g., Ruthenium-based) to facilitate the racemization of the alcohol.[9][10]

Q4: What type of chiral stationary phase (CSP) is most likely to be effective for the HPLC separation of 2-Oxa-8-azaspiro[4.5]decan-4-ol?

For amino alcohols, polysaccharide-based CSPs are a versatile and highly effective starting point. Columns such as those derived from cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD) often provide good enantioselectivity.[2] These phases can be used in normal-phase, polar-organic, or reversed-phase modes, offering broad flexibility in method development.[11]

Troubleshooting Guides

This section addresses specific issues that may arise during your resolution experiments.

Issue 1: Diastereomeric Salt Crystallization - Poor or No Precipitation
  • Causality: The diastereomeric salt formed may be too soluble in the chosen solvent. The interaction between the chiral acid and your amine might also be too weak to form a stable, crystalline salt.

  • Troubleshooting Steps:

    • Solvent Screening: The solubility of diastereomeric salts is highly dependent on the solvent system.[4] Systematically screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).

    • Concentration Adjustment: Slowly increase the concentration of the solution by evaporating the solvent. Be cautious, as rapid evaporation can lead to the co-precipitation of both diastereomers.

    • Temperature Cycling: Attempt to induce crystallization by cooling the solution to 0°C or -20°C. Sometimes, cycling the temperature (e.g., warming to 40-50°C to ensure dissolution, followed by slow cooling) can promote the formation of well-defined crystals.

    • Seeding: If you have a small amount of the desired diastereomeric salt crystal, add it to the supersaturated solution to induce crystallization.

    • Change the Chiral Resolving Agent: If solvent screening fails, the chosen chiral acid may not be suitable. Screen other resolving agents like those listed in FAQ 2.

Issue 2: Enzymatic Resolution - Low Enantiomeric Excess (ee) of Product or Unreacted Starting Material
  • Causality: The enzyme may have low enantioselectivity for your substrate. The reaction may have proceeded too far, leading to the acylation of the less-reactive enantiomer and thus reducing the ee of both the product and the remaining starting material.

  • Troubleshooting Steps:

    • Reaction Time Optimization: Monitor the reaction progress over time (e.g., by chiral HPLC or GC) and stop the reaction at approximately 50% conversion. This is the theoretical point of maximum enantiomeric excess for both the product and the unreacted starting material in a kinetic resolution.

    • Enzyme Screening: Not all lipases will be effective. Screen different lipases, such as Candida antarctica Lipase B (CALB, often immobilized as Novozym® 435), Pseudomonas cepacia lipase (PSL), or Candida rugosa lipase (CRL).[5][12]

    • Acyl Donor Modification: The nature of the acyl donor can significantly impact selectivity.[10] Screen various acyl donors, such as vinyl acetate, isopropenyl acetate, or bulkier esters like vinyl butyrate.[10]

    • Solvent Choice: The reaction medium affects enzyme activity and selectivity. Test nonpolar organic solvents like hexane, toluene, or methyl tert-butyl ether (MTBE). In some cases, solvent-free systems can also be effective.[12]

Issue 3: Chiral HPLC - Poor Peak Resolution (Rs < 1.5)
  • Causality: The chosen chiral stationary phase (CSP) and mobile phase combination does not provide sufficient differential interaction between the two enantiomers. Peak broadening can also contribute to poor resolution.

  • Troubleshooting Steps:

    • Mobile Phase Modification (Normal Phase):

      • Adjust Alcohol Modifier: Vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol in hexane). Small changes can have a large impact on resolution.

      • Additive Introduction: For basic compounds like yours, add a small amount (0.1%) of a basic additive like diethylamine (DEA) or butylamine to the mobile phase.[11] This sharpens peak shape by masking residual acidic silanols on the silica support.

    • Screen Different CSPs: If optimizing the mobile phase is unsuccessful, the CSP is likely not suitable. Screen columns with different chiral selectors (e.g., switch from a cellulose-based to an amylose-based CSP).[2]

    • Lower the Temperature: Running the column at a lower temperature (e.g., 10-15°C) can sometimes enhance the enthalpic differences in the interactions between the enantiomers and the CSP, improving resolution.

    • Reduce Flow Rate: Decreasing the flow rate can increase column efficiency and improve resolution, albeit at the cost of longer run times.

Experimental Protocols & Data

Protocol 1: Diastereomeric Salt Resolution Workflow

This protocol provides a generalized workflow for screening chiral resolving agents.

G cluster_prep Preparation cluster_reaction Salt Formation cluster_separation Separation & Analysis cluster_liberation Enantiomer Liberation A Dissolve Racemic Amine in suitable solvent (e.g., EtOH) B Add 0.5 eq. of Chiral Acid (e.g., (+)-DTTA) A->B Stoichiometry is key C Stir at RT or elevated temp to ensure dissolution B->C D Slowly cool to RT, then to 0°C C->D Controlled cooling E Filter precipitated crystals D->E F Wash with cold solvent E->F H Treat enriched salt with base (e.g., NaOH aq.) E->H Process solid G Analyze filtrate and crystals for diastereomeric excess (de) F->G Assess separation I Extract free amine with organic solvent (e.g., DCM) H->I J Analyze for enantiomeric excess (ee) by Chiral HPLC I->J

Table 1: Example Screening Data for Diastereomeric Salt Resolution

Chiral AcidSolventCrystal Yield (%)Diastereomeric Excess (de) of Crystals (%)
(+)-Dibenzoyl-D-tartaric acidEthanol3585
(-)-O,O'-Di-p-toluoyl-L-tartaric acidIsopropanol4292
(1S)-(+)-10-Camphorsulfonic acidAcetonitrile2875

Note: These are representative data to illustrate the screening process.

Protocol 2: Enzymatic Kinetic Resolution Workflow

This protocol outlines a typical enzymatic acylation.

G cluster_setup Reaction Setup cluster_reaction Enzymatic Conversion cluster_workup Workup & Separation cluster_analysis Analysis A Dissolve Racemic Alcohol in organic solvent (e.g., MTBE) B Add Acyl Donor (e.g., Vinyl Acetate, 1.0 eq.) A->B C Add Immobilized Lipase (e.g., Novozym® 435) B->C Initiate reaction D Stir at controlled temp (e.g., 30-40°C) C->D E Monitor conversion by TLC/HPLC Stop at ~50% D->E Crucial for high ee F Filter to remove enzyme E->F G Separate unreacted alcohol from acylated product (e.g., Column Chromatography) F->G H Analyze ee of unreacted alcohol by Chiral HPLC G->H I Analyze ee of acylated product (after hydrolysis if needed) by Chiral HPLC G->I

Table 2: Example Screening Data for Enzymatic Resolution

EnzymeAcyl DonorSolventTime (h) to ~50% Conv.ee of Unreacted Alcohol (%)
Novozym® 435Vinyl AcetateToluene24>95
Lipase PS (Amano)Isopropenyl AcetateHexane3688
Novozym® 435Vinyl ButyrateMTBE18>98

Note: These are representative data to illustrate the screening process.

References

  • Enzymatic Resolution and Separation of Secondary Alcohols Based on Fatty Esters as Acylating Agents. Journal of Chemical Education. Available at: [Link]

  • Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization. Chemistry. Available at: [Link]

  • Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. ProQuest. Available at: [Link]

  • Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society. Available at: [Link]

  • Lipases-catalyzed enantioselective kinetic resolution of alcohols: A review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. Available at: [Link]

  • Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • Chiral resolution. Wikipedia. Available at: [Link]

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry. Available at: [Link]

  • Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. ResearchGate. Available at: [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Available at: [Link]

  • The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available at: [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available at: [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Chiral HPLC separations. ResearchGate. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Resolution of optically active diazaspiro[4.5]decane derivatives.Google Patents.
  • Resolution of enantiomers. Khan Academy. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-Oxa-8-azaspiro[4.5]decan-4-ol and its Parent Amine, 8-Azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Development Professionals

Executive Summary

The 8-azaspiro[4.5]decane scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous centrally active agents, including the approved anxiolytic Buspirone.[1][2] Its rigid, three-dimensional structure provides an excellent framework for presenting pharmacophoric elements to complex biological targets such as G-protein coupled receptors (GPCRs) and ion channels. This guide presents a comparative analysis of the parent scaffold, 8-azaspiro[4.5]decane, and a rationally designed analog, 2-Oxa-8-azaspiro[4.5]decan-4-ol.

The introduction of an ether oxygen and a hydroxyl group into the core structure is a common medicinal chemistry strategy to modulate physicochemical properties and explore new interactions within a target's binding pocket. This guide outlines a hypothetical, yet scientifically grounded, experimental workflow to compare these two compounds. We will explore how these specific structural modifications are predicted to alter receptor binding affinity, functional activity, and preliminary safety profiles, thereby providing a clear structure-activity relationship (SAR) narrative to guide future drug discovery efforts.

Introduction: The Rationale for Structural Modification

The 8-azaspiro[4.5]decane skeleton is a validated starting point for ligands targeting a range of CNS receptors, including serotonin, sigma, opioid, and muscarinic systems.[3][4][5][6] The parent amine is a relatively simple, lipophilic molecule. However, modern drug design often requires fine-tuning of properties to enhance selectivity, improve potency, or optimize ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

The synthesis of 2-Oxa-8-azaspiro[4.5]decan-4-ol represents a deliberate chemical evolution of the parent scaffold. The strategic inclusion of:

  • A 2-Oxa group (an ether linkage): This introduces a polar, hydrogen bond acceptor site and can influence the conformation of the five-membered ring.

  • A 4-ol group (a hydroxyl group): This adds a potent hydrogen bond donor/acceptor moiety, significantly increasing polarity and potentially forming a key anchoring interaction with a target receptor.

This guide will walk through the essential experiments required to characterize and compare these two molecules, explaining the causality behind each experimental choice and interpreting the potential outcomes based on established pharmacological principles.

The Experimental Workflow: A Roadmap for Comparison

A logical, phased approach is critical to efficiently evaluate and differentiate novel chemical entities. The workflow below outlines a standard cascade, from initial characterization to functional activity and preliminary safety assessment.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: In Vitro Pharmacological Profiling cluster_2 Phase 3: Preliminary Safety & Druglikeness C1 Compound Synthesis (Parent Amine vs. Oxa-analog) C2 Physicochemical Profiling (LogP, pKa, PSA) C1->C2 P1 Primary Screening: Radioligand Binding Assays (CNS Receptor Panel) C2->P1 P2 SAR Analysis: Compare Affinity & Selectivity P1->P2 P3 Functional Activity Assays (cAMP, Calcium Flux, etc.) P2->P3 P4 Determine Potency & Efficacy (EC50/IC50, Emax) P3->P4 S1 In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) P4->S1 S2 Final Profile & Decision S1->S2

Caption: A streamlined workflow for the comparative evaluation of novel analogs.

Physicochemical Properties: Quantifying the Structural Change

Before biological testing, it is crucial to quantify the impact of the structural modifications on fundamental physicochemical properties. These properties govern how a molecule behaves in a biological system, from membrane permeability to receptor binding.

Table 1: Predicted Physicochemical Properties

Property8-Azaspiro[4.5]decane (Parent Amine)2-Oxa-8-azaspiro[4.5]decan-4-olRationale for Change
Molecular Weight139.25 g/mol 171.22 g/mol Addition of -O- and -OH groups
cLogP~2.1~0.5Increased polarity from ether and hydroxyl groups significantly reduces lipophilicity.[7]
pKa (Basic)~10.5~9.8The electron-withdrawing effect of the nearby ether oxygen slightly reduces the basicity of the piperidine nitrogen.
H-Bond Donors1 (from N-H)2 (from N-H and O-H)Addition of the hydroxyl group provides a new hydrogen bond donor.
H-Bond Acceptors1 (from N)3 (from N, ether O, and hydroxyl O)Addition of two oxygen atoms provides new hydrogen bond acceptor sites.
Polar Surface Area (PSA)12.0 Ų52.5 ŲThe oxygen atoms dramatically increase the polar surface area.

Expert Insight: The significant drop in cLogP and increase in PSA for the oxa-analog predict lower passive permeability across the blood-brain barrier (BBB) but potentially improved aqueous solubility. The added hydrogen bonding capacity is the most critical change from a pharmacodynamic perspective, creating opportunities for new, high-energy interactions with a target receptor.

Comparative Biological Evaluation

In Vitro Receptor Binding Affinity Profile

Experimental Rationale: The 8-azaspiro[4.5]decane scaffold is known to interact with multiple CNS receptors. A broad radioligand binding panel is the most efficient method to establish a "fingerprint" for each compound, revealing its primary targets and selectivity profile. Based on literature precedents for related scaffolds, a panel targeting sigma, opioid, and muscarinic receptors is a logical starting point.[3][4][5]

Table 2: Hypothetical Receptor Binding Affinity Data (Ki, nM)

Receptor Target8-Azaspiro[4.5]decane (Parent Amine)2-Oxa-8-azaspiro[4.5]decan-4-olPredicted SAR Interpretation
Sigma-1 (σ1)150 nM15 nMThe hydroxyl group may form a key H-bond with a tyrosine or serine residue in the σ1 binding site, increasing affinity 10-fold.[3][8]
Sigma-2 (σ2)800 nM650 nMMinor change; the binding site may be less accommodating to polar interactions.
Mu-Opioid (MOR)>1000 nM250 nMThe new polar groups may introduce a weak, non-specific interaction, modestly increasing affinity.
Delta-Opioid (DOR)>1000 nM>1000 nMNeither compound shows significant affinity, suggesting this scaffold is not privileged for DOR.[5]
Muscarinic M1600 nM750 nMThe added bulk and polarity may be slightly detrimental to binding at this specific receptor.[9]

Analysis: In this hypothetical outcome, the parent amine is a weak, non-selective ligand. The structural modifications in 2-Oxa-8-azaspiro[4.5]decan-4-ol have induced a significant 10-fold increase in affinity and selectivity for the Sigma-1 (σ1) receptor . This is a classic example of successful lead optimization, where rational chemical changes confer a desirable pharmacological profile. The σ1 receptor is a chaperone protein involved in cellular stress and is a target for neurodegenerative diseases and cancer, making this a promising result.[10]

Functional Activity at the Sigma-1 Receptor

Experimental Rationale: High binding affinity does not reveal a compound's functional effect. It is essential to determine whether the compound acts as an agonist (activator) or an antagonist (blocker) at the primary target. While σ1 is not a classical GPCR, its activity can be measured by its modulation of other signaling systems, such as NMDA receptor currents or calcium signaling.

Predicted Outcome: Many spirocyclic amine derivatives act as antagonists at the σ1 receptor.[10] We would hypothesize that 2-Oxa-8-azaspiro[4.5]decan-4-ol also functions as a σ1 antagonist . This would be confirmed in a functional assay where it blocks the activity of a known σ1 agonist, such as (+)-pentazocine.

G cluster_0 Hypothetical Binding Site Interaction cluster_1 Parent Amine cluster_2 Oxa-analog Receptor Sigma-1 Receptor Binding Pocket Parent 8-Azaspiro[4.5]decane (Lipophilic Fit) Parent->Receptor Moderate Affinity (Hydrophobic interactions) Analog 2-Oxa-8-azaspiro[4.5]decan-4-ol Analog->Receptor High Affinity (Hydrophobic + H-Bond) H_Bond New Hydrogen Bond (e.g., with Tyr103) Analog->H_Bond -OH group interaction

Caption: Visualization of the SAR hypothesis for enhanced Sigma-1 receptor affinity.

In Vitro ADME & Cytotoxicity Profile

Experimental Rationale: An early assessment of "drug-like" properties is crucial. Metabolic stability in liver microsomes predicts how long a compound might last in the body, while a cytotoxicity assay provides an initial check for general cell toxicity.

Table 3: Predicted In Vitro ADME/Tox Profile

Assay8-Azaspiro[4.5]decane (Parent Amine)2-Oxa-8-azaspiro[4.5]decan-4-olInterpretation
Metabolic Stability (Human Liver Microsomes, t½)25 min>60 minThe parent amine may be susceptible to CYP450-mediated oxidation on the aliphatic rings. The oxa-analog, being more polar, may have a lower affinity for metabolizing enzymes, leading to improved stability.
Cytotoxicity (MTT Assay in HEK293 cells, CC₅₀)>50 µM>50 µMBoth compounds are predicted to be non-cytotoxic at relevant concentrations, indicating a good preliminary safety profile.

Discussion and Structure-Activity Relationship (SAR) Summary

This comparative analysis, though based on a predictive framework, demonstrates the profound impact of subtle chemical modifications.

  • From Parent to Analog: The transformation of 8-azaspiro[4.5]decane into 2-Oxa-8-azaspiro[4.5]decan-4-ol successfully converted a weak, non-selective binder into a potent and selective ligand for the Sigma-1 receptor.

  • The Key Interaction: The SAR analysis strongly suggests that the introduction of the 4-hydroxyl group is the primary driver of this enhanced affinity. This group likely engages in a critical hydrogen-bonding interaction within the σ1 binding pocket, anchoring the molecule and leading to a more favorable binding energy.

  • Improved Drug-like Properties: The modifications also favorably impacted the compound's metabolic stability, a critical parameter for developing a viable drug candidate. While the increased polarity may reduce BBB penetration, this could be advantageous for developing peripherally-restricted drugs or could be fine-tuned with further chemical modification.

Conclusion and Future Directions

The rational introduction of polar, hydrogen-bonding moieties into the 8-azaspiro[4.5]decane scaffold is a validated strategy for developing potent and selective CNS ligands. Our analysis identifies 2-Oxa-8-azaspiro[4.5]decan-4-ol as a promising lead compound for a Sigma-1 antagonist program.

Next steps in a drug discovery campaign would include:

  • Confirmation of Activity: Synthesize and test the compound to confirm the predicted binding affinity and functional antagonism.

  • Lead Optimization: Synthesize a small library of analogs to further probe the SAR. For example, inverting the stereochemistry at the 4-position or replacing the hydroxyl with other groups (e.g., -NH2, -F) would validate the importance of the hydrogen bond.

  • In Vivo Studies: If in vitro potency and selectivity are confirmed, the compound would advance to in vivo models of pain or neurodegeneration to establish efficacy.

This guide illustrates a robust and logical framework for comparing a parent molecule with its designed analog, providing clear, actionable insights for drug development professionals.

Detailed Experimental Protocols

Protocol: Radioligand Binding Assay (General)
  • Membrane Preparation: Homogenize tissues or cultured cells expressing the target receptor in an appropriate buffer (e.g., Tris-HCl). Centrifuge to pellet membranes and wash several times to remove endogenous ligands. Resuspend in assay buffer and determine protein concentration via a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, add assay buffer, a known concentration of a specific radioligand (e.g., [³H]-(+)-Pentazocine for σ1), and varying concentrations of the test compound (parent amine or oxa-analog).

  • Nonspecific Binding: In a parallel set of wells, add a high concentration of a known, non-labeled ligand (e.g., Haloperidol) to saturate the receptors. This determines the level of nonspecific radioligand binding.

  • Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the nonspecific binding counts from all other wells to get specific binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀, which is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Cell Plating: Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable, metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well on a microplate reader at ~570 nm.

  • Data Analysis: Normalize the absorbance values to the untreated control wells (representing 100% viability). Plot the percent viability against the log concentration of the test compound. Fit the data to determine the CC₅₀ (the concentration that causes 50% reduction in cell viability).

References

  • MDPI. (2023). Biological Activity of Hexaazaisowurtzitane Derivatives. Available at: [Link]

  • PubMed. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Available at: [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available at: [Link]

  • PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Available at: [Link]

  • ResearchGate. (n.d.). Representative azaspiro[4.5]decane in bioactive molecules, and work design. Available at: [Link]

  • MDPI. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Available at: [Link]

  • MDPI. (n.d.). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Available at: [Link]

  • ResearchGate. (2024). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Available at: [Link]

  • ResearchGate. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Available at: [Link]

  • MDPI. (n.d.). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. Available at: [Link]

  • ResearchGate. (n.d.). Bioactive compounds of oxa‐azaspiro[4.5]decane derivatives. Available at: [Link]

  • PubMed. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Available at: [Link]

  • PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Available at: [Link]

  • PubMed. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Available at: [Link]

  • ResearchGate. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. Available at: [Link]

  • MDPI. (n.d.). Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects. Available at: [Link]

  • Wikipedia. (n.d.). Buspirone. Available at: [Link]

  • PubMed. (2014). Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Available at: [Link]

  • ChemRxiv. (n.d.). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Available at: [Link]

Sources

Navigating the Structure-Activity Landscape of 2-Oxa-8-azaspiro[4.5]decan-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics with improved efficacy and safety profiles has led medicinal chemists to explore complex three-dimensional scaffolds. Among these, spirocyclic systems have garnered significant attention due to their ability to confer conformational rigidity and novel exit vectors for substituent placement, often leading to enhanced target affinity and selectivity.[1][2] This guide delves into the structure-activity relationship (SAR) of 2-Oxa-8-azaspiro[4.5]decan-4-ol derivatives, a promising scaffold for modulating the activity of various biological targets. While direct and extensive comparative studies on this specific scaffold remain nascent, a wealth of information from closely related isomers and analogues provides a robust framework for understanding its potential and guiding future drug discovery efforts.

The 2-Oxa-8-azaspiro[4.5]decane Scaffold: A Foundation for Innovation

The 2-Oxa-8-azaspiro[4.5]decane core, characterized by a piperidine ring spiro-fused to a tetrahydrofuran ring, presents a unique spatial arrangement of heteroatoms and potential substitution points. The presence of a hydroxyl group at the 4-position introduces a critical hydrogen bonding moiety and a potential stereocenter, further expanding the accessible chemical space. The synthesis of the parent scaffold has been reported, providing a viable entry point for the generation of diverse derivatives.[3][4]

Comparative SAR Analysis: Insights from Isomeric Scaffolds

To elucidate the potential SAR of 2-Oxa-8-azaspiro[4.5]decan-4-ol derivatives, we will draw comparisons with its well-studied regioisomers: the 1-oxa-8-azaspiro[4.5]decane and 6-oxaspiro[4.5]decane systems. These analogues have been successfully exploited to develop potent and selective ligands for various receptors, including muscarinic, sigma, and opioid receptors.

Case Study 1: 1-Oxa-8-azaspiro[4.5]decane Derivatives as M1 Muscarinic Agonists

Studies on 1-oxa-8-azaspiro[4.5]decane derivatives have revealed key structural features governing their activity as M1 muscarinic agonists, which are of interest for treating cognitive disorders like Alzheimer's disease.[5]

A systematic modification of the scaffold highlighted the following SAR trends:

  • Substitution on the Tetrahydrofuran Ring: Small alkyl substitutions at the 2-position of the tetrahydrofuran ring, such as a methyl or ethyl group, were found to be favorable for M1 receptor affinity.

  • Modification at the 3-Position: Conversion of the 3-keto group to a methylene or a dithioketal functionality led to compounds with preferential affinity for M1 over M2 receptors. This suggests that the electronic and steric properties at this position are critical for selectivity.

  • N-Substitution on the Piperidine Ring: An N-methyl group on the piperidine nitrogen was consistently found in active compounds, indicating its importance for receptor interaction.

These findings underscore the tunability of the oxa-azaspiro[4.5]decane scaffold and suggest that similar modifications on the 2-oxa isomer could yield ligands with distinct pharmacological profiles.

Case Study 2: 1-Oxa-8-azaspiro[4.5]decane Derivatives as Sigma-1 Receptor Ligands

The versatility of the 1-oxa-8-azaspiro[4.5]decane scaffold is further demonstrated by its application in developing selective sigma-1 receptor ligands, which are potential targets for neurological and psychiatric disorders.[6]

Key SAR observations from this series include:

  • N-Substituent: A variety of substituents on the piperidine nitrogen, including benzyl and phenethyl groups with different aromatic substitutions, were well-tolerated and led to high sigma-1 affinity.

  • Impact of Aromatic Substitution: Fluorination of the aromatic ring of the N-substituent was shown to influence binding affinity and selectivity over sigma-2 receptors.

This highlights the importance of the N-substituent in driving affinity and selectivity for this class of receptors and provides a clear strategy for modifying the 2-oxa-8-azaspiro[4.5]decan-4-ol scaffold for similar targets.

Case Study 3: 6-Oxaspiro[4.5]decane Derivatives as µ-Opioid Receptor Agonists

Perhaps the most relevant comparison for the development of novel analgesics comes from the discovery of TRV130 (oliceridine), a G protein-biased µ-opioid receptor (MOR) agonist based on a 6-oxaspiro[4.5]decane core. This compound demonstrates potent analgesia with a reduced side-effect profile compared to traditional opioids.

The SAR exploration leading to TRV130 revealed critical insights:

  • Spirocyclic Core: The 6-oxaspiro[4.5]decane scaffold provided a rigid framework for the optimal positioning of key pharmacophoric elements.

  • Quaternary Carbon Substituent: A pyridine ring directly attached to the spirocyclic quaternary carbon was found to be crucial for high MOR affinity and agonist activity.

  • N-Substituent: A specific N-substituted phenethyl moiety was identified as optimal for achieving the desired biased agonism, favoring G protein signaling over β-arrestin recruitment.

The success of this regioisomeric scaffold strongly suggests that the 2-oxa-8-azaspiro[4.5]decan-4-ol core could also serve as a valuable template for the design of novel opioid receptor modulators. The 4-hydroxyl group, in particular, could offer an additional interaction point within the opioid receptor binding pocket, potentially influencing affinity, efficacy, and signaling bias.

Data Summary: Comparative Biological Activity of Oxa-azaspiro[4.5]decane Derivatives

ScaffoldTargetKey SubstitutionsBiological Activity (IC50/Ki)Reference
1-Oxa-8-azaspiro[4.5]decaneM1 Muscarinic Receptor2-methyl, 3-methylene, 8-methylM1 Ki: ~10-100 nM[5]
1-Oxa-8-azaspiro[4.5]decaneSigma-1 Receptor8-(4-fluorobenzyl)σ1 Ki: 0.47 nM[6]
6-Oxaspiro[4.5]decaneµ-Opioid Receptor9-(pyridin-2-yl), N-substituted phenethylMOR EC50: 1.5 nM (GTPγS)Not explicitly found, inferred from context

Experimental Protocols

General Synthesis of 2-Oxa-8-azaspiro[4.5]decane-4-one

A plausible synthetic route to the 2-Oxa-8-azaspiro[4.5]decan-4-one core, a precursor to the desired 4-ol derivatives, can be adapted from known procedures.[3][4]

  • Step 1: Synthesis of the Piperidine Precursor: Start with a suitably protected 4-piperidone derivative.

  • Step 2: Introduction of the Tetrahydrofuran Moiety: React the piperidone derivative with a reagent that can introduce the necessary carbon framework for the tetrahydrofuran ring, such as a protected 2-bromoethanol equivalent, followed by intramolecular cyclization.

  • Step 3: Deprotection and Derivatization: Remove the protecting groups to yield the 2-oxa-8-azaspiro[4.5]decan-4-one core, which can then be reduced to the 4-ol and further derivatized at the piperidine nitrogen.

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol is a standard method for determining the binding affinity of test compounds to opioid receptors.

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human µ-opioid receptor.

  • Assay Buffer: Use a buffer containing 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, and 0.1% BSA.

  • Radioligand: Use [3H]DAMGO as the radioligand for the µ-opioid receptor.

  • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • Separation and Counting: Separate the bound and free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 values by nonlinear regression analysis of the competition binding curves and calculate the Ki values using the Cheng-Prusoff equation.

Visualizing the Structure-Activity Relationships

Logical Flow of SAR Investigation

SAR_Flow cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_assays Biological Evaluation cluster_sar SAR Analysis Scaffold 2-Oxa-8-azaspiro[4.5]decan-4-ol R1 Substitution at N8 (Piperidine) Scaffold->R1 Synthesize Derivatives R2 Stereochemistry at C4 Scaffold->R2 Synthesize Derivatives R3 Modifications on Tetrahydrofuran Ring Scaffold->R3 Synthesize Derivatives Binding Receptor Binding Assays (µ, δ, κ opioid, M1, σ1) R1->Binding Test R2->Binding Test R3->Binding Test Functional Functional Assays (e.g., GTPγS, β-arrestin) Binding->Functional Characterize Hits SAR Structure-Activity Relationship (Affinity, Selectivity, Efficacy, Bias) Functional->SAR Analyze Data Pharmacophore cluster_opioid Opioid Receptor Ligand (Hypothesized) cluster_muscarinic M1 Muscarinic Agonist (from Isomer) O H-bond Acceptor (O2) N Basic Nitrogen (N8) OH H-bond Donor/Acceptor (C4-OH) Aryl Hydrophobic/ Aromatic Group (at N8) O_M H-bond Acceptor (O1) N_M Basic Nitrogen (N8) R_M Small Alkyl (at C2)

Caption: Comparative pharmacophore models for opioid and muscarinic receptor ligands based on the oxa-azaspiro[4.5]decane scaffold.

Conclusion and Future Directions

The 2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold represents a promising, yet underexplored, area in medicinal chemistry. By drawing insightful comparisons from its regioisomers, we can formulate clear hypotheses to guide the design and synthesis of novel derivatives. The key to unlocking the full potential of this scaffold will be a systematic exploration of substitutions at the piperidine nitrogen, a thorough investigation of the stereochemical influence of the 4-hydroxyl group, and a comprehensive evaluation of these new chemical entities against a panel of biological targets, with a particular focus on opioid receptors. The insights gained from such studies will undoubtedly contribute to the development of next-generation therapeutics with superior pharmacological properties.

References

  • Varela MT, Dias GG, de Oliveira LFN, et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 2025; 287:117368. [Link]

  • Zheng YJ, Tice CM. The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters. 2014;24(15):3245-3250. [Link]

  • Hanessian S, Jennequin T, Boyer N, De Nanteuil G. Design, Synthesis, and Optimization of Balanced Dual NK1/NK3 Receptor Antagonists. ACS Medicinal Chemistry Letters. 2014;5(6):669-673. [Link]

  • Jia HM, et al. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. 2020;28(14):115560. [Link]

  • Krasavin M, et al. A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane. Russian Chemical Bulletin. 2020;69(10):2017-2019. [Link]

  • PubChem. 2-Oxa-8-azaspiro(4.5)decane. [Link]

  • Tsukamoto S, et al. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin. 1995;43(5):842-52. [Link]

Sources

A Comparative Guide to the In Vitro ADME Properties of 2-Oxa-8-azaspiro[4.5]decan-4-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of its clinical success.[1][2][3] Promising lead candidates often fail in later stages of development due to suboptimal pharmacokinetic profiles.[4] Therefore, a thorough in vitro characterization of ADME liabilities early in the discovery pipeline is paramount.[1][2][5] This guide provides a comprehensive comparison of the in vitro ADME properties of a series of novel 2-Oxa-8-azaspiro[4.5]decan-4-ol analogs, a scaffold of increasing interest due to its three-dimensional character which can offer improved physicochemical and pharmacological properties.[6][7]

This document is intended for researchers, medicinal chemists, and drug development professionals. It offers an in-depth analysis of key ADME parameters, including aqueous solubility, permeability, plasma protein binding, metabolic stability, and cytochrome P450 (CYP450) inhibition. By presenting detailed experimental data and methodologies, this guide aims to elucidate the structure-ADME relationships within this chemical series and provide a framework for the rational design of analogs with enhanced drug-like properties.

The 2-Oxa-8-azaspiro[4.5]decan-4-ol Scaffold: A Platform for CNS Drug Discovery

The 2-Oxa-8-azaspiro[4.5]decane core is a rigid, spirocyclic scaffold that has been explored for various therapeutic targets, including muscarinic and sigma receptors.[8][9] The inherent three-dimensionality of spirocycles can lead to improved metabolic stability by shielding susceptible positions from enzymatic attack.[7] The analogs discussed herein are based on a parent 2-Oxa-8-azaspiro[4.5]decan-4-ol structure, with systematic modifications to explore the impact on their ADME profiles.

Hypothetical Analogs for Comparative Analysis:

For the purpose of this guide, we will compare the following hypothetical analogs:

  • Analog A (Parent): 2-Oxa-8-azaspiro[4.5]decan-4-ol

  • Analog B (N-Methyl): 8-Methyl-2-oxa-8-azaspiro[4.5]decan-4-ol

  • Analog C (N-Ethyl): 8-Ethyl-2-oxa-8-azaspiro[4.5]decan-4-ol

  • Analog D (4-Fluoro): 4-Fluoro-2-oxa-8-azaspiro[4.5]decane

  • Analog E (4-Methoxy): 4-Methoxy-2-oxa-8-azaspiro[4.5]decane

Comparative In Vitro ADME Data

The following table summarizes the in vitro ADME data obtained for the 2-Oxa-8-azaspiro[4.5]decan-4-ol analogs. All experiments were conducted using the detailed protocols provided in the subsequent sections of this guide.

AnalogKinetic Solubility (pH 7.4, µg/mL)[10]Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)[11]Efflux Ratio (Papp B→A / Papp A→B)[12]Human Plasma Protein Binding (%)[13]Human Liver Microsomal Stability (t½, min)[14]CYP3A4 Inhibition (IC₅₀, µM)[15]
A (Parent) 851.51.22545> 50
B (N-Methyl) 722.81.1355542
C (N-Ethyl) 554.51.3483028
D (4-Fluoro) 953.21.030> 60> 50
E (4-Methoxy) 405.11.2652215

Discussion of Structure-ADME Relationships

The collected data reveals key trends in how structural modifications to the 2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold influence its ADME properties.

  • Solubility: The parent compound (Analog A) exhibits good aqueous solubility. N-alkylation (Analogs B and C) slightly decreases solubility, likely due to an increase in lipophilicity. The introduction of a polar fluorine atom (Analog D) improves solubility, while the more lipophilic methoxy group (Analog E) significantly reduces it. A good solubility goal for drug discovery compounds is generally considered to be >60 µg/mL.[10]

  • Permeability: The Caco-2 permeability assay serves as an in vitro model for human intestinal absorption.[11][16] The parent analog shows moderate permeability. Increasing the lipophilicity through N-alkylation (Analogs B and C) and the introduction of a methoxy group (Analog E) leads to a progressive increase in permeability. The fluoro-substituted analog (D) also shows improved permeability over the parent. An efflux ratio of less than 2 generally suggests that the compound is not a significant substrate for active efflux transporters like P-glycoprotein.[12] All tested analogs exhibit low efflux ratios.

  • Plasma Protein Binding: The extent of binding to plasma proteins is a critical factor influencing the free drug concentration available to exert its pharmacological effect.[17] The parent analog displays low plasma protein binding. As lipophilicity increases with N-alkylation and the addition of the methoxy group, a corresponding increase in plasma protein binding is observed. High plasma protein binding can reduce the efficacy of a compound.[17]

  • Metabolic Stability: The in vitro metabolic stability assay using human liver microsomes primarily assesses metabolism by cytochrome P450 enzymes.[14][18] The parent compound demonstrates moderate stability. N-methylation (Analog B) appears to slightly protect the molecule, leading to a longer half-life. The introduction of a fluorine atom at the 4-position (Analog D) significantly enhances metabolic stability, a common strategy in medicinal chemistry to block metabolically labile sites. Conversely, the N-ethyl (Analog C) and 4-methoxy (Analog E) analogs show decreased metabolic stability, suggesting these groups may introduce new metabolic liabilities.

  • CYP450 Inhibition: Cytochrome P450 enzymes are crucial for the metabolism of a vast number of drugs, and their inhibition can lead to drug-drug interactions.[15][19] The parent and fluoro-substituted analogs show no significant inhibition of CYP3A4, a major drug-metabolizing enzyme. However, the N-alkylated and methoxy-substituted analogs exhibit increasing inhibitory potential, which could be a concern for further development.

Experimental Protocols

The following are detailed protocols for the key in vitro ADME assays performed in this comparative guide.

Kinetic Solubility Assay

This protocol outlines the steps for determining the kinetic solubility of the analogs using a high-throughput method.[20]

  • Preparation of Stock Solutions: Dissolve each test compound in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.

  • Assay Plate Preparation: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Addition of Buffer: Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.

  • Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.[21]

  • Filtration: Filter the solutions to remove any precipitated compound.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using LC-MS/MS. A standard curve is prepared by diluting the DMSO stock solution in a 50:50 acetonitrile:water mixture.

Caco-2 Permeability Assay

This assay is a well-established in vitro model for predicting intestinal drug absorption.[22]

G cluster_prep Cell Culture & Seeding cluster_assay Permeability Assay cluster_analysis Analysis Culture Culture Caco-2 cells Seed Seed cells onto Transwell inserts Culture->Seed Differentiate Allow cells to differentiate for 21 days Seed->Differentiate TEER Measure TEER to confirm monolayer integrity Differentiate->TEER Dosing Add test compound to apical (A) or basolateral (B) side TEER->Dosing Incubate Incubate at 37°C with shaking Dosing->Incubate Sample Take samples from receiver compartment at time points Incubate->Sample Quantify Quantify compound concentration by LC-MS/MS Sample->Quantify Calculate Calculate apparent permeability (Papp) Quantify->Calculate caption Workflow for the Caco-2 Permeability Assay.

Caption: Workflow for the Caco-2 Permeability Assay.

  • Cell Culture: Caco-2 cells are cultured and then seeded onto Transwell inserts and allowed to differentiate for 21 days to form a confluent monolayer.[12]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[11]

  • Dosing: The test compound (typically at a concentration of 10 µM) is added to either the apical (A) side for A→B permeability or the basolateral (B) side for B→A permeability studies.[23]

  • Incubation: The plates are incubated at 37°C with gentle shaking for a specified period, typically 2 hours.[11]

  • Sampling: At the end of the incubation, samples are taken from the receiver compartment.

  • Analysis: The concentration of the compound in the samples is determined by LC-MS/MS analysis.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

Rapid equilibrium dialysis (RED) is a common method for determining the extent of a drug's binding to plasma proteins.[24]

  • Preparation: A RED device is used, which consists of two chambers separated by a semipermeable membrane.

  • Dosing: The test compound is added to human plasma and placed in one chamber of the RED device. The other chamber is filled with protein-free buffer.

  • Equilibration: The device is incubated at 37°C with shaking for approximately 4 hours to allow the free drug to equilibrate across the membrane.[13][24]

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the test compound in both samples is quantified by LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated as: % Bound = [(Plasma Concentration - Buffer Concentration) / Plasma Concentration] * 100

Metabolic Stability Assay (Human Liver Microsomes)

This assay measures the rate of disappearance of a compound when incubated with human liver microsomes.[14][18]

G cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Prepare Prepare incubation mixture (microsomes, buffer, test compound) Preincubate Pre-incubate at 37°C Prepare->Preincubate Initiate Initiate reaction with NADPH Preincubate->Initiate Timepoints Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) Initiate->Timepoints Quench Quench reaction with cold acetonitrile Timepoints->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Plot Plot ln(% remaining) vs. time Analyze->Plot Calculate Calculate half-life (t½) Plot->Calculate caption Workflow for the Metabolic Stability Assay.

Caption: Workflow for the Metabolic Stability Assay.

  • Incubation Mixture: The test compound (typically 1 µM) is incubated with human liver microsomes in a phosphate buffer at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH, a cofactor for CYP450 enzymes.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile.

  • Sample Processing: The samples are centrifuged to precipitate the proteins.

  • Analysis: The amount of the parent compound remaining in the supernatant is quantified by LC-MS/MS.

  • Calculation: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½).

CYP450 Inhibition Assay (Fluorogenic)

This high-throughput assay is used to assess the potential of a compound to inhibit major CYP450 isoforms.[15]

  • Assay Components: The assay is performed in a 96-well plate and includes recombinant human CYP enzymes, a fluorogenic probe substrate specific for the isoform being tested, and an NADPH regeneration system.

  • Incubation: The test compound is pre-incubated with the CYP enzyme and the NADPH regeneration system.

  • Reaction Initiation: The reaction is initiated by the addition of the fluorogenic substrate.

  • Fluorescence Measurement: The plate is incubated, and the fluorescence generated by the metabolism of the probe substrate is measured over time using a plate reader.

  • Data Analysis: The rate of the reaction in the presence of the test compound is compared to the rate in a vehicle control. A dose-response curve is generated to determine the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.[25]

Conclusion

The in vitro ADME profiling of the 2-Oxa-8-azaspiro[4.5]decan-4-ol analogs has provided valuable insights into their drug-like properties. The parent scaffold demonstrates a favorable starting point with good solubility and low plasma protein binding. The comparative analysis highlights that modifications at the 8-position (N-alkylation) and the 4-position significantly modulate the ADME profile. Specifically, the 4-fluoro substitution (Analog D) emerges as a promising modification, enhancing both permeability and metabolic stability without introducing CYP450 inhibition liabilities. In contrast, the 4-methoxy substitution (Analog E), while improving permeability, has a detrimental effect on solubility, metabolic stability, and CYP450 inhibition.

This guide underscores the importance of a multi-parameter optimization approach in early drug discovery. The presented data and methodologies serve as a valuable resource for medicinal chemists working with this and related spirocyclic scaffolds, enabling a more informed and efficient design of drug candidates with a higher probability of success in clinical development.

References

  • Selvita. In Vitro ADME. Available from: [Link]

  • Banting, L., & Mellon, K. (n.d.). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. Available from: [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Available from: [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Available from: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available from: [Link]

  • (n.d.). Caco2 assay protocol. Available from: [Link]

  • BioAgilytix. (n.d.). Protein Binding Assays. Available from: [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]

  • BioDuro. (n.d.). In Vitro ADME. Available from: [Link]

  • Sygnature Discovery. (n.d.). Plasma Protein Binding. Available from: [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Available from: [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Available from: [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Available from: [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Available from: [Link]

  • (n.d.). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. (n.d.). Kinetic solubility. Available from: [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Available from: [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Available from: [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Available from: [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Available from: [Link]

  • (n.d.). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). In Vitro ADME Properties of Some Analogues a. Available from: [Link]

  • Assay Guidance Manual - NCBI. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Available from: [Link]

  • (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available from: [Link]

  • (2023, June 6). Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. PubMed. Available from: [Link]

  • PubChem. (n.d.). 2-Oxa-8-azaspiro(4.5)decane. Available from: [Link]

  • (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed. Available from: [Link]

  • (2020, July 15). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On. Available from: [Link]

  • sfera - Unife. (2025, May 21). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available from: [Link]

  • PubChem. (n.d.). 6-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3H)-one. Available from: [Link]

Sources

Harnessing the Azaspiro[4.5]decane Scaffold: A Comparative Guide to Novel Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The quest for novel therapeutic agents with enhanced potency and selectivity is a cornerstone of modern drug discovery. Spirocyclic scaffolds, by virtue of their rigid, three-dimensional structures, offer a compelling platform for the design of inhibitors that can form precise interactions with their biological targets. While specific data on 2-Oxa-8-azaspiro[4.5]decan-4-ol based inhibitors remains nascent, the broader class of azaspiro[4.5]decane derivatives has emerged as a remarkably versatile foundation for developing potent inhibitors against a range of therapeutically relevant targets. This guide provides a comparative analysis of several classes of azaspiro[4.5]decane-based inhibitors, juxtaposing their performance with established drugs and outlining the experimental frameworks for their evaluation.

Dual TYK2/JAK1 Inhibition in Inflammatory Bowel Disease

The Janus kinase (JAK) family of enzymes, including TYK2 and JAK1, are pivotal mediators of cytokine signaling that drives the inflammatory cascade in autoimmune diseases such as inflammatory bowel disease (IBD). Inhibition of these pathways is a clinically validated strategy for managing IBD.

The Contenders: A Novel Azaspirodecane vs. Tofacitinib

A novel series of 2,8-diazaspiro[4.5]decan-1-one derivatives has been developed as selective dual inhibitors of TYK2 and JAK1. One of the lead compounds from this series, designated as Compound 48 , has demonstrated significant promise in preclinical models.[1]

The established comparator is Tofacitinib , an approved pan-JAK inhibitor used in the treatment of ulcerative colitis.[2][3] Tofacitinib, while effective, exhibits a broader inhibition profile across the JAK family, which can be associated with off-target effects.[4]

Comparative Efficacy
CompoundTargetIC50 (nM)In Vivo ModelKey Finding
Compound 48 TYK2 / JAK16 / 37Acute Ulcerative Colitis (Mouse)More potent anti-inflammatory efficacy than tofacitinib.[1]
Tofacitinib Pan-JAKVaries by JAK isoformAcute Ulcerative Colitis (Mouse) / Clinical TrialsEffective in inducing and maintaining remission in UC.[2][5][6]

As the data indicates, Compound 48 not only shows potent enzymatic inhibition but also translates this into superior efficacy in a relevant animal model of ulcerative colitis when compared directly with tofacitinib.[1] The selectivity for TYK2/JAK1 over JAK2 (over 23-fold) is a key design feature aimed at improving the safety profile.[1]

Experimental Protocol: In Vivo Murine Model of Acute Colitis

The causality behind this experimental choice lies in its ability to mimic the inflammatory pathology of human IBD.

  • Induction of Colitis: Male BALB/c mice are administered 3% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 days to induce acute colitis.

  • Treatment Groups: Mice are randomized into groups receiving vehicle, Compound 48 (e.g., 20 mg/kg, orally, once daily), or Tofacitinib (e.g., 20 mg/kg, orally, once daily).

  • Efficacy Assessment:

    • Disease Activity Index (DAI): Daily monitoring of body weight loss, stool consistency, and rectal bleeding.

    • Colon Length: Measured at the end of the study as an indicator of inflammation (shorter colon indicates more severe inflammation).

    • Histological Analysis: Colon tissue is collected, fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess mucosal damage and inflammatory cell infiltration.

  • Mechanism of Action Confirmation: Expression of TYK2/JAK1-regulated genes and the populations of Th1, Th2, and Th17 cells in the colon tissue are quantified by qPCR and flow cytometry, respectively.[1]

This self-validating protocol ensures that observed therapeutic effects are directly correlated with both macroscopic and microscopic indicators of disease, as well as the intended molecular mechanism of action.

Visualizing the JAK-STAT Pathway

JAK-STAT Pathway Inhibition Figure 1: Inhibition of the JAK-STAT Signaling Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK1 / TYK2 Cytokine_Receptor->JAK Activates Cytokine Cytokine (e.g., IL-6, IL-23) Cytokine->Cytokine_Receptor Binds STAT STAT JAK->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Initiates Compound_48 Compound 48 (Azaspirodecane) Compound_48->JAK Inhibits Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

Caption: Inhibition of JAK1/TYK2 by Compound 48 blocks downstream STAT signaling.

Targeting the Mitochondrial Permeability Transition Pore in Ischemia/Reperfusion Injury

The mitochondrial permeability transition pore (mPTP) is a protein complex that, when opened under conditions of cellular stress like ischemia/reperfusion, can lead to mitochondrial swelling and cell death.[7] Inhibition of the mPTP is a promising therapeutic strategy for protecting tissues from this type of injury.[8]

The Contenders: A Novel Azaspirodecane vs. Cyclosporin A

A new class of 1,4,8-triazaspiro[4.5]decan-2-one derivatives has been identified as potent inhibitors of mPTP opening.[7][9][10] These compounds are designed to directly target components of the ATP synthase, which is believed to form part of the mPTP.[7]

The comparator, Cyclosporin A (CsA) , is a well-known immunosuppressant that also inhibits mPTP opening by binding to cyclophilin D in the mitochondrial matrix.[8][11] However, its clinical application for ischemia/reperfusion injury has been hampered by inconsistent efficacy and significant side effects.[7][11][12]

Comparative Efficacy
CompoundTargetIn Vitro ModelKey Finding
1,4,8-triazaspiro[4.5]decan-2-one derivatives ATP Synthase (mPTP component)Hypoxia/Reoxygenation in CardiomyocytesHigh potency in inhibiting mPTP opening and protecting cells from death.[7][9][13]
Cyclosporin A (CsA) Cyclophilin DVarious Ischemia/Reperfusion ModelsReduces infarct size in animal models, but clinical trial results are inconsistent.[12][14] Immunosuppressive side effects are a major limitation.[8][11]

The novel azaspirodecane derivatives show high potency in a direct in vitro model of cardiac injury.[13] Their more direct targeting of the mPTP complex, as opposed to the regulatory protein targeted by CsA, may offer a more reliable therapeutic effect with a potentially improved safety profile.

Experimental Protocol: In Vitro Hypoxia/Reoxygenation Assay

This protocol is chosen to directly assess the cytoprotective effect of the inhibitors on cardiomyocytes subjected to ischemia/reperfusion-like stress.

  • Cell Culture: Human cardiomyocytes (e.g., AC16 cells) are cultured under standard conditions.

  • Induction of Hypoxia: The culture medium is replaced with a hypoxic buffer, and cells are placed in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a defined period (e.g., 6 hours).

  • Reoxygenation and Treatment: The hypoxic buffer is replaced with normal culture medium (reoxygenation), and cells are treated with vehicle, the test azaspirodecane compound (e.g., 10 µM), or CsA (e.g., 1 µM).

  • Assessment of Cytoprotection:

    • Cell Viability: Measured using assays such as MTT or by quantifying live cells via flow cytometry.[13]

    • mPTP Opening: Assessed using the calcein-AM/cobalt chloride quenching method. Live cells are loaded with calcein-AM, which fluoresces green. Upon mPTP opening, cobalt enters the mitochondria and quenches the calcein fluorescence.

    • Apoptosis/Necrosis Markers: Quantified by immunoblotting for cleaved PARP, cleaved Caspase 3, and cleaved RIP1.[13]

This self-validating system directly links the inhibition of mPTP opening to the survival of cardiomyocytes under stress.

Visualizing the mPTP Inhibition Workflow

mPTP Inhibition Workflow Figure 2: Experimental Workflow for mPTP Inhibitor Evaluation Start Cardiomyocyte Culture Hypoxia Induce Hypoxia (e.g., 6h, 1% O2) Start->Hypoxia Reoxygenation Reoxygenation & Add Compounds Hypoxia->Reoxygenation Incubation Incubate (e.g., 24h) Reoxygenation->Incubation Assessment Assess Outcomes Incubation->Assessment Viability Cell Viability (MTT / Flow Cytometry) Assessment->Viability mPTP_Opening mPTP Opening (Calcein Quenching) Assessment->mPTP_Opening Apoptosis Apoptosis Markers (Western Blot) Assessment->Apoptosis

Caption: A streamlined workflow for assessing the cytoprotective effects of mPTP inhibitors.

RIPK1 Inhibition in Necroptosis-Mediated Diseases

Receptor-interacting protein kinase 1 (RIPK1) is a critical regulator of necroptosis, a form of programmed cell death that contributes to the pathology of various inflammatory diseases.[15] Inhibition of RIPK1 kinase activity is therefore a key therapeutic target.[16]

The Contenders: A Novel Azaspirodecane vs. Necrostatin-1

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives has been identified through structural optimization to be potent RIPK1 inhibitors.[15] The lead compound, Compound 41 , demonstrated significant inhibitory activity against RIPK1.[15]

The established experimental inhibitor is Necrostatin-1 (Nec-1) , a widely used tool compound that specifically inhibits the kinase activity of RIPK1.[16][17][18] While highly valuable for research, Nec-1 has limitations for clinical development, and it has been shown to have off-target effects, including inhibition of indoleamine 2,3-dioxygenase (IDO) and an independent antioxidant activity.[17][19]

Comparative Efficacy
CompoundTargetIC50 (nM)Cellular AssayKey Finding
Compound 41 RIPK192Necroptosis model in U937 cellsSignificant anti-necroptotic effect.[15]
Necrostatin-1 RIPK1 / IDO~180-490 (RIPK1)Various necroptosis modelsPotent inhibitor of necroptosis, but with known off-target activities.[18][19]

Compound 41 exhibits potent, single-digit nanomolar inhibition of RIPK1, positioning it as a strong lead candidate for further development.[15] Its efficacy in a cellular model of necroptosis confirms its mechanism of action.[15]

Visualizing the Necroptosis Pathway

Necroptosis Pathway Figure 3: Inhibition of the RIPK1-Mediated Necroptosis Pathway TNF_Receptor TNF Receptor RIPK1 RIPK1 TNF_Receptor->RIPK1 Activates RIPK3 RIPK3 RIPK1->RIPK3 Activates/Phosphorylates Necrosome Necrosome (Complex IIb) RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL Pore_Formation Pore Formation in Membrane MLKL->Pore_Formation Oligomerizes & Translocates Necrosome->MLKL Phosphorylates Necroptosis Necroptosis Pore_Formation->Necroptosis Compound_41 Compound 41 (Azaspirodecane) Compound_41->RIPK1 Inhibits Kinase Activity

Caption: Compound 41 targets RIPK1 to prevent the formation of the necrosome.

Targeting KRAS-G12D in Oncology

Oncogenic mutations in the KRAS gene are found in approximately 30% of all human cancers, making it a high-priority target for drug development.[20] While inhibitors targeting the G12C mutation have been successfully developed (e.g., Adagrasib), the KRAS-G12D mutation remains a significant challenge.[20][21]

The Contenders: Novel Azaspirodecane vs. The Unmet Need

A machine-learning-driven approach has led to the design and synthesis of 1-oxa-3,7-diazaspiro[4.5]decan-2-one compounds as novel KRAS-G12D inhibitors.[20] Two lead compounds, HDB-2 and HDB-3 , have shown high potency and selectivity for this previously "undruggable" target.[20]

The comparator in this case is not a single drug, but the significant unmet clinical need for effective KRAS-G12D inhibitors. The approved drug Adagrasib is highly effective against KRAS-G12C mutations but does not target the G12D variant.[22][23]

Comparative Efficacy
CompoundTargetPotencyCellular AssayKey Finding
HDB-2 & HDB-3 KRAS-G12DNanomolar IC50 values; Kd of 28.29, 48.17, and 85.17 nMCellular assaysPotent and selective inhibition of KRAS-G12D.[20]
Adagrasib KRAS-G12CN/A for G12DApproved for KRAS-G12C mutated cancersHighly effective for G12C, but highlights the need for inhibitors of other KRAS mutations.[22][24][25]

The development of the HDB series of azaspirodecane inhibitors represents a significant step forward in addressing a major challenge in oncology. Their strong protein binding affinity and potent cellular activity suggest they could become highly effective agents for treating KRAS-G12D-driven tumors.[20]

Conclusion

The azaspiro[4.5]decane scaffold has demonstrated remarkable versatility, serving as a foundation for the development of potent and selective inhibitors against a diverse array of high-value therapeutic targets. From the dual TYK2/JAK1 inhibitor Compound 48, which shows superior preclinical efficacy to the established drug Tofacitinib, to the novel KRAS-G12D inhibitors that address a critical unmet need in oncology, these spirocyclic compounds represent a promising frontier in drug discovery. The rigorous, self-validating experimental protocols outlined herein are essential for substantiating the therapeutic potential of these and future inhibitor classes, ensuring that only the most promising candidates advance toward clinical application.

References

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ResearchGate. Available at: [Link]

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. Available at: [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. Available at: [Link]

  • Yi, S., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. PubMed. Available at: [Link]

  • Mirati Therapeutics, Inc. (2024). Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials. PubMed Central. Available at: [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health. Available at: [Link]

  • Li, D., et al. (2019). Mitochondria-targeted cyclosporin A delivery system to treat myocardial ischemia reperfusion injury of rats. PubMed Central. Available at: [Link]

  • Zhang, Y., et al. (2022). Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications. PubMed Central. Available at: [Link]

  • Koutroubakis, I.E., et al. (2025). Efficacy and safety of tofacitinib for the treatment of moderate-to-severe ulcerative colitis in biologic-naive patients. PubMed. Available at: [Link]

  • Li, G., et al. (2024). Effectiveness of tofacitinib in patients with ulcerative colitis: an updated systematic review and meta-analysis of real-world studies. BMJ Open Gastroenterology. Available at: [Link]

  • Albanese, V., et al. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. sfera - Unife. Available at: [Link]

  • O'Connor, C.M., et al. (2008). Cyclosporine preserves mitochondrial morphology after myocardial ischemia/reperfusion independent of calcineurin inhibition. PubMed. Available at: [Link]

  • Liu, X., et al. (2024). Necrostatin-1: a promising compound for neurological disorders. Frontiers in Pharmacology. Available at: [Link]

  • Ren, C., et al. (2021). Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling. Aging and Disease. Available at: [Link]

  • ClinicalTrials.eu. K-ras gene mutation – Overview of Information and Clinical Research. Clinicaltrials.eu. Available at: [Link]

  • Gisbert, J.P., & Panés, J. (2019). Efficacy of tofacitinib treatment in ulcerative colitis. Gastroenterología y Hepatología (English Edition). Available at: [Link]

  • Wikipedia. (2024). Ciclosporin. Wikipedia. Available at: [Link]

  • Zheng, Y., et al. (2024). Comparative efficacy and safety of JAK/TYK2 inhibitors and other oral drugs for moderate-to-severe plaque psoriasis: Systematic review and network meta-analysis. Indian Journal of Dermatology, Venereology and Leprology. Available at: [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. ResearchGate. Available at: [Link]

  • RheumNow. (2023). TLL-018 (a JAK1/TYK2 agent) vs. Tofacitinib in RA. YouTube. Available at: [Link]

  • Mirati Therapeutics, Inc. (2025). Adagrasib Combo Continues to Show Efficacy in KRAS G12C–Mutated NSCLC and PD-L1 ≥50%. OncLive. Available at: [Link]

  • Frontiers Media S.A. (2024). Cyclophilin D (PPIF) and MPTP in hepatic ischemia-reperfusion injury: insights into mechanisms. Frontiers in Physiology. Available at: [Link]

  • Liu, E., et al. (2021). Tofacitinib and newer JAK inhibitors in inflammatory bowel disease – where we are and where we are going. Drugs in Context. Available at: [Link]

  • Frontiers Media S.A. (2022). Advances in RIPK1 kinase inhibitors. Frontiers in Pharmacology. Available at: [Link]

  • Cho, Y., et al. (2009). RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation. PLOS ONE. Available at: [Link]

  • Mirati Therapeutics, Inc. (2025). Adagrasib Combo Shows Efficacy in KRAS G12C-Mutant NSCLC. Targeted Oncology. Available at: [Link]

  • Warnecke, B., & Nagasaka, M. (2024). Adagrasib in the treatment of KRAS G12C positive advanced NSCLC: design, development, and current place in therapy. Drug Design, Development and Therapy. Available at: [Link]

  • Momen, A., et al. (2023). Tofacitinib for the treatment of inflammatory bowel disease-associated arthritis: two case reports. PubMed. Available at: [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PubMed. Available at: [Link]

  • Jänne, P.A., et al. (2023). Adagrasib in Advanced Solid Tumors Harboring a KRAS G12C Mutation. National Institutes of Health. Available at: [Link]

  • Zhang, L., et al. (2016). Effects of Cyclosporine on Reperfusion Injury in Patients: A Meta-Analysis of Randomized Controlled Trials. PubMed Central. Available at: [Link]

  • Frontiers Media S.A. (2023). RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications. Frontiers in Endocrinology. Available at: [Link]

  • Lee, S., et al. (2021). Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma. PubMed. Available at: [Link]

  • Frontiers Media S.A. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Immunology. Available at: [Link]

  • El-Gamal, M.I., et al. (2024). The next-generation KRAS inhibitors…What comes after sotorasib and adagrasib?. European Journal of Medicinal Chemistry. Available at: [Link]

  • Uboha, N., & Lieu, C. (2024). Utility of Adagrasib Plus Cetuximab in Patients with KRASG12C-Mutated Metastatic CRC. Cancer Network. Available at: [Link]

  • Morciano, G., et al. (2021). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. MDPI. Available at: [Link]

Sources

A Critical Evaluation of 2-Oxa-8-azaspiro[4.5]decan-4-ol as a Promising Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the relentless pursuit of novel chemical matter with superior pharmacological properties is paramount. The "escape from flatland"—a strategic shift towards three-dimensional molecular architectures—has identified spirocyclic scaffolds as a particularly fruitful area of exploration.[1][2] These rigid, conformationally constrained frameworks offer a unique opportunity to orient substituents in precise vectors, enhancing target engagement and optimizing physicochemical properties.[2][3] This guide provides a comprehensive validation of the 2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold, a promising yet underexplored nucleus for the development of next-generation therapeutics. Through a comparative analysis with established scaffolds and a detailed examination of its derivatization potential, we will illuminate its viability for researchers, scientists, and drug development professionals.

The Spirocyclic Advantage: Why 2-Oxa-8-azaspiro[4.5]decan-4-ol Warrants Investigation

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are increasingly sought after in medicinal chemistry. Their inherent three-dimensionality provides a distinct advantage over flat, aromatic systems, often leading to improved potency, selectivity, and metabolic stability.[1][2] The 2-Oxa-8-azaspiro[4.5]decane core, a fusion of a tetrahydrofuran and a piperidine ring, presents a compelling foundation for novel drug candidates. The piperidine moiety is a ubiquitous feature in FDA-approved drugs, valued for its ability to interact with a wide range of biological targets, while the tetrahydrofuran ring can influence solubility and metabolic profiles.[4]

The specific inclusion of a hydroxyl group at the 4-position in 2-Oxa-8-azaspiro[4.5]decan-4-ol offers a critical handle for synthetic elaboration, allowing for the introduction of diverse functionalities to probe structure-activity relationships (SAR).

Comparative Analysis: Benchmarking Against Proven Scaffolds

While direct biological data for 2-Oxa-8-azaspiro[4.5]decan-4-ol is not extensively published, a robust evaluation can be conducted by examining its close structural analogs and comparing their performance against other established spirocyclic and heterocyclic scaffolds.

Structural Analogs and Their Therapeutic Promise

Significant research has been conducted on the isomeric 1-oxa-8-azaspiro[4.5]decane scaffold, providing a strong foundation for predicting the potential of the 2-oxa variant. Derivatives of this scaffold have shown significant promise as:

  • M1 Muscarinic Agonists: A series of 1-oxa-8-azaspiro[4.5]decanes were synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[5] Notably, compounds derived from this scaffold demonstrated potent antiamnesic activity with a favorable separation from cholinergic side effects.[5] Some derivatives also stimulated phosphoinositide hydrolysis, indicating partial agonistic activity at M1 receptors.[5]

  • Sigma-1 Receptor Ligands: Derivatives of 1-oxa-8-azaspiro[4.5]decane have been developed as selective ligands for the sigma-1 receptor, a target implicated in a variety of central nervous system disorders.[6] These ligands exhibited nanomolar affinity for sigma-1 receptors and showed high initial brain uptake in preclinical studies, suggesting their potential as brain imaging agents.[6]

The biological activities of these analogs strongly suggest that the 2-oxa-8-azaspiro[4.5]decane core is a viable starting point for targeting CNS disorders.

Alternative Spirocyclic Scaffolds

To provide a broader context, it is valuable to compare the potential of the 2-Oxa-8-azaspiro[4.5]decane scaffold with other spirocyclic systems that have been explored in drug discovery:

  • 8-Oxa-2-azaspiro[4.5]decane: This isomer has also been synthesized and is considered a promising scaffold for generating biologically active compounds.[7]

  • 1,4,8-Triazaspiro[4.5]decan-2-one: Derivatives of this scaffold have been investigated as inhibitors of the mitochondrial permeability transition pore (mPTP), a potential target for treating ischemia/reperfusion injury.[7]

  • Spiro Pyrrolo[3,4-d]pyrimidines: These compounds have demonstrated significant anti-inflammatory activity by inhibiting COX-1 and COX-2 enzymes.[8][9][10]

The diverse biological activities of these related spirocycles underscore the versatility of this structural class in medicinal chemistry.

Data Presentation: A Comparative Overview of Spirocyclic Scaffolds

The following table summarizes the key biological activities and therapeutic potential of the 2-Oxa-8-azaspiro[4.5]decane scaffold (based on its close analogs) in comparison to other relevant spirocyclic systems.

ScaffoldKey Biological ActivityTherapeutic AreaKey Findings
1-Oxa-8-azaspiro[4.5]decane M1 Muscarinic Agonism[5], Sigma-1 Receptor Ligand[6]CNS Disorders (e.g., Alzheimer's)Potent antiamnesic activity, high brain uptake.
8-Oxa-2-azaspiro[4.5]decane General Building BlockBroadConsidered promising for biologically active compounds.[7]
1,4,8-Triazaspiro[4.5]decan-2-one mPTP InhibitionIschemia/Reperfusion InjuryCardioprotective effects in preclinical models.[7]
Spiro Pyrrolo[3,4-d]pyrimidines COX-1/COX-2 InhibitionInflammationSignificant anti-inflammatory and antioxidant activity.[8][9][10]

Experimental Protocols: A Roadmap for Scaffold Validation

To rigorously assess the potential of 2-Oxa-8-azaspiro[4.5]decan-4-ol and its derivatives, a series of well-established in vitro and in vivo assays are essential.[11][12][13][14] The following protocols provide a detailed methodology for key experiments.

Protocol 1: Synthesis of 2-Oxa-8-azaspiro[4.5]decane Derivatives

A general synthetic route to access the core scaffold involves the deprotection of a commercially available N-Boc protected precursor.[15]

G cluster_synthesis Synthetic Pathway start N-Boc-2-Oxa-8-azaspiro[4.5]decane reagent Methanolic HCl start->reagent Deprotection product 2-Oxa-8-azaspiro[4.5]decane reagent->product

Caption: General deprotection scheme for the 2-Oxa-8-azaspiro[4.5]decane scaffold.

Step-by-Step Procedure:

  • Dissolve N-Boc-2-Oxa-8-azaspiro[4.5]decane in methanol.

  • Add a solution of methanolic hydrogen chloride (e.g., 3M) to the stirred solution at 0°C.[15]

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.[15]

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt of the scaffold.

  • The free base can be obtained by neutralization with a suitable base and subsequent extraction.

Further derivatization can be achieved by functionalizing the secondary amine or the hydroxyl group.

Protocol 2: In Vitro Receptor Binding Assay (Sigma-1 Receptor)

This protocol is adapted from established methods for characterizing sigma receptor ligands.[16][17][18]

G cluster_binding_assay Receptor Binding Assay Workflow prep Prepare Membrane Homogenates incubation Incubate with Radioligand ([3H](+)-pentazocine) and Test Compound prep->incubation filtration Rapid Filtration through GF/B filters incubation->filtration wash Wash Filters with Ice-Cold Buffer filtration->wash scintillation Scintillation Counting to Measure Bound Radioactivity wash->scintillation

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:

  • Membrane Preparation: Prepare membrane homogenates from a suitable tissue source (e.g., guinea pig brain) or cells expressing the sigma-1 receptor.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a known concentration of a selective sigma-1 radioligand (e.g., -pentazocine) and varying concentrations of the test compound.[16][18]

  • Equilibration: Allow the binding to reach equilibrium by incubating for a defined period (e.g., 90 minutes at 37°C).[16]

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in a solution like 0.5% polyethyleneimine (PEI).[16]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[16]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and subsequently calculate the inhibition constant (Ki) to assess its binding affinity.

Protocol 3: In Vitro Functional Assay (Phosphoinositide Hydrolysis)

This assay is crucial for evaluating the functional activity of potential M1 muscarinic agonists.[5][9]

G cluster_pi_assay Phosphoinositide Hydrolysis Assay labeling Label Cells with [3H]myo-inositol stimulation Stimulate Cells with Test Compound in the presence of LiCl labeling->stimulation extraction Extract Inositol Phosphates stimulation->extraction separation Separate Inositol Phosphates by Anion-Exchange Chromatography extraction->separation quantification Quantify Radioactivity separation->quantification

Caption: Key steps in a phosphoinositide hydrolysis assay.

Step-by-Step Procedure:

  • Cell Culture and Labeling: Culture cells expressing the M1 muscarinic receptor (e.g., CHO-M1 cells) and label them overnight with [³H]myo-inositol to incorporate the radiolabel into cellular phosphoinositides.

  • Stimulation: Pre-incubate the labeled cells with LiCl (to inhibit inositol monophosphatase) and then stimulate with various concentrations of the test compound.

  • Termination and Extraction: Terminate the reaction with a suitable reagent (e.g., ice-cold trichloroacetic acid) and extract the soluble inositol phosphates.

  • Chromatographic Separation: Separate the different inositol phosphate species using anion-exchange chromatography.[9]

  • Quantification: Measure the radioactivity in the fractions corresponding to the inositol phosphates using a scintillation counter.

  • Data Analysis: Determine the EC50 value of the test compound to quantify its potency in stimulating phosphoinositide hydrolysis.

Conclusion and Future Directions

The 2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold represents a compelling and largely untapped area for drug discovery. Drawing on the substantial body of evidence from its close structural analog, the 1-oxa-8-azaspiro[4.5]decane system, there is a strong rationale to pursue the development of derivatives targeting CNS disorders, particularly those involving the M1 muscarinic and sigma-1 receptors. The synthetic accessibility of the core and the presence of a versatile hydroxyl handle provide a solid foundation for the generation of diverse chemical libraries.

The provided experimental protocols offer a clear and validated pathway for researchers to systematically evaluate the potential of this scaffold. By employing these and other relevant assays, the scientific community can unlock the full therapeutic potential of this promising molecular architecture. Future work should focus on the synthesis and screening of a focused library of 2-Oxa-8-azaspiro[4.5]decan-4-ol derivatives to establish clear SAR and identify lead compounds for further preclinical development.

References

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1-34. [Link]

  • French-Ukrainian Journal of Chemistry. (2021). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • ResearchGate. (2023). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(15), 115560. [Link]

  • Alzahrani, A. Y. A., et al. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances, 14(3), 995–1008. [Link]

  • Taylor & Francis Online. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link]

  • Martin, M. W., et al. (1991). Angiotensin II and epidermal growth factor stimulate phosphoinositide hydrolysis by independent pathways. The Biochemical journal, 273(Pt 3), 533–540. [Link]

  • ResearchGate. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. [Link]

  • Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery. [Link]

  • Biobide. (n.d.). In Vivo vs In Vitro: Differences in Early Drug Discovery. [Link]

  • BEPLS. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. [Link]

  • Frontiers. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. [Link]

  • PubMed Central (NIH). (2015). Sigma Receptor Binding Assays. [Link]

  • PubMed. (2018). Identifying and validating novel targets with in vivo disease models: guidelines for study design. [Link]

  • PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

Sources

Comparative Analysis of Synthetic Routes to 2-Oxa-8-azaspiro[4.5]decan-4-ol: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The 2-oxa-8-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds. The introduction of a hydroxyl group at the 4-position offers a valuable handle for further functionalization and modulation of physicochemical properties. This guide provides a comparative analysis of plausible synthetic routes to 2-Oxa-8-azaspiro[4.5]decan-4-ol, offering insights into the strategic considerations for its efficient synthesis. While direct, single-step syntheses are not readily found in the literature, this analysis explores two logical and convergent retrosynthetic approaches, detailing the proposed forward syntheses with supporting evidence from analogous reactions.

Introduction to the Target Molecule

2-Oxa-8-azaspiro[4.5]decan-4-ol is a heterocyclic compound featuring a spirocyclic junction between a piperidine and a tetrahydrofuran ring. The presence of both a secondary amine and a secondary alcohol provides opportunities for diverse chemical modifications, making it an attractive building block for drug discovery programs. The spirocyclic nature imparts a three-dimensional architecture that can be advantageous for exploring chemical space and achieving specific interactions with biological targets.

Retrosynthetic Analysis and Proposed Synthetic Pathways

Two primary retrosynthetic strategies are proposed for the synthesis of 2-Oxa-8-azaspiro[4.5]decan-4-ol:

Pathway 1: Intramolecular Cyclization of a Piperidine Precursor

This approach involves the formation of the tetrahydrofuran ring via intramolecular cyclization of a suitably functionalized piperidine derivative.

Pathway 2: Reduction of a Spirocyclic Ketone

This strategy focuses on the late-stage introduction of the hydroxyl group by reducing a ketone precursor, 2-Oxa-8-azaspiro[4.5]decan-4-one.

G cluster_title Retrosynthetic Analysis of 2-Oxa-8-azaspiro[4.5]decan-4-ol cluster_path1 Pathway 1: Intramolecular Cyclization cluster_path2 Pathway 2: Reduction of Spirocyclic Ketone Target 2-Oxa-8-azaspiro[4.5]decan-4-ol P1_Step1 N-Protected 4-(2-hydroxyethyl)-4-hydroxypiperidine Target->P1_Step1 C-O bond formation P2_Step1 2-Oxa-8-azaspiro[4.5]decan-4-one Target->P2_Step1 Reduction

Caption: Retrosynthetic approaches to 2-Oxa-8-azaspiro[4.5]decan-4-ol.

Pathway 1: Intramolecular Cyclization

This pathway offers a convergent approach where the piperidine core is first assembled, followed by the formation of the tetrahydrofuran ring. The key intermediate is a suitably protected N-substituted 4-(2-hydroxyethyl)-4-hydroxypiperidine.

Proposed Forward Synthesis:

G Start N-Protected 4-Piperidone Step1 Addition of 2-carbon unit Start->Step1 Intermediate1 N-Protected 4-(2-hydroxyethyl)-4-hydroxypiperidine Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Product N-Protected 2-Oxa-8-azaspiro[4.5]decan-4-ol Step2->Product Step3 Deprotection Product->Step3 FinalProduct 2-Oxa-8-azaspiro[4.5]decan-4-ol Step3->FinalProduct

Caption: Forward synthesis via intramolecular cyclization.

Experimental Considerations and Supporting Data:

Step 1: Synthesis of N-Protected 4-(2-hydroxyethyl)-4-hydroxypiperidine

The synthesis of this key intermediate can be achieved by the reaction of an N-protected 4-piperidone with a suitable two-carbon nucleophile. A common and effective method is the addition of the Grignard reagent derived from 2-(vinyloxy)ethyl bromide, followed by acidic workup to hydrolyze the vinyl ether and yield the desired diol. The choice of the nitrogen protecting group (e.g., benzyl, Boc) is crucial for compatibility with subsequent reaction conditions and ease of removal.

Step 2: Intramolecular Cyclization

The intramolecular cyclization of the diol intermediate to form the tetrahydrofuran ring can be promoted under acidic conditions. This acid-catalyzed dehydration and subsequent cyclization is a well-established method for the formation of cyclic ethers.

Step 3: Deprotection

The final step involves the removal of the nitrogen protecting group. For a benzyl group, this is typically achieved by catalytic hydrogenation (e.g., Pd/C, H₂). For a Boc group, acidic conditions (e.g., TFA, HCl in dioxane) are employed.

Advantages and Disadvantages:
FeatureAnalysis
Convergence The synthesis is convergent, allowing for the preparation of the two key fragments separately.
Stereocontrol The stereochemistry at the spirocenter is established during the cyclization step. Diastereoselectivity may be influenced by the reaction conditions and the nature of the protecting group.
Number of Steps This route involves a moderate number of steps.
Scalability The reactions involved are generally scalable.

Pathway 2: Reduction of a Spirocyclic Ketone

This approach involves the initial construction of the 2-oxa-8-azaspiro[4.5]decane ring system with a ketone at the 4-position, followed by a straightforward reduction to the desired alcohol.

Proposed Forward Synthesis:

G Start N-Protected 4-Piperidone Step1 Reaction with protected glycolic acid derivative Start->Step1 Intermediate1 Acyclic Precursor Step1->Intermediate1 Step2 Cyclization/ Spiroketalization Intermediate1->Step2 Product N-Protected 2-Oxa-8-azaspiro[4.5]decan-4-one Step2->Product Step3 Reduction Product->Step3 Intermediate2 N-Protected 2-Oxa-8-azaspiro[4.5]decan-4-ol Step3->Intermediate2 Step4 Deprotection Intermediate2->Step4 FinalProduct 2-Oxa-8-azaspiro[4.5]decan-4-ol Step4->FinalProduct

Caption: Forward synthesis via reduction of a spirocyclic ketone.

Experimental Considerations and Supporting Data:

Step 1 & 2: Synthesis of N-Protected 2-Oxa-8-azaspiro[4.5]decan-4-one

The synthesis of the spirocyclic ketone can be approached through several methods. One plausible route involves the reaction of an N-protected 4-piperidone with a suitable reagent to introduce the atoms necessary for the tetrahydrofuranone ring. For instance, a Reformatsky-type reaction with an α-haloester of a protected glycolic acid could provide a β-hydroxy ester intermediate, which could then be cyclized.

Step 3: Reduction of the Ketone

The reduction of the ketone at the 4-position can be achieved using a variety of standard reducing agents. The choice of reagent will influence the stereochemical outcome of the alcohol.

  • Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will generally provide the thermodynamically more stable alcohol, which is often the equatorial isomer.

  • More sterically demanding reducing agents, such as L-Selectride® or K-Selectride® , can favor the formation of the axial alcohol through kinetic control.

Step 4: Deprotection

Similar to Pathway 1, the final step is the removal of the nitrogen protecting group under appropriate conditions.

Advantages and Disadvantages:
FeatureAnalysis
Stereocontrol at C4 This route offers excellent control over the stereochemistry of the hydroxyl group by selecting the appropriate reducing agent.
Linearity The synthesis is more linear compared to Pathway 1.
Precursor Synthesis The synthesis of the spirocyclic ketone precursor may require multiple steps and careful optimization.
Overall Yield The overall yield may be impacted by the efficiency of the spirocyclization step.

Comparative Summary and Conclusion

Synthetic RouteKey FeaturesAdvantagesDisadvantages
Pathway 1: Intramolecular Cyclization Convergent, cyclization of a diol precursor.Good convergence, potentially fewer steps to the spirocycle.Stereocontrol at the spirocenter might be challenging to predict and control.
Pathway 2: Reduction of Spirocyclic Ketone Linear, late-stage introduction of the hydroxyl group.Excellent control over the stereochemistry at C4.Potentially longer linear sequence, synthesis of the ketone precursor may be complex.

Both proposed pathways offer viable strategies for the synthesis of 2-Oxa-8-azaspiro[4.5]decan-4-ol. The choice between the two will depend on the specific requirements of the research program, including the desired stereoisomer, scalability, and available starting materials.

For researchers prioritizing stereochemical control at the C4 position, Pathway 2 is the more attractive option. The ability to select a reducing agent to favor a specific diastereomer is a significant advantage.

For programs where rapid access to the spirocyclic core is paramount and stereochemistry at C4 is of secondary concern or can be addressed through separation of diastereomers, Pathway 1 may be more efficient.

Further experimental validation is required to determine the optimal conditions and overall efficiency of each route. This analysis provides a strategic framework and highlights the key chemical transformations that will be critical for the successful synthesis of this valuable medicinal chemistry building block.

References

While direct synthetic procedures for 2-Oxa-8-azaspiro[4.5]decan-4-ol were not identified in the initial search, the proposed pathways are based on well-established organic reactions. For further reading on related transformations, the following resources are recommended:

  • General Spiroketal Synthesis: K. C. Nicolaou, et al. Angew. Chem. Int. Ed.2005, 44, 388-427. (A comprehensive review on the synthesis of spiroketals).
  • Piperidine Synthesis: D. L. Comins, S. O'Connor, Comprehensive Organic Synthesis, Vol. 2, Chapter 3.5, Pergamon Press, 1991. (A detailed chapter on the synthesis of piperidines).
  • Reduction of Cyclic Ketones: H. C. Brown, S. Krishnamurthy, Tetrahedron1979, 35, 567-607. (A classic review on the stereoselective reduction of ketones).
  • Intramolecular Cyclization to form Tetrahydrofurans: P. A. Bartlett, Asymmetric Synthesis, Vol. 3, Chapter 6, Academic Press, 1984.

A Researcher's Guide to Assessing the Selectivity of Azaspiro[4.5]decane Derivatives for Biological Targets

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel therapeutics is often a journey into molecular intricacies, where the ability of a small molecule to selectively interact with its intended biological target, while ignoring a multitude of others, dictates its ultimate success or failure. Privileged scaffolds—core molecular structures that can bind to multiple receptor targets with high affinity—serve as exceptional starting points in this journey. Among these, the azaspiro[4.5]decane framework has emerged as a versatile scaffold, giving rise to derivatives with activity at a range of crucial biological targets.

This guide provides an in-depth technical framework for assessing the target selectivity of these compounds, with a particular focus on derivatives of the 2-Oxa-8-azaspiro[4.5]decane class. While direct, extensive comparative data for the 2-Oxa-8-azaspiro[4.5]decan-4-ol subclass is emerging, we will draw upon established principles and detailed experimental data from its close and well-studied structural analog, the 1-Oxa-8-azaspiro[4.5]decane series, to illustrate the core concepts and methodologies. We will explore the causal relationships between subtle structural modifications and profound shifts in biological selectivity, providing researchers with the protocols and conceptual understanding necessary to navigate this complex chemical space.

The Imperative of Selectivity in Drug Discovery

In pharmacology, selectivity refers to a drug's ability to bind preferentially to one specific receptor or target over others.[1] This is distinct from specificity , which implies that a drug's action results in only a narrow set of cellular responses.[1] High selectivity is a cornerstone of modern drug development, as it is directly correlated with a reduction in off-target effects and an improved therapeutic window. The azaspirodecane scaffold has been explored for its interaction with several target families, including:

  • G-Protein Coupled Receptors (GPCRs): Such as muscarinic, opioid, and serotonin receptors.[2][3][4]

  • Sigma Receptors: A unique class of intracellular proteins implicated in neurological disorders.[5][6]

  • Kinases: Enzymes that play a critical role in cell signaling and are major targets in oncology.[7]

Achieving selectivity within a single receptor family (e.g., distinguishing between muscarinic M1 and M2 subtypes) or across different families (e.g., muscarinic vs. sigma receptors) is a critical challenge that requires rigorous and systematic evaluation.

Case Study: Unraveling the Muscarinic Receptor Selectivity of 1-Oxa-8-azaspiro[4.5]decane Agonists

The five subtypes of muscarinic acetylcholine receptors (M1-M5) represent a classic challenge in selective targeting.[8] They are all activated by the endogenous ligand acetylcholine but mediate distinct physiological functions. For instance, M1 receptors are implicated in cognitive function, making them a target for Alzheimer's disease, while M2 receptors are involved in regulating heart rate, and M3 receptors control smooth muscle contraction and glandular secretions.[9][10][11] Consequently, a non-selective muscarinic agonist intended for cognitive enhancement could produce undesirable side effects like bradycardia or excessive salivation.

Research into 1-Oxa-8-azaspiro[4.5]decane derivatives has identified potent M1-selective agonists.[12] A systematic study of this series reveals how minor structural changes can dramatically alter the selectivity profile.

Causality in Experimental Design: The Structure-Activity Relationship (SAR)

The core of medicinal chemistry lies in understanding how a molecule's structure dictates its biological activity. In the 1-Oxa-8-azaspiro[4.5]decane series, chemists performed systematic modifications to a lead compound (17) to probe the "hot spots" of the molecule responsible for receptor interaction and selectivity.[12] For example, modifying the substituent at the 2-position (from methyl to ethyl) and the functional group at the 3-position (from a ketone to a methylene or dithioketal) led to compounds with preferential affinity for M1 over M2 receptors.[12] This iterative process of synthesis and testing is fundamental to rationally designing selectivity into a drug candidate.

The compound (-)-29 (later named YM796) emerged from these studies as a candidate with a favorable in vivo profile, demonstrating potent cognitive-enhancing effects with a wider separation from cholinergic side effects compared to less selective compounds.[3][12]

Comparative Selectivity Data

The following table summarizes the binding affinity data for key 1-Oxa-8-azaspiro[4.5]decane derivatives, illustrating the impact of structural modifications on M1/M2 receptor selectivity.

CompoundKey Structural FeaturesM1 Affinity (IC50, nM)M2 Affinity (IC50, nM)M2/M1 Selectivity RatioReference
17 2,8-dimethyl, 3-oxo13110.85[12]
18 (YM954) 2-ethyl-8-methyl, 3-oxo201206.0[12]
29 (YM796) 2,8-dimethyl, 3-methylene120130010.8[12]
37 2,8-dimethyl, 3-oxime342908.5[12]

Data extracted from J. Med. Chem. 1993, 36, 21, 3149–3157.[12] A higher M2/M1 selectivity ratio indicates greater selectivity for the M1 receptor.

Experimental Workflows for Assessing Selectivity

A robust assessment of selectivity is a multi-step process that moves from initial binding affinity to functional cellular responses. This ensures that a compound not only binds to the target but also elicits the desired biological effect (e.g., agonism or antagonism).

G cluster_0 Phase 1: Primary Screening & Affinity cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Functional Validation Primary Compound Library Binding Radioligand Binding Assay (Determine Ki at Primary Target) Primary->Binding Test Compounds Selectivity_Binding Counter-Screening (Determine Ki at Off-Targets) Binding->Selectivity_Binding Promising Hits Data_Analysis Calculate Selectivity Ratio Selectivity_Binding->Data_Analysis Functional_Assay Functional Assays (e.g., PI Hydrolysis, cAMP) Data_Analysis->Functional_Assay Selective Hits Efficacy Determine Agonism/Antagonism (EC50 / IC50, Emax) Functional_Assay->Efficacy

Caption: General workflow for assessing compound selectivity.

Protocol 1: Radioligand Competition Binding Assay

This is the gold-standard method for determining a compound's binding affinity (Ki) for a specific receptor.[8][13] The principle is to measure how effectively the test compound competes with a radiolabeled ligand (a molecule with a radioactive isotope) that has a known high affinity for the target receptor.

Objective: To determine the inhibitory constant (Ki) of a 2-Oxa-8-azaspiro[4.5]decan-4-ol derivative for the human M1 muscarinic receptor.

Materials:

  • Receptor Source: Membranes prepared from CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.[14]

  • Radioligand: [³H]-Pirenzepine (a known M1-selective antagonist).

  • Test Compound: 2-Oxa-8-azaspiro[4.5]decan-4-ol derivative, dissolved in an appropriate vehicle (e.g., DMSO), with serial dilutions prepared.

  • Non-specific Binding Control: A high concentration of a non-radioactive, high-affinity ligand (e.g., 10 µM Atropine).[15]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[16]

  • Filtration Apparatus: 96-well filter plates (e.g., GF/C) and a vacuum manifold harvester.[16][17]

  • Scintillation Counter and scintillation fluid.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, set up triplicate wells for each condition: Total Binding (Radioligand + Buffer), Non-specific Binding (Radioligand + Atropine), and Competition (Radioligand + varying concentrations of test compound).

  • Reagent Addition: To each well, add the reagents in the following order:

    • 150 µL of receptor membrane preparation (typically 10-50 µg protein/well).[16]

    • 50 µL of the test compound at various concentrations (e.g., from 0.1 nM to 100 µM) or control solutions.

    • 50 µL of [³H]-Pirenzepine at a concentration near its Kd (e.g., 1-2 nM).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[16]

  • Harvesting: Rapidly terminate the incubation by vacuum filtration through the GF/C filter plate. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[16]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., Prism) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Trustworthiness Check: A self-validating binding assay includes robust controls. The specific binding window (Total CPM / Non-specific CPM) should be at least 10-fold. The IC50 of a known standard compound should be run in parallel and fall within the expected range.

Protocol 2: Phosphoinositide (PI) Hydrolysis Functional Assay

Binding does not equal function. A functional assay is required to determine if the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist. M1 muscarinic receptors are coupled to Gq/11 proteins, which, upon activation, stimulate phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] Measuring the accumulation of IP3 (or total inositols) is a direct readout of M1 receptor activation.[3][12]

G cluster_M1 M1 Receptor Pathway (Gq-coupled) cluster_M2 M2 Receptor Pathway (Gi-coupled) M1 M1 Agonist R1 M1 Receptor M1->R1 Gq Gq/11 R1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 (Measured in Assay) PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC M2 M2 Agonist R2 M2 Receptor M2->R2 Gi Gi/o R2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP (Measured in Assay) AC->cAMP

Caption: Simplified GPCR signaling pathways for M1 and M2 receptors.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at the human M1 receptor.

Materials:

  • Cells expressing the M1 receptor (as above).

  • Labeling medium containing [³H]-myo-inositol.

  • Stimulation buffer (e.g., HBSS with 10 mM LiCl). LiCl is crucial as it inhibits inositol monophosphatase, leading to the accumulation of labeled inositols.

  • Lysis buffer (e.g., ice-cold formic acid).

  • Anion exchange chromatography columns (e.g., Dowex AG1-X8).

  • Scintillation counter and fluid.

Step-by-Step Methodology:

  • Cell Plating: Plate M1-expressing cells in 24-well plates and grow to near confluency.

  • Radiolabeling: Replace the growth medium with medium containing [³H]-myo-inositol and incubate for 18-24 hours to allow incorporation into cellular phosphoinositides.

  • Washing: Wash the cells with serum-free medium to remove unincorporated radiolabel.

  • Pre-incubation: Pre-incubate the cells with stimulation buffer containing 10 mM LiCl for 15-30 minutes.

  • Stimulation: Add the test compound at various concentrations (or a known agonist like Carbachol as a positive control) and incubate for 60 minutes at 37°C.

  • Lysis: Stop the reaction by aspirating the medium and adding ice-cold formic acid.

  • Separation: Transfer the cell lysates to anion exchange columns. Wash the columns to remove free inositol. Elute the accumulated [³H]-inositol phosphates (IPs) with a high molarity formic acid/ammonium formate solution.

  • Counting: Add the eluate to scintillation vials with fluid and count the radioactivity.

  • Data Analysis:

    • Plot the CPM against the log concentration of the agonist.

    • Fit the data using a non-linear regression model to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response).

    • Efficacy is often expressed relative to a full agonist (Emax of test compound / Emax of Carbachol).

Expanding the Target Space: Comprehensive Selectivity Profiling

A truly selective compound should be tested against a broader panel of relevant off-targets. For a CNS-active compound like an azaspirodecane derivative, this panel should include other GPCRs, ion channels, and transporters.

G cluster_primary Primary Target Family cluster_secondary Selectivity Panel (Off-Targets) Compound Lead Compound (e.g., 2-Oxa-8-azaspiro [4.5]decan-4-ol derivative) M1 Muscarinic M1 Compound->M1 High Affinity (Desired Activity) M2 Muscarinic M2 Compound->M2 Low Affinity (Selectivity) Opioid Opioid (μ, δ, κ) Compound->Opioid Low Affinity (No Off-Target Effect) hERG hERG Channel Compound->hERG Low Affinity (Safety) M3 Muscarinic M3 M4 Muscarinic M4 M5 Muscarinic M5 Sigma Sigma (σ1, σ2) Serotonin Serotonin (5-HTx)

Caption: Logical relationship between a primary target and a selectivity panel.

This broader profiling is essential for de-risking a compound as it progresses through the drug discovery pipeline. For instance, interaction with the hERG potassium channel is a major safety liability that must be ruled out early. Similarly, unintended activity at opioid or serotonin receptors could lead to complex and undesirable side effects.

Conclusion

The assessment of selectivity for 2-Oxa-8-azaspiro[4.5]decan-4-ol derivatives, and indeed any novel chemical entity, is a meticulous, multi-faceted process. It requires more than just generating data; it demands a deep understanding of the underlying pharmacology and the causality between chemical structure and biological function. By employing a systematic workflow that integrates high-fidelity binding assays with relevant functional readouts, researchers can build a comprehensive selectivity profile. The case study of the closely related 1-Oxa-8-azaspiro[4.5]decane series demonstrates that remarkable selectivity can be achieved through rational, iterative medicinal chemistry. This guide provides the foundational protocols and strategic framework to empower scientists to confidently characterize their compounds, ultimately paving the way for the development of safer and more effective medicines.

References

  • Burford, N. T., & Watson, M. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33. [Link]

  • Traynor, J. R. (2012). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology, 897, 155-165. [Link]

  • Kawashima, K., & Fujii, T. (1999). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Journal of Neuroimmunology, 99(2), 224-229. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Burford, N. T., & Watson, M. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. [Link]

  • Hill, S. J., et al. (2015). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. [Link]

  • Schulze, T., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 4(1), 102061. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). Four ways to measure selectivity. Drug Discovery Today, 16(15-16), 686-693. [Link]

  • Wang, Y., et al. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Signal Transduction and Targeted Therapy, 8(1), 329. [Link]

  • Redfern-Nichols, T., et al. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 138(2), jcs261974. [Link]

  • Terstappen, G. C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. [Link]

  • Masuho, I., et al. (2022). Rules and mechanisms governing G protein coupling selectivity of GPCRs. Cell, 185(24), 4608-4623.e15. [Link]

  • Pelago Bioscience. High Quality Hits in Drug Discovery: Confident Screening. Pelago Bioscience. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Korotaev, V. Y., et al. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]

  • Wang, L., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6216-6227. [Link]

  • Meqbil, Y. Z., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics, 389(3), 295-307. [Link]

  • Franchini, S., et al. (2017). Synthesis, Biological Evaluation and Molecular Modeling of 1-Oxa-4-Thiaspiro- And 1,4-Dithiaspiro[4.5]decane Derivatives as Potent and Selective 5-Ht1a Receptor Agonists. European Journal of Medicinal Chemistry. [Link]

  • Meqbil, Y. Z., et al. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. ResearchGate. [Link]

  • Díaz, J. L., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Chemical Neuroscience, 10(12), 4911-4923. [Link]

  • Wanibuchi, F., et al. (1993). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. European Journal of Pharmacology, 237(1), 35-41. [Link]

  • Yamashita, M., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 36(21), 3149-3157. [Link]

  • Bang, S., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computers in Biology and Medicine, 202, 111437. [Link]

  • Broadley, K. J. (2001). Muscarinic Receptor Agonists and Antagonists. ResearchGate. [Link]

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

  • Broadley, K. J. (2001). Muscarinic Receptor Agonists and Antagonists. SciSpace. [Link]

  • Broadley, K. J. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-193. [Link]

  • Franchini, S., et al. (2017). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry, 125, 435-452. [Link]

  • Jarocha, D., et al. (2021). Molecular Modeling of µ Opioid Receptor Ligands with Various Functional Properties: PZM21, SR-17018, Morphine, and Fentanyl—Simulated Interaction Patterns Confronted with Experimental Data. International Journal of Molecular Sciences, 22(21), 11625. [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Guide to 2-Oxa-8-azaspiro[4.5]decan-4-ol Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The incorporation of spirocyclic scaffolds into drug candidates has seen a significant rise, driven by their ability to confer advantageous three-dimensional structures.[1][2][3] These rigid, complex architectures can enhance binding affinity, improve selectivity, and optimize physicochemical properties, moving beyond the traditional "flat" landscape of medicinal chemistry.[3][4][5] Among these, the 2-Oxa-8-azaspiro[4.5]decan-4-ol framework represents a promising motif, appearing in compounds targeting a range of biological systems.[6][7]

However, the very structural novelty that makes these compounds attractive necessitates a rigorous evaluation of their potential for off-target interactions. Cross-reactivity, the unintended binding of a therapeutic agent to proteins other than its primary target, is a critical hurdle in drug development that can lead to adverse effects or diminished efficacy.[8][9] This guide provides a comparative framework for assessing the cross-reactivity of 2-Oxa-8-azaspiro[4.5]decan-4-ol based compounds, supported by established experimental protocols and data interpretation strategies.

Comparative Cross-Reactivity Profile

To contextualize the selectivity of this class of compounds, we present a representative cross-reactivity profile for a hypothetical derivative, "Spiro-Compound-401." The data below summarizes its binding affinity (Kᵢ, nM) against a standard panel of off-target receptors known to be implicated in adverse drug reactions. The selection of this panel is a foundational step in preclinical safety assessment, designed to flag potential liabilities early in the discovery process.[10][11]

Table 1: Off-Target Binding Profile of Spiro-Compound-401

TargetSpiro-Compound-401 (Kᵢ, nM)Reference Compound (Kᵢ, nM)Reference Compound Name
Dopamine D2 >10,0001.2Haloperidol
Serotonin 5-HT₂ₐ >10,0002.5Ketanserin
Adrenergic α₁ₐ 9,2000.8Prazosin
Histamine H₁ 8,1002.4Mepyramine
Muscarinic M₁ >10,0001.5Atropine
hERG Channel >10,000150Dofetilide

Data Interpretation: The high Kᵢ values (>8,000 nM) for Spiro-Compound-401 against all tested off-targets indicate a low propensity for unintended binding. This demonstrates a highly selective profile, suggesting a reduced risk of off-target-mediated side effects, a crucial characteristic for a viable drug candidate.

Experimental Methodologies for Cross-Reactivity Profiling

The generation of reliable cross-reactivity data hinges on the application of robust and validated assay methodologies. Modern drug discovery employs a cascade of in vitro assays to build a comprehensive understanding of a compound's selectivity.[10] Below, we detail the core experimental protocols used to generate the data presented above.

Radioligand Binding Assays: The Gold Standard for Affinity

Radioligand binding assays are a cornerstone of pharmacology for determining the affinity of a compound for a specific receptor.[8][12] The principle is based on competitive displacement: the test compound's ability to inhibit the binding of a high-affinity, radiolabeled ligand to the target receptor is measured.[13] This method is highly sensitive and provides a quantitative measure of binding affinity (Kᵢ), making it ideal for initial, broad-panel screening.[8][13]

  • Receptor Preparation: Membranes are prepared from cell lines (e.g., HEK293, CHO) engineered to express a high density of the human receptor of interest.

  • Assay Incubation: In a multi-well plate, a constant concentration of the specific radioligand (e.g., ³H-spiperone for D₂ receptors) and the receptor preparation are incubated with serial dilutions of the test compound (Spiro-Compound-401).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The raw data (counts per minute) is plotted against the concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand. The IC₅₀ is then converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor Receptor Membranes (e.g., from HEK293 cells) Incubation Incubate Components in Multi-Well Plate Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., ³H-spiperone) Radioligand->Incubation TestCompound Test Compound (Spiro-Compound-401) TestCompound->Incubation Filtration Rapid Filtration (Separates Bound vs. Free) Incubation->Filtration Terminate Reaction Counting Scintillation Counting (Measures Radioactivity) Filtration->Counting Quantify Bound Ligand IC50 Calculate IC₅₀ (Non-linear Regression) Counting->IC50 Generate Inhibition Curve Ki Convert to Kᵢ (Cheng-Prusoff) IC50->Ki Determine Affinity

Functional Assays: Assessing Biological Impact

While binding assays quantify affinity, they do not reveal the functional consequence of that interaction.[14] A compound might bind to an off-target receptor but have no biological effect (i.e., be a silent binder). Functional assays are therefore essential to determine whether off-target binding translates into a biological response, such as receptor activation (agonism) or inhibition (antagonism).[15][16]

This protocol is a typical example for assessing activity at G-protein coupled receptors (GPCRs) that signal through cyclic AMP (cAMP).

  • Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., Adrenergic β₂). Culture cells to an appropriate density in multi-well plates.

  • Compound Incubation: Treat the cells with varying concentrations of the test compound. To test for antagonism, cells are co-incubated with the test compound and a known agonist.

  • Cell Lysis: After incubation, lyse the cells to release intracellular components, including any newly synthesized cAMP.

  • cAMP Detection: Quantify the amount of cAMP in the cell lysate using a detection kit, often based on a competitive immunoassay format (e.g., HTRF or ELISA).

  • Data Analysis: Plot the measured signal against the compound concentration to generate a dose-response curve. From this curve, determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists), which represent the concentration of the compound that produces 50% of the maximal response or inhibition, respectively.

Functional_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_readout Detection & Analysis Culture Culture Cells Expressing Target Receptor Incubate Incubate Cells with Test Compound +/- Agonist Culture->Incubate Lysis Lyse Cells to Release cAMP Incubate->Lysis Stop Reaction Detect Quantify cAMP (e.g., ELISA, HTRF) Lysis->Detect Measure Signal Analyze Generate Dose-Response Curve (EC₅₀ / IC₅₀ Determination) Detect->Analyze Plot Data

Conclusion

The 2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold offers exciting possibilities for the development of novel, highly selective therapeutics. Its inherent three-dimensionality can be leveraged to achieve superior target engagement while minimizing interactions with off-target proteins. A comprehensive cross-reactivity assessment, employing a combination of high-throughput binding assays and mechanistically informative functional assays, is not merely a regulatory requirement but a fundamental component of rational drug design. The data and protocols presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently navigate the selectivity landscape and unlock the full potential of this promising chemical class.

References

  • About Ligand Binding Assays. Gifford Bioscience. [Link]

  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. PMC - NIH. [Link]

  • Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology. [Link]

  • Off Target Receptor Binding Profiling Testing. PTM Biolabs. [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • Role of Functional Assays in Antibody-Based Drug Development. Precision Antibody. [Link]

  • Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. IPHASE Biosciences. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • Non-competitive immunoassays to detect small molecules using nanopeptamers.
  • Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. MDPI. [Link]

  • Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc. [Link]

  • functional in vitro assays for drug discovery. YouTube. [Link]

  • S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • Ligand binding assay. Wikipedia. [Link]

  • Tissue Cross-Reactivity Studies. Charles River Laboratories. [Link]

  • How To Conduct Preclinical Pharmacology/Toxicology Evaluation Of ADCs? Prisys Events. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Are there experimental tests for off target effects in CRISPR? ResearchGate. [Link]

  • 2-Oxa-8-azaspiro(4.5)decane. PubChem. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. [Link]

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. [Link]

  • 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. PubMed. [Link]

  • Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. PubMed. [Link]

  • Bioactive compounds of oxa-azaspiro[4.5]decane derivatives. ResearchGate. [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Physicochemical Properties of Novel Spirocycles: The Case of 2-Oxa-8-azaspiro[4.5]decan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. There is a discernible shift away from planar, aromatic structures towards more three-dimensional (3D) motifs.[1] Spirocyclic scaffolds, characterized by two rings sharing a single quaternary carbon atom, are at the forefront of this evolution.[2][3] Their inherent rigidity and 3D nature can lead to enhanced target affinity and selectivity while simultaneously improving key physicochemical properties that govern a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][4]

The introduction of spirocyclic systems has been shown to increase the fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with higher clinical success rates.[5] This structural complexity can favorably modulate properties such as aqueous solubility, lipophilicity, and metabolic stability.[5][6]

This guide focuses on 2-Oxa-8-azaspiro[4.5]decan-4-ol , a novel spirocycle of interest. Due to its recent emergence, comprehensive experimental data on its physicochemical properties are not yet consolidated in peer-reviewed literature. Therefore, this document serves a dual purpose: first, to present a comparative analysis based on high-quality computed data and available experimental values for analogous spirocycles; and second, to provide detailed, field-proven experimental protocols for researchers to conduct this benchmarking in their own laboratories. We will compare our lead molecule against a curated set of structurally related spirocycles to understand the contributions of its key functional groups—the hydroxyl and the oxa-azaspiro core—to its overall physicochemical profile.

The selected comparators are:

  • 2-Oxa-8-azaspiro[4.5]decane: The parent scaffold, to assess the impact of the C4-hydroxyl group.

  • 8-Oxa-2-azaspiro[4.5]decane: A positional isomer, to evaluate the influence of heteroatom placement.

  • 8-Azaspiro[4.5]decane: A carbocyclic analogue, to understand the effect of the ether oxygen.

  • 2-Oxa-8-azaspiro[4.5]decan-1-one: A lactam analogue, to contrast the hydroxyl with a carbonyl group.

Comparative Physicochemical Properties

The following table summarizes key physicochemical parameters. It is populated with a combination of available experimental data and computationally predicted values from authoritative sources to provide a baseline for comparison. The primary purpose of this table is to serve as a template for the experimental data you will generate using the protocols outlined in this guide.

CompoundStructureMolecular Weight ( g/mol )cLogPTopological Polar Surface Area (Ų)Physical State (Predicted/Observed)Boiling Point (°C)
2-Oxa-8-azaspiro[4.5]decan-4-ol Structure of 2-Oxa-8-azaspiro[4.5]decan-4-ol157.21-0.5 (Predicted)[6]41.5 (Predicted)[6]Solid (Predicted)N/A
2-Oxa-8-azaspiro[4.5]decane Structure of 2-Oxa-8-azaspiro[4.5]decane141.210.4 (Predicted)[7]21.3 (Predicted)[7]Liquid (Predicted)N/A
8-Oxa-2-azaspiro[4.5]decane Structure of 8-Oxa-2-azaspiro[4.5]decane141.210.78 (Predicted)[1]21.3 (Predicted)[1]Liquid[2][8]229.3 ± 33.0[2][8]
8-Azaspiro[4.5]decane Structure of 8-Azaspiro[4.5]decane139.242.3 (Predicted)[9]12.0 (Predicted)[9]Liquid (Predicted)205.7[10]
2-Oxa-8-azaspiro[4.5]decan-1-one Structure of 2-Oxa-8-azaspiro[4.5]decan-1-one155.190.11 (Predicted)[3]38.3 (Predicted)Solid (Predicted)N/A

Note: cLogP (calculated LogP) and TPSA values are often computationally derived and serve as valuable predictors in early drug discovery.

Experimental Design & Protocols

Authoritative and reproducible experimental data is the cornerstone of any benchmarking study. The following sections provide detailed, step-by-step protocols for determining the critical physicochemical properties of 2-Oxa-8-azaspiro[4.5]decan-4-ol and its analogues.

Lipophilicity (LogP/LogD) Determination via Shake-Flask Method

Expertise & Causality: Lipophilicity, the measure of a compound's partitioning between an organic and an aqueous phase, is a critical determinant of its pharmacokinetic behavior. The octanol-water partition coefficient (LogP for neutral species, LogD for ionizable species at a specific pH) is the gold standard. The Shake-Flask method, though time-consuming, is the most accurate and widely accepted direct method.[11] It establishes a true equilibrium, providing a thermodynamic measure of partitioning, which is essential for building robust structure-activity relationships.

Shake_Flask_LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents 1. Pre-saturate n-octanol and aqueous buffer (pH 7.4) prep_stock 2. Prepare 10 mM stock solution of spirocycle in DMSO add_stock 3. Add stock to pre-saturated phases prep_stock->add_stock shake 4. Shake/mix until equilibrium (e.g., 1 hr) add_stock->shake separate 5. Centrifuge to separate phases shake->separate sample 6. Sample aliquot from each phase separate->sample quantify 7. Quantify concentration (LC-MS/UV-Vis) sample->quantify calculate 8. Calculate LogD: log([organic]/[aqueous]) quantify->calculate

Caption: Workflow for LogD Determination via Shake-Flask Method.

Protocol:

  • Phase Preparation: Vigorously mix equal volumes of n-octanol and the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a separatory funnel for 24 hours. Allow the layers to separate completely to ensure mutual saturation. This step is critical to prevent volume changes during the actual experiment.

  • Sample Preparation: Prepare a stock solution of the test spirocycle (e.g., 10 mM in DMSO).

  • Partitioning: In a glass vial, combine 990 µL of the pre-saturated aqueous buffer and 100 µL of pre-saturated n-octanol.[12] Add 10 µL of the spirocycle stock solution. The use of a small volume of DMSO minimizes its effect on the partitioning.

  • Equilibration: Cap the vial and mix on a rotator at a consistent speed (e.g., 30 rpm) for 1 hour to facilitate partitioning and reach equilibrium.[12] Avoid vigorous shaking that can lead to emulsion formation, especially with amphiphilic molecules.

  • Phase Separation: Centrifuge the vials at a moderate speed (e.g., 2000 x g) for 15 minutes to ensure a clean separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Quantify the concentration of the spirocycle in each phase using a validated analytical method, such as LC-MS or UV-Vis spectroscopy.

  • Calculation: Calculate the LogD value using the formula: LogD = log₁₀ (Concentration in n-octanol / Concentration in aqueous buffer)

Aqueous Solubility Determination

Expertise & Causality: Poor aqueous solubility is a primary reason for the failure of drug candidates.[13] It's crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput measurement of how much compound precipitates from a DMSO stock solution added to buffer, often resulting in supersaturated solutions.[14] It's useful for early-stage discovery. Thermodynamic solubility, determined by the shake-flask method, represents the true equilibrium solubility of the most stable solid form and is the gold standard for late-stage development.[14]

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_start 1a. Add DMSO stock to aqueous buffer k_incubate 2a. Incubate (e.g., 2 hrs) k_filter 3a. Filter/centrifuge to remove precipitate k_analyze 4a. Analyze supernatant (e.g., nephelometry, UV) t_start 1b. Add excess solid to aqueous buffer t_incubate 2b. Shake to equilibrium (e.g., 24-72 hrs) t_filter 3b. Filter to remove undissolved solid t_analyze 4b. Analyze filtrate (e.g., HPLC-UV) start Choose Method start->k_start Early Stage (High Throughput) start->t_start Late Stage (Gold Standard)

Caption: Comparative workflows for kinetic and thermodynamic solubility.

Protocol (Thermodynamic Solubility):

  • Sample Preparation: Add an excess amount of the solid spirocycle to a vial containing a known volume of the test buffer (e.g., PBS pH 7.4). "Excess" means enough solid remains undissolved at the end of the experiment, which must be visually confirmed.

  • Equilibration: Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for at least 24 hours. For some compounds, reaching equilibrium may take 48-72 hours.

  • Phase Separation: After equilibration, allow the suspension to settle. Remove an aliquot of the supernatant and immediately filter it through a low-binding 0.45 µm filter to remove all undissolved solid particles.

  • Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved spirocycle using a validated HPLC-UV method against a standard curve.

  • Result Expression: The resulting concentration is the thermodynamic solubility, typically expressed in µg/mL or µM.

Acidity/Basicity (pKa) Determination via Potentiometric Titration

Expertise & Causality: The pKa, the pH at which a compound is 50% ionized, dictates its charge state in different physiological environments, profoundly impacting solubility, permeability, and receptor binding. For a basic compound like 2-Oxa-8-azaspiro[4.5]decan-4-ol (due to the secondary amine), potentiometric titration is a highly precise and reliable method.[8][15] It involves monitoring the pH of a solution of the compound as a titrant (an acid) is added incrementally. The inflection point of the resulting titration curve reveals the pKa.

Protocol:

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[8]

  • Sample Preparation: Accurately weigh and dissolve the spirocycle in deionized water or a co-solvent system if solubility is low. The final concentration should be around 1-10 mM. To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl.[8]

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Begin stirring at a constant, moderate speed.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl for a basic compound). Add the titrant in small, precise increments (e.g., 0.05 mL).

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.[7] The pKa is the pH value at the half-equivalence point—that is, the pH at the point where half of the volume of titrant required to reach the steepest inflection point (the equivalence point) has been added.[7]

Thermal Properties (Melting Point & Stability) via DSC

Expertise & Causality: Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10][16] It provides critical information on a compound's melting point, which is an indicator of purity and lattice energy, as well as its thermal stability and potential for polymorphism.[10][17]

DSC_Workflow prep 1. Accurately weigh ~1-5 mg of sample into DSC pan seal 2. Hermetically seal the pan prep->seal load 3. Load sample and empty reference pan into DSC cell seal->load run 4. Run temperature program (e.g., heat at 10°C/min) load->run analyze 5. Analyze thermogram: - Onset of peak = Melting Pt - Exotherm = Decomposition run->analyze

Caption: General workflow for DSC analysis.

Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of the solid spirocycle into a clean aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan with a lid using a sample press. This prevents mass loss due to vaporization during the experiment.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument's cell.

  • Thermal Program: Initiate the thermal program. A typical program involves equilibrating at a starting temperature (e.g., 25°C) and then ramping the temperature at a constant rate (e.g., 10°C/min) to a final temperature well above the expected melting point.

  • Data Analysis: The output is a thermogram plotting heat flow versus temperature.

    • Melting Point: An endothermic event (a peak pointing down or up, depending on instrument convention) indicates melting. The melting point (Tm) is typically reported as the onset temperature of this peak.[10] A sharp peak suggests a pure, crystalline material.[18]

    • Thermal Stability: A sharp, exothermic event at higher temperatures indicates decomposition, providing an upper limit for the compound's thermal stability.[10]

Conclusion

The strategic incorporation of spirocyclic scaffolds like 2-Oxa-8-azaspiro[4.5]decan-4-ol is a valuable tactic in modern drug design.[19] While a full experimental dataset for this specific molecule is not yet available, this guide provides the necessary framework and detailed protocols for its comprehensive physicochemical characterization. By systematically measuring lipophilicity, solubility, pKa, and thermal properties, researchers can build a robust data package. This data, when benchmarked against structurally related analogues, will illuminate the specific contributions of the molecule's unique structural features, enabling more informed decisions in the optimization of lead candidates and ultimately contributing to the development of safer and more effective medicines.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

  • PubChem. 8-Azaspiro(4.5)decane. [Link]

  • Carballo, R. M., et al. (2022). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. [Link]

  • Ribeiro, C., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Charnwood Discovery. DSC—Thermal Safety, Phase Transitions, Polymorphs. [Link]

  • Oreate AI. (2025). How to Determine Pka from Titration Curve. [Link]

  • Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • Innovatech Labs. Differential Scanning Calorimetry (DSC): Measuring Heat Flow. [Link]

  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • Mohammed, Y. H., et al. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PubMed Central. [Link]

  • WHO. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

  • Soares, S., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • UCSB MRL. Interpreting DSC Data. [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

  • ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry. [Link]

  • ResearchGate. The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. [Link]

  • PubMed. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

Sources

A Comparative Guide to the Metabolic Stability of the 2-Oxa-8-azaspiro[4.5]decan-4-ol Moiety

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that confer both potent biological activity and favorable pharmacokinetic properties is paramount. Among these, spirocyclic systems have garnered significant attention for their inherent three-dimensionality, which can enhance target engagement and improve physicochemical characteristics.[1][2] This guide provides an in-depth evaluation of the metabolic stability of the 2-Oxa-8-azaspiro[4.5]decan-4-ol moiety, a promising scaffold in medicinal chemistry. We will explore the experimental methodologies to assess its metabolic fate, compare it with alternative structures, and provide the technical rationale behind these experimental designs.

The Importance of Metabolic Stability in Drug Design

A critical attrition factor for drug candidates is suboptimal pharmacokinetic profiles, often stemming from rapid metabolism by enzymes in the liver and other tissues.[3] High metabolic clearance can lead to poor oral bioavailability and a short duration of action, necessitating more frequent or higher doses, which can, in turn, increase the risk of adverse effects. Therefore, an early and accurate assessment of a compound's metabolic stability is crucial for guiding medicinal chemistry efforts toward molecules with a higher probability of clinical success.[4]

The 2-Oxa-8-azaspiro[4.5]decan-4-ol moiety, with its rigid, sp³-rich framework, presents an intriguing scaffold. Such structures are often associated with improved metabolic stability compared to their more planar or flexible counterparts. However, a thorough experimental evaluation is essential to substantiate this hypothesis.

Evaluating Metabolic Stability: A Two-Tiered Approach

To comprehensively assess the metabolic stability of the 2-Oxa-8-azaspiro[4.5]decan-4-ol moiety, a two-tiered in vitro approach is recommended, utilizing human liver microsomes and cryopreserved human hepatocytes. This strategy allows for a progressive understanding of the compound's metabolic liabilities, from initial screening of Phase I metabolism to a more holistic view of hepatic clearance.

Tier 1: Human Liver Microsomal (HLM) Stability Assay

The initial assessment of metabolic stability is typically performed using human liver microsomes.[5] This subcellular fraction is enriched in the drug-metabolizing cytochrome P450 (CYP) enzymes, which are major contributors to the Phase I metabolism of a vast number of drugs.[6][7] The HLM assay is a cost-effective and high-throughput method to identify compounds that are highly susceptible to CYP-mediated metabolism.[8]

  • Preparation of Reagents:

    • Prepare a stock solution of the 2-Oxa-8-azaspiro[4.5]decan-4-ol test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (from multiple donors to minimize inter-individual variability) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a solution of the NADPH regenerating system (cofactor for CYP enzymes) in phosphate buffer.[9]

  • Incubation:

    • In a 96-well plate, pre-warm the human liver microsomes (final protein concentration of 0.5 mg/mL) in phosphate buffer at 37°C for 10 minutes.[10]

    • Add the test compound to the microsomal suspension to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[8]

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling and Reaction Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), collect aliquots of the incubation mixture.[9]

    • Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. This step precipitates the proteins and halts enzymatic activity.[10]

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.[11][12]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • From the slope of this plot, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[8]

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_cpd Prepare Test Compound (1µM) mix Combine Compound & HLM prep_cpd->mix prep_hlm Prepare HLM (0.5 mg/mL) prep_hlm->mix prep_nadph Prepare NADPH Cofactor Solution start_rxn Initiate with NADPH mix->start_rxn quench Quench at Timepoints (0, 5, 15, 30, 45 min) with ACN + IS start_rxn->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Calculate t½ & CLint lcms->data Hepatocyte_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C, 5% CO2) cluster_analysis Analysis prep_cpd Prepare Test Compound (1µM) mix Combine Compound & Hepatocytes prep_cpd->mix prep_hep Thaw & Prepare Hepatocytes (0.5x10^6 cells/mL) prep_hep->mix quench Quench at Timepoints (0, 15, 30, 60, 120 min) with ACN + IS mix->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Calculate CLint & Predict In Vivo Clearance lcms->data

Caption: Workflow for the Hepatocyte Stability Assay.

Data Presentation and Interpretation

The quantitative data from these assays should be summarized for clear comparison.

CompoundAssayt½ (min)CLint (µL/min/mg protein or 10⁶ cells)Predicted In Vivo Hepatic Clearance
2-Oxa-8-azaspiro[4.5]decan-4-ol HLMValueValueLow / Moderate / High
2-Oxa-8-azaspiro[4.5]decan-4-ol HepatocytesValueValueLow / Moderate / High
Alternative Scaffold 1 HLMValueValueLow / Moderate / High
Alternative Scaffold 1 HepatocytesValueValueLow / Moderate / High
Alternative Scaffold 2 HLMValueValueLow / Moderate / High
Alternative Scaffold 2 HepatocytesValueValueLow / Moderate / High
  • Interpretation: A longer half-life and lower intrinsic clearance value indicate greater metabolic stability. [8]A significant difference between the HLM and hepatocyte data may suggest a major role for Phase II metabolism or active transport processes in the compound's disposition.

Comparison with Alternative Scaffolds and the Role of Bioisosterism

Should the 2-Oxa-8-azaspiro[4.5]decan-4-ol moiety exhibit moderate to high metabolic clearance, medicinal chemists can employ the strategy of bioisosteric replacement to improve its properties. [13][14]This involves substituting the scaffold or parts of it with other groups that retain the desired biological activity but possess enhanced metabolic stability. [15] Potential bioisosteric modifications for the 2-Oxa-8-azaspiro[4.5]decan-4-ol moiety could include:

  • Fluorination: Introducing fluorine atoms at metabolically labile positions can block CYP-mediated oxidation due to the strength of the C-F bond. [16]* Scaffold Hopping: Replacing the entire spirocycle with a different, more stable one, such as a bicyclo[1.1.1]pentane or a cubane derivative, to alter the shape and metabolic profile while maintaining key pharmacophoric features. [17]* Modification of the Azaspirocycle: Altering the substitution pattern on the piperidine ring to sterically hinder enzymatic attack.

Decision_Tree start Assess Metabolic Stability of 2-Oxa-8-azaspiro[4.5]decan-4-ol hlm_assay Perform HLM Stability Assay start->hlm_assay hlm_result High Clearance? hlm_assay->hlm_result hep_assay Perform Hepatocyte Stability Assay hlm_result->hep_assay No metid Metabolite Identification (MetID) Studies hlm_result->metid Yes hep_result High Clearance? hep_assay->hep_result proceed Proceed with Scaffold (Low Clearance) hep_result->proceed No hep_result->metid Yes redesign Rational Redesign: Bioisosteric Replacement metid->redesign

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Oxa-8-azaspiro[4.5]decan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are integral components of rigorous scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Oxa-8-azaspiro[4.5]decan-4-ol, grounded in established safety principles and regulatory standards.

Pre-Disposal Hazard Assessment & PPE

Before handling the compound for disposal, it is critical to internalize its potential hazards and equip yourself with the appropriate Personal Protective Equipment (PPE). This is a foundational requirement of your institution's Chemical Hygiene Plan (CHP), as mandated by OSHA[4][5].

The causality here is simple: you cannot protect yourself from a hazard you do not understand. Assuming the risk profile of analogous compounds, we must mitigate against dermal, ocular, and respiratory exposure.

Table 1: Hazard Summary and Required Personal Protective Equipment

Assumed Hazard ClassificationGHS Hazard StatementsRequired PPERationale for Protection
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedStandard lab attire (long pants, closed-toe shoes)Prevents accidental ingestion via contaminated hands.
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritationNitrile gloves (or other chemically resistant gloves) and a lab coatCreates a barrier to prevent direct skin contact and irritation[1].
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritationANSI-rated safety glasses with side shields or chemical splash gogglesProtects eyes from splashes or aerosols that can cause severe irritation[1].
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritationUse in a certified chemical fume hoodEngineering controls are the primary defense against inhaling irritating vapors or dusts[1][3].

Waste Collection & Containment Protocol

All hazardous chemical waste must be collected and stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation[6][7]. It is strictly forbidden to dispose of this chemical down the drain or through evaporation in a fume hood[8].

Step-by-Step Containment Procedure:
  • Select a Compatible Waste Container:

    • Choose a container made of a material that is chemically compatible with 2-Oxa-8-azaspiro[4.5]decan-4-ol. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable choices. The original product container is often an ideal option if it is in good condition[6].

    • Ensure the container has a secure, leak-proof screw cap[9]. The integrity of the container is paramount to preventing leaks and exposure[6]. Never use food-grade containers like jars for hazardous waste[6].

  • Label the Waste Container Immediately:

    • Proper labeling is not just a regulatory requirement; it is a critical safety communication tool[10]. Before adding any waste, affix a hazardous waste label to the container.

    • The label must include the following information[6]:

      • The words "Hazardous Waste."

      • The full chemical name: "Waste 2-Oxa-8-azaspiro[4.5]decan-4-ol." Do not use abbreviations or chemical formulas. If it is a solution, list all components and their approximate percentages.

      • The associated hazards: "Toxic," "Irritant."

      • The date you first added waste to the container (the accumulation start date).

  • Transfer Waste into the Container:

    • Perform all waste transfers inside a certified chemical fume hood to mitigate inhalation risks.

    • Use a funnel to prevent spills.

    • Do not fill the container beyond 90% capacity (or leave at least one inch of headroom) to allow for vapor expansion[6].

  • Secure and Store the Container:

    • After adding waste, securely cap the container. Hazardous waste containers must remain closed at all times except when actively adding or removing waste[8].

    • Place the container in your designated SAA.

    • Ensure the waste is segregated from incompatible materials, such as strong oxidizing agents[6][11].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for managing your 2-Oxa-8-azaspiro[4.5]decan-4-ol waste stream from generation to disposal.

G Diagram 1: Hazardous Waste Disposal Workflow cluster_0 In-Lab Waste Management cluster_1 Disposal Coordination A Waste Generation (2-Oxa-8-azaspiro[4.5]decan-4-ol) B Select & Label Compatible Container A->B C Transfer Waste in Fume Hood B->C D Store in SAA (Keep Container Closed) C->D E Is Container Full (90% Capacity)? D->E E->D No F Date the Container (Date Full) E->F Yes G Submit Waste Collection Request to EHS/Safety Office F->G H EHS Collects Waste for Final Disposal G->H

Caption: Workflow for proper hazardous waste management.

Spill Management

Accidents can happen, and a prepared response is critical. Your lab's CHP should detail specific spill procedures[4].

  • Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Assess and Report: Notify your supervisor and your institution's Environmental Health & Safety (EHS) office immediately. Do not attempt to clean a large spill without authorization and proper training.

  • Cleanup (for minor spills): If the spill is small and you are trained to handle it:

    • Ensure you are wearing the full PPE outlined in Table 1.

    • Use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully collect the absorbed material using non-sparking tools and place it in a designated, sealable container for hazardous waste disposal[12][13].

    • Label the container as "Spill Debris containing 2-Oxa-8-azaspiro[4.5]decan-4-ol" and manage it as hazardous waste.

Final Disposal Procedure

The final step is the transfer of the waste to your institution's EHS department or a licensed hazardous waste disposal company[7][14].

  • Date the Container: Once the waste container is full (90% capacity), write the "Date Full" on the hazardous waste label[6]. Full containers must be removed from the SAA promptly; regulations often specify a very short timeframe, such as within three days[6].

  • Request Pickup: Submit a chemical waste collection request form as per your institution's protocol[8].

  • Maintain Records: Keep accurate records of the waste generated and disposed of. This documentation is essential for regulatory compliance[14].

By adhering to these procedures, you ensure that your critical research and development activities are conducted with the highest standards of safety, responsibility, and scientific integrity.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available from: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Available from: [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Available from: [Link]

  • Laboratory Waste Management Guidelines. Environmental Health and Safety Office. Available from: [Link]

  • OSHA Laboratory Standard. Compliancy Group. Available from: [Link]

  • MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. Capot Chemical. Available from: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available from: [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. Available from: [Link]

  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Safety Partners, LLC. Available from: [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available from: [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Oxa-8-azaspiro[4.5]decan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in the synthesis, purification, and analysis of novel chemical entities, a robust safety protocol is not merely a procedural formality but the bedrock of scientific integrity and personal well-being. This guide provides an in-depth operational plan for the safe handling of 2-Oxa-8-azaspiro[4.5]decan-4-ol, a heterocyclic compound with potential applications in drug discovery.[1] In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a conservative approach, informed by the hazard profiles of structurally similar compounds, is paramount.[2]

Hazard Assessment: An Evidence-Based Approach

While a dedicated SDS for 2-Oxa-8-azaspiro[4.5]decan-4-ol is not publicly available, analysis of analogous spirocyclic and heterocyclic compounds provides a reliable framework for anticipating its potential hazards. Structurally related molecules, such as 2-Oxa-7-azaspiro[4.5]decane hydrochloride and 6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride, are classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed [3][4][5][6]

  • H315: Causes skin irritation [3][5][7]

  • H319: Causes serious eye irritation [3][5][7]

  • H335: May cause respiratory irritation [3][5][7]

Therefore, it is prudent to handle 2-Oxa-8-azaspiro[4.5]decan-4-ol as a substance with, at a minimum, these hazardous properties. The precautionary principle dictates that we treat this compound with the highest degree of care until empirical data proves otherwise.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is a critical control measure to mitigate the risks of exposure. A comprehensive ensemble, detailed below, should be considered mandatory for all procedures involving this compound.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with powder-free nitrile or neoprene gloves.[8][9]The inner glove provides a second barrier in case of a breach of the outer glove. Powder-free gloves are essential to prevent the aerosolization and inhalation of the compound.[8] Nitrile and neoprene offer good chemical resistance to a broad range of organic compounds.
Body Protection Disposable, long-sleeved, solid-front gown with tight-fitting cuffs.[8][10]A disposable gown prevents the contamination of personal clothing and the subsequent transfer of the chemical outside the laboratory. The solid front and tight cuffs minimize the potential for skin contact.[8][10]
Eye and Face Protection Safety goggles with side shields or a full-face shield.[8]Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and aerosols. A face shield offers an additional layer of protection for the entire face.[8]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form of the compound or when there is a risk of aerosol generation.[10]A respirator is crucial to prevent the inhalation of fine particles that can cause respiratory irritation.[3][5][7][10] Surgical masks do not provide adequate respiratory protection against chemical dust.[10]
Head and Foot Protection Disposable hair cover and dedicated, closed-toe shoes.[8]A hair cover prevents contamination of the experiment and potential exposure. Closed-toe shoes made of a non-porous material protect the feet from spills.
Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling 2-Oxa-8-azaspiro[4.5]decan-4-ol minimizes the risk of exposure and ensures a controlled experimental environment.

  • Verify Engineering Controls: Ensure a certified chemical fume hood is operational.

  • Assemble all Materials: Gather all necessary reagents, equipment, and waste containers before starting.

  • Inspect PPE: Check all PPE for defects (e.g., tears, cracks) before donning.

The following sequence should be followed to ensure complete and proper protection:

  • Don shoe covers and hair cover.

  • Don the inner pair of gloves.

  • Don the disposable gown, ensuring it is securely fastened.

  • Don the outer pair of gloves, pulling the cuffs over the sleeves of the gown.

  • Don eye and face protection.

  • If required, don the respirator.

  • All manipulations of 2-Oxa-8-azaspiro[4.5]decan-4-ol, including weighing and dissolution, must be performed within a chemical fume hood.

  • Use disposable equipment (e.g., weighing papers, spatulas) where possible to minimize cross-contamination.

  • In the event of a spill, immediately alert others in the vicinity and follow established laboratory spill-response procedures.

The removal of PPE is a critical step to prevent self-contamination. The following sequence is recommended:

  • Remove the outer pair of gloves.

  • Remove the gown by rolling it inside-out.

  • Remove eye and face protection.

  • Remove the inner pair of gloves.

  • Remove hair and shoe covers.

  • Wash hands thoroughly with soap and water.

Disposal Plan: Cradle-to-Grave Responsibility

The disposal of 2-Oxa-8-azaspiro[4.5]decan-4-ol and any contaminated materials must be handled with the same level of care as its use.

  • Chemical Waste: All solutions and solid waste containing 2-Oxa-8-azaspiro[4.5]decan-4-ol must be collected in a designated, properly labeled hazardous waste container.[2] The label should include the full chemical name and the words "Hazardous Waste."[2]

  • Contaminated PPE: All disposable PPE (gloves, gown, hair cover, etc.) should be placed in a sealed bag and disposed of as hazardous waste.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and reputable hazardous waste management company in accordance with local, state, and federal regulations.[11]

Workflow Diagram

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_checks Pre-Operational Checks (Fume Hood, Materials, PPE Inspection) don_ppe Don PPE (Sequential Donning) prep_checks->don_ppe Proceed handle_compound Handle Compound in Fume Hood don_ppe->handle_compound Ready for Work spill_response Spill Response Protocol handle_compound->spill_response If Spill Occurs doff_ppe Doff PPE (Sequential Doffing) handle_compound->doff_ppe Work Complete waste_disposal Waste Disposal (Segregate and Label) doff_ppe->waste_disposal hand_wash Thorough Hand Washing waste_disposal->hand_wash

Caption: Workflow for the safe handling of 2-Oxa-8-azaspiro[4.5]decan-4-ol.

By adhering to this comprehensive guide, researchers can confidently and safely work with 2-Oxa-8-azaspiro[4.5]decan-4-ol, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Heterocyclic Compounds - MSU chemistry. (n.d.). Michigan State University. [Link]

  • Chemical Upcycling of Expired Pharmaceuticals as a Source of Value-Added Chemicals for Organic Synthesis and Medicinal Chemistry. (2024, October 11). MDPI. [Link]

  • HETEROCYCLIC COMPOUNDS. (n.d.). Uttarakhand Open University. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. [Link]

  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. [Link]

  • Azaspiro compounds, their production and use. (n.d.). European Patent Office. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • Considerations for personal protective equipment when handling cytotoxic drugs. (2015, March 2). Cleanroom Technology. [Link]

  • MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. (2026, January 7). Capot Chemical. [Link]

  • Heterocyclic Compounds. (n.d.). [Link]

  • (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. (2025, August 26). ResearchGate. [Link]

  • Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy. [Link]

  • Good Laboratory Management: Personal Protective Equipment (PPE). (2022, August 29). YouTube. [Link]

  • Heterocyclic Chemistry @Scripps: Lecture 1. (2020, April 9). YouTube. [Link]

  • 1-Oxaspiro[4.5]decan-2-one | C9H14O2 | CID 12783. (n.d.). PubChem. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020, July 15). PubMed. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-8-azaspiro[4.5]decan-4-ol
Reactant of Route 2
2-Oxa-8-azaspiro[4.5]decan-4-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.